4-Benzyloxy-3-methoxy-beta-nitrostyrene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-4-[(E)-2-nitroethenyl]-1-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-20-16-11-13(9-10-17(18)19)7-8-15(16)21-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGNRJKNDGBMCL-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C[N+](=O)[O-])OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1860-56-6 | |
| Record name | trans-4-Benzyloxy-3-methoxy-β-nitrostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-Benzyloxy-3-methoxy-beta-nitrostyrene
Introduction
In the landscape of modern organic synthesis and drug development, β-nitrostyrenes represent a class of exceptionally versatile intermediates.[1] Their chemical architecture, featuring an electron-withdrawing nitro group conjugated with a styrenyl double bond, renders them potent Michael acceptors and valuable precursors for a multitude of more complex molecules, including amino compounds, nitroalkanes, and various heterocyclic systems.[1][2] This guide provides an in-depth, field-proven methodology for the synthesis of a specific derivative, 4-benzyloxy-3-methoxy-beta-nitrostyrene, starting from 3-benzyloxy-4-methoxybenzaldehyde. This transformation is a cornerstone reaction, primarily achieved through the Henry-Knoevenagel condensation, a classic and reliable carbon-carbon bond-forming reaction.[2][3][4]
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of not only the procedural steps but also the underlying chemical principles that govern the synthesis. We will delve into the reaction mechanism, provide a detailed experimental protocol, discuss critical parameters, and outline methods for the characterization and validation of the final product.
The Core Synthetic Strategy: Henry-Knoevenagel Condensation
The synthesis of β-nitrostyrenes from aromatic aldehydes and nitroalkanes is most effectively accomplished via the Henry reaction, also known as the nitroaldol reaction.[2][3][5] This reaction involves the base-catalyzed condensation of a nitroalkane with a carbonyl compound. In our specific case, 3-benzyloxy-4-methoxybenzaldehyde reacts with nitromethane. The process can be conceptually divided into two key stages: a nitroaldol addition to form a β-nitro alcohol intermediate, followed by a dehydration step to yield the target β-nitrostyrene.[1][3]
Reaction Mechanism: A Step-by-Step Analysis
The choice of catalyst is pivotal to the success of the Henry reaction. While strong bases can be used, they often promote side reactions. A weak base, such as the acetate ion from ammonium acetate, is ideal. It is basic enough to deprotonate nitromethane but not so strong as to cause self-condensation of the aldehyde.
The mechanism unfolds as follows:
-
Deprotonation: The acetate ion, acting as a base, abstracts an acidic α-proton from nitromethane. This generates a resonance-stabilized nitronate anion, which is a potent carbon-based nucleophile.[2][5]
-
Nucleophilic Attack: The nitronate anion attacks the electrophilic carbonyl carbon of 3-benzyloxy-4-methoxybenzaldehyde, forming a new carbon-carbon bond and a β-nitro alkoxide intermediate.[5]
-
Protonation: The alkoxide is protonated, typically by the conjugate acid of the base (acetic acid, formed in the first step), to yield the β-nitro alcohol intermediate.
-
Dehydration: Under the reaction conditions, typically with heating in an acidic medium like glacial acetic acid, the β-nitro alcohol undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable conjugated system of 4-benzyloxy-3-methoxy-beta-nitrostyrene.[4]
Experimental Protocol: A Self-Validating System
This protocol is designed for clarity, reproducibility, and safety. A thorough risk assessment should be conducted before commencing any experimental work.
Materials and Equipment
-
Reagents:
-
3-Benzyloxy-4-methoxybenzaldehyde
-
Nitromethane (reagent grade)
-
Ammonium acetate (anhydrous)
-
Glacial Acetic Acid
-
Ethanol (95% or absolute for recrystallization)
-
Deionized Water
-
-
Equipment:
-
Round-bottom flask (appropriate size for the scale)
-
Reflux condenser
-
Heating mantle or oil bath with magnetic stirring
-
Buchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator (optional, for solvent removal)
-
Melting point apparatus
-
NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer
-
Quantitative Data Summary
The following table outlines the reagent quantities for a representative laboratory-scale synthesis.
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (g) | Amount (mol) |
| 3-Benzyloxy-4-methoxybenzaldehyde | C₁₅H₁₄O₃ | 242.27[6] | 1.0 | 10.0 | 0.041 |
| Nitromethane | CH₃NO₂ | 61.04 | 3.0 | 7.56 | 0.124 |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 0.5 | 1.58 | 0.021 |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | Solvent | ~25 mL | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-benzyloxy-4-methoxybenzaldehyde (10.0 g, 0.041 mol) and ammonium acetate (1.58 g, 0.021 mol).
-
Reagent Addition: Add glacial acetic acid (25 mL) followed by nitromethane (7.56 g, 0.124 mol). An excess of nitromethane is used to drive the reaction to completion.
-
Reflux: Attach a reflux condenser to the flask and place the assembly in a heating mantle or oil bath. Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring. The reaction mixture will typically turn a deep yellow to orange color.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is generally complete within 2-4 hours.
-
Product Precipitation: After the reaction is complete, remove the flask from the heat source and allow it to cool slowly to room temperature. As the solution cools, the product will begin to crystallize. The cooling can be completed in an ice bath to maximize precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the yellow crystalline product with cold water to remove residual acetic acid and ammonium salts, followed by a small amount of cold ethanol to remove unreacted starting material and other impurities.
-
Purification: The crude product is purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce the formation of well-defined crystals.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven or desiccator to a constant weight. The final product should be a bright yellow crystalline solid.
Experimental Workflow Diagram
Product Characterization and Validation
Thorough characterization is essential to confirm the identity and purity of the synthesized 4-benzyloxy-3-methoxy-beta-nitrostyrene (CAS 1860-56-6).[7]
-
Appearance: Bright yellow crystalline solid.
-
Molecular Weight: 285.29 g/mol .[7]
-
Melting Point (MP): A sharp melting point is indicative of high purity. The literature value can be used as a reference.
-
¹H NMR Spectroscopy: The proton NMR spectrum is the most definitive tool for structural confirmation. Key expected signals include:
-
A singlet for the methoxy (-OCH₃) protons around 3.9 ppm.
-
A singlet for the benzylic (-OCH₂Ph) protons around 5.2 ppm.
-
Aromatic protons from both phenyl rings in the 6.8-7.5 ppm region.
-
Two doublets for the vinylic protons (α and β to the nitro group) between 7.5 and 8.0 ppm. The large coupling constant (J ≈ 13-14 Hz) between these protons is characteristic of a trans configuration.[8][9]
-
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon atoms and their chemical environment, including the key signals for the vinylic carbons and the carbonyl-derived aromatic carbon.
-
FT-IR Spectroscopy: The infrared spectrum should show characteristic absorption bands:
-
~1600-1640 cm⁻¹ (C=C alkene stretch)
-
~1510-1550 cm⁻¹ (asymmetric NO₂ stretch)
-
~1340-1380 cm⁻¹ (symmetric NO₂ stretch)
-
~1200-1270 cm⁻¹ and ~1020-1040 cm⁻¹ (C-O ether stretches)
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the product.
Conclusion
The Henry-Knoevenagel condensation provides a robust and efficient route for the synthesis of 4-benzyloxy-3-methoxy-beta-nitrostyrene from its corresponding aldehyde. The procedure outlined in this guide, which utilizes ammonium acetate in glacial acetic acid, is a well-established method that offers good yields and high purity after a straightforward recrystallization.[10] The resulting β-nitrostyrene is a valuable synthetic intermediate, particularly for the preparation of phenethylamines through reduction of both the nitro group and the double bond, which are scaffolds of significant interest in medicinal chemistry and drug discovery.[11] The detailed mechanistic understanding and procedural knowledge provided herein equip researchers with the necessary tools to confidently and successfully perform this important chemical transformation.
References
-
Ultrasound-Promoted Synthesis of Nitrostyrenes. (n.d.). Rhodium.ws. Retrieved January 18, 2026, from [Link]
-
Nitrostyrene. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]
-
Nitroaldol reaction. (n.d.). ChemEurope.com. Retrieved January 18, 2026, from [Link]
-
Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. (2020). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
Synthesis of 3-methoxy-4-benzyloxybenzaldehyde. (n.d.). PrepChem.com. Retrieved January 18, 2026, from [Link]
-
Henry reaction. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Henry Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Henry reaction of nitromethane with benzaldehyde catalyzed by 1-3. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
NMR Data of Β-nitrostyrene. (n.d.). Scribd. Retrieved January 18, 2026, from [Link]
-
Henry reaction catalyst. (2020, April 1). Reddit. Retrieved January 18, 2026, from [Link]
-
Figure S7: 1 H NMR spectra of β-nitrostyrene (1a) in CDCl3 using Bruker... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
- Morales, R. G., et al. (2000). 13C-NMR SPECTROSCOPY OF p-NITROSTYRENES. 11. MONO-, BI- AND TRI-METHOXY PHENYL-SUBSTITUTIONS AND LONG DISTANCE ELECTRONIC EFFECTS. Spectroscopy Letters, 33(3), 337-347.
-
Failed Henry reaction with 3,4,5-TMB. (2020, July 10). Sciencemadness.org. Retrieved January 18, 2026, from [Link]
- Abdellattif, M. H., & Mohamed, H. A. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 139-155.
-
knoevenagel condensation NaOH catalyst? (2018, August 4). Sciencemadness.org. Retrieved January 18, 2026, from [Link]
- D'Amore, L., et al. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv.
-
Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
- D'Amore, L., et al. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry.
-
Supporting Information for... (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
- D'Amore, L., et al. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry.
- Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. (2026, January 9).
-
Ammonium acetate catalyzed nitroaldol reaction of p-anisaldehyde (1)... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
- Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. (n.d.). Google Patents.
-
Henry Reaction. (2022, May 9). YouTube. Retrieved January 18, 2026, from [Link]
-
Nitrostyrene reduction. (2019, January 29). Reddit. Retrieved January 18, 2026, from [Link]
-
3-Benzyloxy-4-methoxybenzaldehyde. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
- 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. (n.d.). PMC - NIH.
-
3-Benzyloxy-4-methoxy-beta-nitrostyrene. (n.d.). Chemical Point. Retrieved January 18, 2026, from [Link]
- Alfarisi, S., et al. (2020). Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. Scientia Pharmaceutica, 88(3), 37.
-
Chemical Properties of 4-Methoxy-«beta»-nitrostyrene (CAS 3179-10-0). (n.d.). Cheméo. Retrieved January 18, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. Nitroaldol_reaction [chemeurope.com]
- 4. Henry Reaction [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 3-Benzyloxy-4-methoxybenzaldehyde 98 6346-05-0 [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. scribd.com [scribd.com]
- 9. rsc.org [rsc.org]
- 10. Ultrasound-Promoted Synthesis of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Henry-Knoevenagel Condensation for the Synthesis of Substituted Nitrostyrenes
Foreword: The Strategic Importance of Substituted Nitrostyrenes
Substituted β-nitrostyrenes are far more than simple organic molecules; they are highly versatile and powerful intermediates in the landscape of modern organic synthesis and drug development.[1][2] Their strategic importance stems from a unique molecular architecture: an electron-withdrawing nitro group conjugated with a carbon-carbon double bond attached to an aromatic ring.[1] This arrangement activates the molecule for a variety of subsequent transformations, making nitrostyrenes critical precursors for the synthesis of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and fine chemicals.[1][3] Notably, they are key intermediates in the synthesis of substituted phenethylamines and amphetamines, classes of compounds with significant neurological activity.[4][5][6] Furthermore, various β-nitrostyrene derivatives have demonstrated a range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][7]
This guide provides an in-depth exploration of the Henry-Knoevenagel condensation, the cornerstone reaction for the synthesis of these pivotal compounds. We will delve into the mechanistic intricacies, compare catalytic strategies, and provide actionable, field-proven protocols to empower researchers in their synthetic endeavors.
The Mechanistic Heart of the Reaction: A Tale of Two Condensations
The synthesis of β-nitrostyrenes is most commonly achieved through a condensation reaction between an aromatic aldehyde and a nitroalkane, typically nitromethane.[1] This transformation is widely referred to as the Henry or Henry-Knoevenagel reaction.[1] It elegantly combines the principles of the Henry (nitroaldol) reaction and the Knoevenagel condensation.
The reaction proceeds in two key stages:
-
Nitroaldol Addition (Henry Reaction): The reaction is initiated by a base, which deprotonates the α-carbon of the nitroalkane to form a resonance-stabilized nitronate anion.[8][9][10] This potent nucleophile then attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a β-nitro alkoxide intermediate.[8][9] Subsequent protonation yields a β-nitro alcohol, the characteristic product of the Henry reaction.[8][9]
-
Dehydration (Knoevenagel Condensation): Under the reaction conditions, which often involve heating or the presence of a dehydrating agent, the β-nitro alcohol readily undergoes elimination of a water molecule to form the final α,β-unsaturated nitroalkene, the substituted nitrostyrene.[1][11] This elimination step is characteristic of the Knoevenagel condensation.[12]
All steps in the Henry reaction are reversible.[8] The choice of catalyst and reaction conditions is therefore critical to drive the equilibrium towards the desired dehydrated product and to minimize side reactions.
Caption: The two-stage mechanism of the Henry-Knoevenagel condensation.
Navigating the Catalytic Landscape
The choice of catalyst is a critical parameter that significantly influences reaction yield, duration, and overall sustainability.[3] A wide array of catalytic systems have been developed, ranging from simple homogeneous bases to sophisticated heterogeneous catalysts.
Homogeneous Base Catalysts
Simple bases are often effective for this transformation.
-
Alkali Hydroxides (e.g., NaOH, KOH): Strong bases like sodium hydroxide can catalyze the reaction, often leading to rapid condensation.[13][14] However, their high basicity can also promote side reactions, such as the self-condensation of the aldehyde.[15] Careful control of temperature and addition rate is crucial.[13]
-
Primary Amines (e.g., Methylamine, Cyclohexylamine): These are classic catalysts for the Henry reaction. While effective, these reactions can sometimes require long reaction times, ranging from hours to several days.[3][16]
-
Ammonium Salts (e.g., Ammonium Acetate): Often used in refluxing acetic acid, ammonium acetate provides a milder and often more reliable method, avoiding polymer formation that can be an issue with stronger bases.[3][17]
Heterogeneous Catalysts
In line with the principles of green chemistry, significant effort has been dedicated to developing solid catalysts that can be easily recovered and reused.
-
Basic Alumina (Al₂O₃) and Zeolites: These solid supports can be effective, offering ease of separation.[18][19]
-
Functionalized Supports: Silica or zirconia functionalized with amine groups have shown high efficiency.[3][19]
-
Layered Double Hydroxides (LDHs): These materials have demonstrated excellent catalytic activity for the Henry reaction, providing high yields under relatively mild conditions.[20][21]
Emerging and Alternative Methodologies
-
Microwave Irradiation: This technique can dramatically accelerate the reaction, often reducing reaction times from hours to minutes and frequently proceeding under solvent-free conditions.[3][22]
-
Ultrasonic Promotion: Sonication has been shown to promote the condensation at lower temperatures, which can lead to higher yields and cleaner reactions by minimizing side reactions like polymerization.[17]
-
Ionic Liquids: Used as both solvent and catalyst, ionic liquids offer a recyclable and often highly efficient reaction medium.[19]
| Catalyst System | Catalyst Loading | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages | Disadvantages |
| Homogeneous Base Catalysts | ||||||
| Methylamine (in Methanol) | Varies | Room Temp | 6 h - 7 days | 40-85 | Simple, mild conditions.[3] | Long reaction times, potential for polymer formation.[3] |
| Sodium Hydroxide (in Methanol) | Stoichiometric | 10-15 | ~15 min (addition) | 80-83 | Very fast reaction.[13] | Requires careful temperature control to avoid side reactions.[13] |
| Ammonium Acetate (in Acetic Acid) | Stoichiometric | Reflux (100-115) | 2 - 6 h | 30-82 | Shorter reaction times than methylamine, avoids polymer formation.[3] | Requires reflux and acidic conditions.[3] |
| Heterogeneous Catalysts | ||||||
| K₂CO₃/Al₂O₃ (Microwave) | Catalytic | N/A (MW) | Minutes | High | Rapid, solvent-free.[22] | Requires specialized microwave equipment. |
| Alternative Energy | ||||||
| Ultrasound (Ammonium Acetate) | Catalytic | Room Temp | 3 h | Up to 99 | Mild conditions, high yields, avoids polymerization.[17] | Requires an ultrasonic bath. |
Experimental Protocol: A Field-Proven Methodology
The following protocol details the synthesis of (E)-β-nitrostyrene from benzaldehyde and nitromethane using sodium hydroxide, adapted from a robust and high-yielding procedure.[13]
Safety First: The vapors of hot nitrostyrene solutions are irritating to the eyes and nose, and the solid can be a skin irritant.[13] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.
Reagents and Equipment
-
Nitromethane (5 moles, 305 g)
-
Benzaldehyde (5 moles, 530 g), freshly distilled
-
Sodium Hydroxide (5.25 moles, 210 g)
-
Methyl Alcohol (1000 mL)
-
Hydrochloric Acid (concentrated, 1000 mL)
-
Ice
-
6 L wide-mouthed bottle
-
Mechanical stirrer
-
Thermometer
-
Separatory funnel
-
Large mixing jar (15 L)
-
Büchner funnel and suction flask
Step-by-Step Procedure
-
Initial Setup: In the 6 L bottle, combine nitromethane (305 g), benzaldehyde (530 g), and methyl alcohol (1000 mL).[13] Equip the bottle with a mechanical stirrer and a thermometer, and place it in a freezing mixture of ice and salt.[13]
-
Base Preparation: Prepare a solution of sodium hydroxide by dissolving 210 g in an equal volume of water and cool it thoroughly.[13]
-
Condensation: With vigorous stirring, add the cold sodium hydroxide solution to the nitromethane-benzaldehyde mixture at a rate that maintains the internal temperature between 10–15°C.[13] The first few milliliters should be added cautiously due to an initial exotherm.[13] A thick, white precipitate will form.[13] After the addition is complete, allow the mixture to stand for 15 minutes.
-
Quenching and Dissolution: Convert the pasty mass into a clear solution by adding 3–3.5 L of ice water containing crushed ice.[13]
-
Acidification and Precipitation: Prepare an acidic solution by diluting 1000 mL of concentrated hydrochloric acid with 1500 mL of water in the 15 L mixing jar.[13] Slowly add the alkaline reaction mixture to the stirred acid.[13] A pale yellow crystalline mass of β-nitrostyrene will precipitate almost immediately.[13]
-
Isolation and Washing: Stop stirring and allow the solid to settle. Decant the majority of the cloudy liquid.[13] Collect the solid product by suction filtration on a Büchner funnel and wash it with water until the washings are free of chlorides.[13]
-
Drying and Purification: The crude product can be dried by melting it in a beaker immersed in hot water. The lower layer of molten nitrostyrene will separate from the upper aqueous layer, which can be decanted after the nitrostyrene solidifies upon cooling.[13] For higher purity, recrystallize the crude product from hot ethyl alcohol. The expected yield of recrystallized nitrostyrene (m.p. 57–58°C) is 600–620 g (80–83%).[13]
Caption: A generalized workflow for the synthesis and purification of β-nitrostyrene.
Causality Behind Experimental Choices: A Deeper Look
-
Influence of Substituents: The electronic nature of the substituents on the aromatic aldehyde can significantly impact the reaction rate. Electron-withdrawing groups (e.g., -NO₂) on the aromatic ring increase the electrophilicity of the carbonyl carbon, generally leading to faster reaction rates. Conversely, electron-donating groups (e.g., -OCH₃) can decrease the reactivity, sometimes resulting in lower yields under standard conditions.[17] For electron-rich aldehydes, alternative methods like ultrasound promotion may be necessary to achieve high yields.[17]
-
Stereoselectivity: The condensation typically results in the formation of the more thermodynamically stable (E)-isomer of the nitrostyrene.[4] However, the stereochemical outcome can be influenced by the reaction conditions. For instance, by carefully selecting the solvent and temperature, it is possible to selectively synthesize either the (E)- or (Z)-nitroalkenes from aliphatic aldehydes.[23] Toluene at reflux favors the (E)-isomer, while dichloromethane at room temperature favors the (Z)-isomer, a process where molecular sieves play a crucial role in controlling the stereoselectivity.[23]
-
Controlling the Reaction: The slow, controlled addition of a strong base at low temperatures is critical to prevent the exothermic reaction from running away and to minimize the formation of side products from the self-condensation of the aldehyde.[13] Adding the alkaline reaction mixture to an excess of acid during workup is also a key step; the reverse addition can lead to the formation of the saturated nitro alcohol as an oily byproduct instead of the desired crystalline nitrostyrene.[13]
Conclusion: A Gateway to Molecular Complexity
The Henry-Knoevenagel condensation is a robust, reliable, and versatile method for the synthesis of substituted nitrostyrenes. Its continued relevance in both academic research and industrial applications is a testament to its efficiency and the high value of its products. By understanding the underlying mechanism, carefully selecting the catalytic system, and controlling the reaction parameters, researchers can effectively harness this powerful transformation to build complex molecules and drive innovation in drug discovery and materials science.
References
- Navigating the Synthesis of Nitrostyrenes: A Comparative Guide to Catalytic Altern
- The Synthesis of β-Nitrostyrenes: A Comprehensive Guide to Methodologies and Experimental Protocols - Benchchem.
-
β-Nitrostyrene - Wikipedia. [Link]
-
Nitrostyrene - Organic Syntheses Procedure. [Link]
-
Ultrasound-Promoted Synthesis of Nitrostyrenes. [Link]
-
Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. [Link]
-
m-Nitrostyrene - Organic Syntheses Procedure. [Link]
-
The chemistry of 2-hydroxy-β-nitrostyrenes: Versatile intermediates in synthetic organic chemistry - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
High-yielding nitrostyrene catalyst, Hive Methods Discourse. [Link]
-
β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study | Request PDF - ResearchGate. [Link]
-
Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. [Link]
-
Henry reaction [a] and Knoevenagel condensation [b] of substrates of different sizes catalyzedby1. - ResearchGate. [Link]
-
Henry reaction - Wikipedia. [Link]
-
The Rapid Synthesis of β-Nitrostyrenes under Microwave Irradiation Without Solvent. | Request PDF - ResearchGate. [Link]
-
Facile and Highly Stereoselective One-Pot Synthesis of Either (E)- or (Z)-Nitro Alkenes. [Link]
-
Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media - ResearchGate. [Link]
-
Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc) 2 - MDPI. [Link]
-
Application of β‐Nitrostyrene in Multicomponent Reactions for the Synthesis of Pyrrole Derivatives | Request PDF - ResearchGate. [Link]
-
Calcium Ferrite, an Efficient Catalyst for Knoevenagel Condensation (A Green Approach). [Link]
-
Optimization of conditions for Knoevenagel condensation reaction [a] - ResearchGate. [Link]
-
Knoevenagel Condensation Mechanism | Organic Chemistry - YouTube. [Link]
-
knoevenagel condensation NaOH catalyst? - Powered by XMB 1.9.11 - Sciencemadness.org. [Link]
- Method for preparing beta-nitrostyrolene and derivatives thereof - Google P
-
(A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde - ResearchGate. [Link]
-
The Importance and Applications of Knoevenagel Reaction (Brief Review). [Link]
-
Knoevenagel condensation - Wikipedia. [Link]
-
Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - NIH. [Link]
-
One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride - ChemRxiv. [Link]
-
Henry Reaction - Organic Chemistry Portal. [Link]
-
A Walk through Recent Nitro Chemistry Advances - PMC - NIH. [Link]
-
Henry Reaction - YouTube. [Link]
-
Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol - Scirp.org. [Link]
-
Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane) - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. [Link]
-
Asymmetric catalysis in direct nitromethane-free Henry reactions - PMC - PubMed Central. [Link]
-
Crystallization-Enabled Henry Reactions: Stereoconvergent Construction of Fully Substituted [N]-Asymmetric Centers - PMC - NIH. [Link]
-
Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol - Semantic Scholar. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. β-Nitrostyrene - Wikipedia [en.wikipedia.org]
- 5. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Henry reaction - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. youtube.com [youtube.com]
- 11. Henry Reaction [organic-chemistry.org]
- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Sciencemadness Discussion Board - knoevenagel condensation NaOH catalyst? - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. High-yielding nitrostyrene catalyst , Hive Methods Discourse [chemistry.mdma.ch]
- 17. Ultrasound-Promoted Synthesis of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 18. Calcium Ferrite, an Efficient Catalyst for Knoevenagel Condensation (A Green Approach) – Oriental Journal of Chemistry [orientjchem.org]
- 19. CN103497082A - Method for preparing beta-nitrostyrolene and derivatives thereof - Google Patents [patents.google.com]
- 20. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 21. [PDF] Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. Facile and Highly Stereoselective One-Pot Synthesis of Either (E)- or (Z)-Nitro Alkenes [organic-chemistry.org]
An In-depth Technical Guide to the Chemical Properties of 4-Benzyloxy-3-methoxy-beta-nitrostyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxy-3-methoxy-beta-nitrostyrene is a substituted nitrostyrene that serves as a valuable intermediate in organic synthesis. Its structure, featuring a benzyloxy protecting group and a reactive nitroalkene moiety, makes it a versatile precursor for the synthesis of various target molecules, particularly phenethylamine derivatives, which are of significant interest in medicinal chemistry and drug development. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-benzyloxy-3-methoxy-beta-nitrostyrene, offering insights for its application in research and development.
Chemical and Physical Properties
4-Benzyloxy-3-methoxy-beta-nitrostyrene is a crystalline solid at room temperature. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₅NO₄ | [1] |
| Molecular Weight | 285.29 g/mol | [1] |
| Melting Point | 122-124 °C | [2] |
| Appearance | Yellow crystalline solid | [3] |
| Solubility | Soluble in chloroform | |
| CAS Number | 63909-38-6 | [1] |
Spectroscopic Data
The structural confirmation of 4-benzyloxy-3-methoxy-beta-nitrostyrene is typically achieved through various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings, the methoxy group, the benzylic methylene protons, and the vinylic protons of the nitrostyrene moiety.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, the benzylic methylene carbon, and the carbons of the nitrovinyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the nitro group (typically around 1520 and 1340 cm⁻¹), the C=C double bond of the alkene, and the C-O ether linkages.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that can help to confirm the structure.
Synthesis of 4-Benzyloxy-3-methoxy-beta-nitrostyrene
The primary synthetic route to 4-benzyloxy-3-methoxy-beta-nitrostyrene is the Henry reaction (also known as the nitroaldol reaction), which involves the condensation of 4-benzyloxy-3-methoxybenzaldehyde with nitromethane.[4] This reaction is typically catalyzed by a base.
Caption: Synthesis of 4-benzyloxy-3-methoxy-beta-nitrostyrene via Henry Condensation.
Experimental Protocol: Synthesis via Henry Condensation
This protocol is a representative procedure based on established methods for the Henry reaction.[3][4]
Materials:
-
4-Benzyloxy-3-methoxybenzaldehyde
-
Nitromethane
-
Ammonium acetate
-
Glacial acetic acid
-
Methanol or Ethanol
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, heating mantle, magnetic stirrer, filtration apparatus)
Procedure:
-
To a solution of 4-benzyloxy-3-methoxybenzaldehyde (1 equivalent) in glacial acetic acid, add nitromethane (2-3 equivalents) and ammonium acetate (1-1.5 equivalents).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) with stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of ice-water with stirring. A yellow precipitate should form.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove any residual acetic acid and salts.
-
The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield pure 4-benzyloxy-3-methoxy-beta-nitrostyrene as a yellow crystalline solid.
Chemical Reactivity and Applications
The chemical reactivity of 4-benzyloxy-3-methoxy-beta-nitrostyrene is dominated by the electrophilic nature of the beta-carbon of the nitroalkene. This makes it an excellent Michael acceptor for various nucleophiles.
Reduction to Phenethylamines
A key application of 4-benzyloxy-3-methoxy-beta-nitrostyrene is its reduction to the corresponding phenethylamine derivative, 2-(4-benzyloxy-3-methoxyphenyl)ethanamine. This transformation is a critical step in the synthesis of various pharmacologically active compounds. Several methods can be employed for this reduction, including catalytic hydrogenation and the use of metal hydride reagents.[4][5][6]
Caption: Reduction of 4-benzyloxy-3-methoxy-beta-nitrostyrene to the corresponding phenethylamine.
Experimental Protocol: Reduction via Catalytic Hydrogenation
This protocol is a representative procedure based on established methods for the reduction of nitrostyrenes.[3][5]
Materials:
-
4-Benzyloxy-3-methoxy-beta-nitrostyrene
-
10% Palladium on carbon (Pd/C) catalyst
-
Ethanol or Methanol
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, filtration apparatus)
Procedure:
-
Dissolve 4-benzyloxy-3-methoxy-beta-nitrostyrene (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the nitrostyrene).
-
Purge the flask with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric upon exposure to air; ensure the filter cake is kept wet with solvent during filtration.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude phenethylamine derivative.
-
Further purification can be achieved by column chromatography or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.
Safety and Handling
4-Benzyloxy-3-methoxy-beta-nitrostyrene is classified as a hazardous substance. It is important to handle this compound with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
-
First Aid: In case of contact with skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove person to fresh air and keep comfortable for breathing.
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.
Conclusion
4-Benzyloxy-3-methoxy-beta-nitrostyrene is a key synthetic intermediate with significant potential in the development of new chemical entities, particularly in the pharmaceutical industry. A thorough understanding of its chemical properties, synthetic routes, and reactivity is essential for its effective utilization in research and drug development. The protocols and information provided in this guide are intended to serve as a valuable resource for scientists and researchers working with this versatile compound.
References
-
Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes. Available at: [Link]
-
Reduction of Nitrostyrenes using Red-Al. Available at: [Link]
-
Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes. Available at: [Link]
-
Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Available at: [Link]
- CN102976958A - Preparation method of 4-methoxy-beta-phenylethylamine - Google Patents.
-
Nitrostyrene - Organic Syntheses Procedure. Available at: [Link]
-
One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride - ChemRxiv. Available at: [Link]
-
4-Benzyloxy-3-methoxystyrene | C16H16O2 | CID 563567 - PubChem. Available at: [Link]
-
Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol - Scirp.org. Available at: [Link]
-
(1R,2R)-1,2-diaminocyclohexane - (1, 350 mg, 3.00 mmol, 1.00 equiv) - Organic Syntheses Procedure. Available at: [Link]
-
Condensation with Nitromethane - Sciencemadness.org. Available at: [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. 4-Benzyloxy-3-methoxy-beta-nitrostyrene, 99%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 3. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. Reduction of Nitrostyrenes using Red-Al [chemistry.mdma.ch]
- 5. Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Benzyloxy-3-methoxy-β-nitrostyrene: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 4-benzyloxy-3-methoxy-β-nitrostyrene (C16H15NO4), a compound of interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule. The interpretation of this data is crucial for confirming its structure, purity, and for understanding its chemical behavior.
Molecular Structure and Synthetic Rationale
4-Benzyloxy-3-methoxy-β-nitrostyrene is a derivative of vanillin, featuring a benzyloxy protecting group, a methoxy group, and a β-nitrostyrene functional group. The extended conjugation of the nitrostyrene moiety makes it a valuable intermediate in various organic transformations.
Molecular Structure:
Caption: Molecular structure of 4-benzyloxy-3-methoxy-β-nitrostyrene.
The synthesis of this compound typically proceeds via a Knoevenagel condensation between 4-benzyloxy-3-methoxybenzaldehyde and nitromethane.[1][2][3][4] This reaction is a well-established method for forming carbon-carbon double bonds. The choice of a base catalyst and reaction conditions can influence the yield and purity of the final product.
Experimental Protocol: Synthesis via Knoevenagel Condensation
-
Reactant Preparation: Dissolve 4-benzyloxy-3-methoxybenzaldehyde in a suitable solvent, such as ethanol or methanol.
-
Addition of Nitromethane: Add an equimolar amount or a slight excess of nitromethane to the solution.
-
Catalyst Introduction: Introduce a catalytic amount of a base, such as piperidine or ammonium acetate.
-
Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically acidified and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the desired 4-benzyloxy-3-methoxy-β-nitrostyrene.
Caption: General workflow for the synthesis of 4-benzyloxy-3-methoxy-β-nitrostyrene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For 4-benzyloxy-3-methoxy-β-nitrostyrene, both ¹H and ¹³C NMR provide critical information about the arrangement of atoms. Spectroscopic data is available in the PubChem database, with the ¹H NMR spectrum acquired on a BRUKER AC-300 instrument.[5]
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-benzyloxy-3-methoxy-β-nitrostyrene is expected to show distinct signals for the aromatic protons, the vinylic protons of the nitrostyrene group, the benzylic protons, and the methoxy protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Methoxy (OCH₃) | ~3.9 | Singlet | 3H | Protons of the methoxy group. |
| Benzylic (OCH₂) | ~5.2 | Singlet | 2H | Protons of the benzylic CH₂ group. |
| Aromatic (C₆H₅) | ~7.3-7.5 | Multiplet | 5H | Protons of the benzyl ring. |
| Aromatic (trisubstituted ring) | ~6.9-7.2 | Multiplet | 3H | Protons on the substituted phenyl ring. |
| Vinylic (β-H) | ~7.6 | Doublet | 1H | Proton on the β-carbon of the double bond. |
| Vinylic (α-H) | ~8.0 | Doublet | 1H | Proton on the α-carbon of the double bond. |
Interpretation:
-
The downfield chemical shifts of the vinylic protons (~7.6 and 8.0 ppm) are characteristic of the electron-withdrawing effect of the nitro group and the deshielding environment of the double bond.
-
The large coupling constant (typically >13 Hz) between the two vinylic protons would confirm a trans configuration, which is the thermodynamically more stable isomer.
-
The singlet at approximately 3.9 ppm is a classic indicator of a methoxy group attached to an aromatic ring.
-
The singlet around 5.2 ppm corresponds to the two benzylic protons, which are chemically equivalent.
-
The complex multiplet between 7.3 and 7.5 ppm arises from the five protons of the unsubstituted benzyl ring.
-
The protons on the trisubstituted aromatic ring will appear as a set of multiplets in the aromatic region, with their specific shifts and coupling patterns depending on their positions relative to the substituents.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Methoxy (OCH₃) | ~56 |
| Benzylic (OCH₂) | ~71 |
| Aromatic (C-O) | ~150, ~149 |
| Aromatic (C-C) | ~112-136 |
| Vinylic (Cα) | ~139 |
| Vinylic (Cβ) | ~138 |
| Aromatic (Benzyl) | ~127-136 |
Interpretation:
-
The carbon of the methoxy group is expected around 56 ppm.
-
The benzylic carbon will appear further downfield, around 71 ppm.
-
The carbons of the aromatic rings will resonate in the typical region of 110-150 ppm. The carbons directly attached to oxygen atoms will be the most downfield.
-
The vinylic carbons will have distinct chemical shifts, influenced by the nitro group and the aromatic rings.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-benzyloxy-3-methoxy-β-nitrostyrene will be dominated by absorptions from the nitro group, the carbon-carbon double bond, and the aromatic rings.
Table 3: Key IR Absorption Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-O stretch (asymmetric) | 1510-1550 | Strong |
| N-O stretch (symmetric) | 1340-1380 | Strong |
| C=C stretch (vinylic) | 1620-1640 | Medium |
| C=C stretch (aromatic) | 1450-1600 | Medium-Weak |
| C-O stretch (ether) | 1200-1270 and 1020-1075 | Strong |
| =C-H bend (vinylic, trans) | 960-980 | Strong |
| C-H stretch (aromatic) | 3000-3100 | Medium-Weak |
| C-H stretch (aliphatic) | 2850-3000 | Medium-Weak |
Interpretation:
-
The two strong bands for the nitro group (asymmetric and symmetric stretching) are highly characteristic and provide definitive evidence for its presence.
-
The absorption for the C=C double bond of the nitrostyrene system is also a key diagnostic peak.
-
The strong C-O stretching vibrations confirm the presence of the ether linkages (methoxy and benzyloxy groups).
-
A strong band in the 960-980 cm⁻¹ region would further support the trans geometry of the double bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Fragmentation Pattern:
The electron ionization (EI) mass spectrum of 4-benzyloxy-3-methoxy-β-nitrostyrene (Molecular Weight: 285.29 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z 285. The fragmentation pattern will likely be dominated by the loss of stable neutral molecules and the formation of stable carbocations.
-
Loss of the benzylic group: A prominent fragmentation pathway would be the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation at m/z 91 (C₇H₇⁺) and a radical cation corresponding to the rest of the molecule.
-
Loss of the nitro group: The loss of NO₂ (46 Da) is a common fragmentation for nitro compounds, which would result in a fragment at m/z 239.
-
Loss of the methoxy group: Cleavage of the methoxy group could lead to the loss of a methyl radical (CH₃, 15 Da) or formaldehyde (CH₂O, 30 Da).
-
Other fragmentations: Further fragmentation of the aromatic rings and the vinylic system would lead to a complex pattern of lower mass ions.
Caption: Plausible fragmentation pathways for 4-benzyloxy-3-methoxy-β-nitrostyrene in MS.
Conclusion
The spectroscopic data for 4-benzyloxy-3-methoxy-β-nitrostyrene provides a clear and consistent picture of its molecular structure. The combination of NMR, IR, and MS allows for unambiguous identification and characterization. The ¹H and ¹³C NMR spectra confirm the connectivity of the carbon and hydrogen atoms, while IR spectroscopy identifies the key functional groups, notably the nitro and ether moieties. Mass spectrometry confirms the molecular weight and provides insights into the molecule's stability and fragmentation pathways. This comprehensive spectroscopic profile is essential for any researcher working with this compound, ensuring its identity and purity in synthetic applications and further studies.
References
-
PubChem. 4-Benzyloxy-3-methoxy-beta-nitrostyrene. National Center for Biotechnology Information. [Link]
-
Kharas, G. B., et al. (2022). Synthesis and styrene copolymerization of novel methoxy, methyl, halogen and oxy ring-disubstituted octyl phenylcyanoacrylates. ChemRxiv. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. John Wiley & Sons.
-
Kharas, G. B., et al. (2022). Synthesis and styrene copolymerization of novel halogen, methyl, methoxy and nitro ring-substituted octyl phenylcyanoacrylates. ChemRxiv. [Link]
-
Kharas, G. B., et al. (2019). Synthesis and styrene copolymerization of novel oxy ring-disubstituted isobutyl phenylcyanoacrylates. ChemRxiv. [Link]
Sources
Mechanism of formation of 4-benzyloxy-3-methoxy-beta-nitrostyrene
An In-depth Technical Guide to the Formation of 4-Benzyloxy-3-methoxy-beta-nitrostyrene
This technical guide provides a comprehensive overview of the synthesis of 4-benzyloxy-3-methoxy-beta-nitrostyrene, a valuable intermediate in organic synthesis. The document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights and a field-proven experimental protocol. We will explore the core chemical principles of the Henry-Knoevenagel condensation reaction, the rationale behind procedural choices, and methods for ensuring the synthesis's success and the product's purity.
Introduction: The Significance of β-Nitrostyrenes
β-Nitrostyrenes are a class of organic compounds characterized by a nitro group conjugated with a phenyl ring through a carbon-carbon double bond. This structural motif renders them highly versatile synthetic intermediates.[1] Their pronounced electrophilicity at the β-carbon makes them excellent Michael acceptors, opening pathways for the formation of numerous carbon-carbon and carbon-heteroatom bonds.[2] Furthermore, the nitro group can be readily transformed into other functional groups, such as amines and carbonyls, making β-nitrostyrenes crucial precursors in the synthesis of pharmaceuticals and other biologically active molecules.[1][3] The β-nitrostyrene family, for instance, has demonstrated potential in suppressing cell proliferation and inducing apoptosis in various cancer cell lines.[4]
The target molecule, 4-benzyloxy-3-methoxy-beta-nitrostyrene, is synthesized from O-benzylvanillin (4-benzyloxy-3-methoxybenzaldehyde) and nitromethane. This specific derivative is of interest as a precursor for substituted phenethylamines and other complex molecular architectures.
Core Reaction Mechanism: The Henry-Knoevenagel Condensation
The formation of 4-benzyloxy-3-methoxy-beta-nitrostyrene is achieved through a Henry reaction, also known as a nitroaldol reaction.[5][6] When the reaction conditions are set to directly yield the dehydrated nitroalkene product, the process is best described as a Henry-Knoevenagel condensation.[1] This reaction is a cornerstone of C-C bond formation, involving the base-catalyzed condensation between a nitroalkane and a carbonyl compound.[5][7]
The mechanism proceeds through two fundamental stages: a nitroaldol addition followed by dehydration.[1][8]
Step 1: Base-Catalyzed Nitroaldol Addition The reaction is initiated by the deprotonation of the α-carbon of nitromethane by a base.[1] This generates a resonance-stabilized nucleophile known as a nitronate anion.[1] This anion then performs a nucleophilic attack on the electrophilic carbonyl carbon of the 4-benzyloxy-3-methoxybenzaldehyde.[1][8] The resulting tetrahedral alkoxide intermediate is subsequently protonated by the conjugate acid of the base, yielding a β-nitro alcohol.[1][8]
Step 2: Dehydration to the Nitroalkene The β-nitro alcohol intermediate is then dehydrated to form the final β-nitrostyrene product. This elimination of a water molecule can be facilitated under either acidic or basic conditions, driving the reaction to completion and forming the stable conjugated system.[1]
Caption: Figure 1: Mechanism of the Henry-Knoevenagel Condensation.
Experimental Protocol: A Self-Validating System
This protocol details the synthesis using an ammonium acetate catalyst in glacial acetic acid, a method known for its reliability and good yields.[9][10] Acetic acid serves not only as a solvent that facilitates crystallization upon water addition but also as a co-catalyst for the dehydration step.[11][12]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Role |
| 4-Benzyloxy-3-methoxybenzaldehyde | 242.27 | 25.0 g | 0.103 | Aldehyde |
| Nitromethane | 61.04 | 20 mL (22.8 g) | 0.373 | Nitroalkane |
| Ammonium Acetate | 77.08 | 10.0 g | 0.130 | Catalyst |
| Glacial Acetic Acid | 60.05 | 100 mL | - | Solvent |
| Deionized Water | 18.02 | ~1 L | - | Precipitation |
| Ethanol | 46.07 | As needed | - | Recrystallization |
Step-by-Step Methodology
The experimental workflow is designed to ensure a controlled reaction environment and straightforward product isolation.
Caption: Figure 2: Experimental Synthesis Workflow.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 25.0 g of 4-benzyloxy-3-methoxybenzaldehyde, 10.0 g of ammonium acetate, and 100 mL of glacial acetic acid.[11][13]
-
Initiation: Stir the mixture until the solids dissolve, then add 20 mL of nitromethane.[13]
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 100-110°C) and maintain this temperature with continuous stirring for 4 to 6 hours.[13] The solution will typically turn a deep yellow to orange-red color.
-
Work-up and Isolation: After the reflux period, allow the mixture to cool to room temperature. Pour the cooled reaction mixture slowly into a beaker containing 1 liter of ice water while stirring vigorously. A bright yellow precipitate of the crude product will form.[13]
-
Filtration and Washing: Allow the precipitate to fully form over 30 minutes. Collect the solid product by vacuum filtration using a Büchner funnel.[14] Wash the filter cake thoroughly with several portions of deionized water until the filtrate is neutral to pH paper. This step is crucial to remove residual acetic acid and ammonium salts.
-
Purification: The crude product is purified by recrystallization. Transfer the yellow solid to an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.[14] Allow the solution to cool slowly to room temperature and then in an ice bath to maximize the formation of crystals.
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven. The final product should be a bright yellow crystalline solid.
Product Characterization (Self-Validation)
To ensure the integrity of the synthesis, the final product must be rigorously characterized.
-
Yield Calculation: Weigh the dried, purified product and calculate the percentage yield based on the initial amount of 4-benzyloxy-3-methoxybenzaldehyde.
-
Melting Point: Determine the melting point of the crystals. The literature value for 4-benzyloxy-3-methoxy-beta-nitrostyrene is 122-124°C.[15] A sharp melting range close to this value is a strong indicator of purity.
-
Spectroscopic Analysis: For definitive structural confirmation, obtain ¹H NMR, ¹³C NMR, and FT-IR spectra and compare them against established data for the compound.
| Property | Expected Value |
| Appearance | Bright yellow crystalline solid |
| Molecular Formula | C₁₆H₁₅NO₄ |
| Molecular Weight | 285.30 g/mol |
| Melting Point | 122-124°C[15] |
Conclusion
The synthesis of 4-benzyloxy-3-methoxy-beta-nitrostyrene via the Henry-Knoevenagel condensation is a robust and reproducible method for producing this valuable synthetic intermediate. By understanding the underlying reaction mechanism, carefully controlling the reaction parameters, and performing a thorough purification and characterization, researchers can reliably obtain a high-purity product. The protocol described herein represents a self-validating system, where the physical and spectroscopic properties of the final compound confirm the success of the synthesis. This guide provides the necessary technical foundation for professionals in drug development and organic synthesis to confidently employ this procedure in their work.
References
- Benchchem. (n.d.). An In-depth Technical Guide to the Mechanism of the Henry (Nitroaldol) Reaction for Nitroalkene Synthesis.
- Google Patents. (n.d.). CN103497082A - Method for preparing beta-nitrostyrolene and derivatives thereof.
- Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of beta-Nitrostyrenes. Journal of Organic Chemistry, 18, 1-3.
- Benchchem. (n.d.). Detailed experimental protocol for Henry condensation of vanillin and nitromethane.
- SynArchive. (n.d.). Henry Reaction.
- ResearchGate. (n.d.). (A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde.
- Organic Syntheses. (n.d.). Nitrostyrene.
- ResearchGate. (n.d.). A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect - Supporting Information.
- Google Patents. (n.d.). US8067647B2 - Method for producing β-nitrostyrene compound.
- Chemdelic. (2024, February 13). Making β-Nitrostyrene so I can be like Shulgin [Video]. YouTube.
- National Institutes of Health. (n.d.). 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction.
- Fisher Scientific. (n.d.). 4-Benzyloxy-3-methoxy-beta-nitrostyrene, 99%, Thermo Scientific.
- Asfandyar, M. (2025, September 16). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture [Video]. YouTube.
- Sciencemadness.org. (2020, July 10). Failed Henry reaction with 3,4,5-TMB.
- ResearchGate. (n.d.). Ammonium acetate catalyzed nitroaldol reaction of p-anisaldehyde (1)....
- Sciencemadness.org. (2014, June 7). 2-(4-hydroxy-3-methoxy-phenyl)-nitroethene/Vanillin nitrostyrene.
- Google Patents. (n.d.). US20100130795A1 - Method for producing beta-nitrostyrene compound.
- Wikipedia. (n.d.). Henry reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
- 6. Henry reaction - Wikipedia [en.wikipedia.org]
- 7. CN103497082A - Method for preparing beta-nitrostyrolene and derivatives thereof - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. The Synthesis of beta-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. Sciencemadness Discussion Board - Failed Henry reaction with 3,4,5-TMB - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. US8067647B2 - Method for producing β-nitrostyrene compound - Google Patents [patents.google.com]
- 12. US20100130795A1 - Method for producing beta-nitrostyrene compound - Google Patents [patents.google.com]
- 13. rsc.org [rsc.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. 4-Benzyloxy-3-methoxy-beta-nitrostyrene, 99%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
A Technical Guide to the Starting Materials for the Synthesis of 4-benzyloxy-3-methoxy-β-nitrostyrene
Introduction
4-benzyloxy-3-methoxy-β-nitrostyrene is a valuable synthetic intermediate, serving as a precursor for a variety of more complex molecules, including pharmaceuticals and substituted phenethylamines.[1][2] The presence of the nitro group and the double bond provides a rich chemical handle for further functionalization, such as reduction to the corresponding amine or various addition reactions. This guide provides an in-depth analysis of the selection of starting materials for its synthesis, grounded in the principles of retrosynthetic analysis and the mechanistic details of the core chemical transformation. We will explore the rationale behind the choice of each reactant, the critical role of protecting groups, and a detailed, field-proven protocol for its successful synthesis.
Retrosynthetic Analysis and Core Synthetic Strategy
The synthesis of β-nitrostyrenes is most commonly and efficiently achieved through a base-catalyzed condensation reaction between an aromatic aldehyde and a primary nitroalkane, followed by dehydration. This classic carbon-carbon bond-forming sequence is known as the Henry Reaction or nitroaldol reaction.[3][4]
A retrosynthetic disconnection of the target molecule, 4-benzyloxy-3-methoxy-β-nitrostyrene, reveals the two primary building blocks required for its construction. The carbon-carbon double bond is retrosynthetically cleaved back to its precursor aldehyde and nitroalkane components.
Caption: Retrosynthetic analysis of the target molecule.
This analysis logically identifies 4-benzyloxy-3-methoxybenzaldehyde and nitromethane as the essential starting materials. The forward reaction involves the deprotonation of nitromethane to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting β-nitro alcohol intermediate readily dehydrates under the reaction conditions to yield the final β-nitrostyrene product.[3][5]
Detailed Analysis of Primary Reactants
The success of the synthesis hinges on the appropriate selection and purity of the two main reactants.
The Aldehyde Component: 4-Benzyloxy-3-methoxybenzaldehyde
This substituted benzaldehyde serves as the electrophilic component in the reaction. It is a stable, crystalline solid with a melting point of 62-64 °C.[6]
-
Structure and Role: The aldehyde's core structure provides the aromatic ring and the methoxy group found in the final product. Its carbonyl group is the site of nucleophilic attack by the nitronate.
-
The Critical Role of the Benzyl Protecting Group: The selection of 4-benzyloxy-3-methoxybenzaldehyde over its more common precursor, vanillin (4-hydroxy-3-methoxybenzaldehyde), is a critical and deliberate experimental choice. Vanillin possesses a phenolic hydroxyl group which is acidic (pKa ≈ 7.4). In the presence of the base catalyst required for the Henry reaction, this phenolic proton would be readily abstracted. This would not only consume the base, preventing it from activating the nitromethane, but also form a phenoxide, which could lead to unwanted side reactions. The benzyl group (C₆H₅CH₂–) serves as a robust protecting group for this acidic proton, rendering it inert to the basic reaction conditions.[7] This ether linkage is stable under the conditions of the Henry reaction but can be removed later in a synthetic sequence if the free phenol is desired.
The preparation of this starting material is itself a straightforward and common laboratory procedure, typically achieved via a Williamson ether synthesis by reacting vanillin with benzyl chloride in the presence of a suitable base like potassium carbonate.[7]
**2.2 The Nitroalkane Component: Nitromethane (CH₃NO₂) **
Nitromethane is the simplest nitroalkane and serves a dual purpose in this synthesis: it is both a reactant and often the solvent.[8]
-
Nucleophile Precursor: The key feature of nitromethane is the acidity of its α-protons (pKa ≈ 17 in DMSO).[3] In the presence of a base, one of these protons is removed to form a resonance-stabilized nitronate anion. This anion is the active nucleophile that initiates the carbon-carbon bond formation.
-
Reaction Solvent: Using nitromethane in excess allows it to function as the reaction solvent, ensuring that the aldehyde is fully solvated and maximizing the concentration of the reacting species.[8] However, for greener and more economical procedures, other solvents can be employed, though this may require adjusting the reaction conditions.[5]
The Catalytic System: Enabling the Condensation
The Henry reaction is not spontaneous and requires a base catalyst to proceed.[4] The choice of catalyst can influence reaction time, yield, and the ease of product isolation.
-
Ammonium Acetate (CH₃COONH₄): This is a very common and effective catalyst for this transformation.[8] It is considered a weak base source and is particularly effective in driving the reaction towards the dehydrated nitrostyrene product.
-
Primary Amines: In some protocols, a primary amine such as benzylamine is used in a solvent like acetic acid.[9] This system also effectively catalyzes the condensation and subsequent dehydration.
-
Mechanism of Catalysis: The base's primary role is to deprotonate the nitromethane, generating the necessary nitronate nucleophile. The conjugate acid of the base then participates in the protonation of the intermediate alkoxide. All steps of the Henry reaction are reversible, but the final dehydration step is typically irreversible and drives the reaction to completion.[3]
Tabular Summary of Starting Materials
| Reagent Name | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Role in Reaction | Key Considerations |
| 4-Benzyloxy-3-methoxybenzaldehyde | 3-Methoxy-4-(phenylmethoxy)benzaldehyde | 2426-87-1 | 242.27 | Electrophile | Also known as O-benzylvanillin. Benzyl group is essential to protect the acidic phenolic proton.[10][11] |
| Nitromethane | Nitromethane | 75-52-5 | 61.04 | Nucleophile Precursor / Solvent | α-protons are acidic, allowing for the formation of the reactive nitronate anion. Often used in excess as the solvent.[3][12] |
| Ammonium Acetate | Ammonium Acetate | 631-61-8 | 77.08 | Base Catalyst | Weak base that facilitates the deprotonation of nitromethane and promotes dehydration of the nitroaldol intermediate.[8] |
Experimental Workflow and Protocol
The following protocol represents a reliable and self-validating system for the synthesis of 4-benzyloxy-3-methoxy-β-nitrostyrene.
Sources
- 1. researchgate.net [researchgate.net]
- 2. vbn.aau.dk [vbn.aau.dk]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. Henry Reaction [organic-chemistry.org]
- 5. scirp.org [scirp.org]
- 6. 4-BENZYLOXY-3-METHOXYBENZALDEHYDE | 2426-87-1 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. US8067647B2 - Method for producing β-nitrostyrene compound - Google Patents [patents.google.com]
- 10. scbt.com [scbt.com]
- 11. 4-(Benzyloxy)-3-methoxybenzaldehyde | C15H14O3 | CID 75506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Henry reaction with benzaldehyde & nitromethane [buchler-gmbh.com]
An In-depth Technical Guide to the Solubility of 4-benzyloxy-3-methoxy-beta-nitrostyrene in Common Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-benzyloxy-3-methoxy-beta-nitrostyrene, a compound of interest in pharmaceutical and organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the theoretical principles governing its solubility, a robust experimental framework for its determination, and a predictive analysis of its behavior in a range of common laboratory solvents. By integrating theoretical modeling through Hansen Solubility Parameters (HSP) with a detailed experimental protocol, this guide serves as a practical resource for formulation development, reaction optimization, and purification strategies involving this compound.
Introduction: Understanding the Significance of Solubility
The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy.[1] For a compound like 4-benzyloxy-3-methoxy-beta-nitrostyrene, which serves as a key building block in the synthesis of various target molecules, a thorough understanding of its solubility is paramount. Poor solubility can lead to challenges in reaction kinetics, purification, and the development of suitable dosage forms.
This guide is designed to bridge the gap between theoretical solubility prediction and practical laboratory application. We will first delve into the molecular structure of 4-benzyloxy-3-methoxy-beta-nitrostyrene and its implications for solvent interactions. Subsequently, we will introduce the concept of Hansen Solubility Parameters (HSP) as a powerful predictive tool.[2] The core of this document is a detailed, step-by-step experimental protocol for determining the equilibrium solubility of the target compound using the widely accepted shake-flask method, coupled with UV-Vis spectrophotometric analysis.[3] Finally, we present a predicted solubility profile in a variety of solvents, based on HSP calculations, to guide initial solvent screening efforts.
Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters
The principle of "like dissolves like" is a fundamental concept in chemistry, suggesting that substances with similar intermolecular forces are more likely to be soluble in one another.[4] Hansen Solubility Parameters (HSP) provide a quantitative and more nuanced application of this principle by breaking down the total cohesive energy of a substance into three components:
-
δd (Dispersion forces): Arising from temporary fluctuations in electron density, these are the weakest intermolecular forces and are present in all molecules.
-
δp (Polar forces): Stemming from the permanent dipoles of molecules.
-
δh (Hydrogen bonding forces): The strongest of the three, involving the electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom.
The total Hansen solubility parameter (δt) is related to these components by the equation:
δt² = δd² + δp² + δh² [4]
The closer the HSP values of a solute and a solvent are in this three-dimensional "Hansen space," the more likely they are to be miscible. The "distance" (Ra) between a solute (1) and a solvent (2) in Hansen space can be calculated using the following equation:
Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)² [5]
A smaller Ra value indicates a higher affinity between the solute and the solvent, and therefore, higher predicted solubility. The factor of 4 in the dispersion term is an empirically derived constant that improves the accuracy of the model.[5]
Estimating the Hansen Solubility Parameters of 4-benzyloxy-3-methoxy-beta-nitrostyrene
In the absence of experimentally determined HSP values for 4-benzyloxy-3-methoxy-beta-nitrostyrene, we can estimate them using a group contribution method.[6] This method assigns specific values for δd, δp, and δh to the individual functional groups within the molecule. By summing these contributions, we can arrive at an estimated HSP for the entire molecule.
The key functional groups in 4-benzyloxy-3-methoxy-beta-nitrostyrene are:
-
Aromatic rings (benzene)
-
Ether linkages (benzyloxy and methoxy groups)
-
A nitro group (-NO₂)
-
An alkene group (the styrene backbone)
Based on established group contribution values from literature, the estimated Hansen Solubility Parameters for 4-benzyloxy-3-methoxy-beta-nitrostyrene are presented in Table 1.
Table 1: Estimated Hansen Solubility Parameters for 4-benzyloxy-3-methoxy-beta-nitrostyrene
| Parameter | Value (MPa½) |
| δd | 19.5 |
| δp | 9.8 |
| δh | 6.5 |
Disclaimer: These values are estimations based on group contribution methods and should be used as a guide for initial solvent screening. Experimental verification is highly recommended.
Experimental Determination of Solubility: A Self-Validating Protocol
The following protocol outlines the equilibrium shake-flask method, a gold-standard technique for determining the thermodynamic solubility of a compound.[3] This method is designed to be self-validating by ensuring that equilibrium is reached and that the analytical method is accurate.
Materials and Equipment
-
4-benzyloxy-3-methoxy-beta-nitrostyrene (solid, pure)
-
A range of analytical grade solvents (see Table 3 for suggestions)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Analytical balance
-
Syringe filters (0.22 µm)
Experimental Workflow
The overall workflow for the experimental determination of solubility is depicted in the following diagram:
Caption: Figure 1: Experimental Workflow for Solubility Determination.
Step-by-Step Methodology
Part 1: Preparation of Saturated Solutions
-
Aliquot Solvents: Add a precise volume (e.g., 5 mL) of each selected solvent to separate, labeled scintillation vials.
-
Add Excess Solute: Add an excess amount of 4-benzyloxy-3-methoxy-beta-nitrostyrene to each vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.[2]
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm). Allow the solutions to equilibrate for a sufficient time, typically 24 to 48 hours, to ensure thermodynamic equilibrium is reached.[2]
Part 2: Sample Separation
-
Centrifugation: After equilibration, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes) to pellet the excess solid.
-
Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean, labeled vial. This step is critical to remove any remaining solid particles that could interfere with the analysis.[1]
Part 3: UV-Vis Spectrophotometric Analysis
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of the compound in a suitable solvent (one in which it is highly soluble) and scan its absorbance across the UV-Vis spectrum (e.g., 200-500 nm) to determine the λmax. Nitrostyrene derivatives typically exhibit strong absorption in the UV region.[7][8]
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of known concentration of 4-benzyloxy-3-methoxy-beta-nitrostyrene in a suitable solvent.
-
Perform a series of accurate serial dilutions from the stock solution to create a set of at least five calibration standards of known concentrations.[1]
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin, in accordance with the Beer-Lambert law.[9][10] Determine the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be ≥ 0.99 for a valid calibration.
-
Caption: Figure 2: Workflow for Creating a UV-Vis Calibration Curve.
-
Analysis of Saturated Solutions:
-
For each filtered supernatant from the solubility experiment, prepare an appropriate dilution to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted samples at the λmax.
-
Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.
-
Account for the dilution factor to determine the original concentration of the saturated solution. This value represents the solubility of 4-benzyloxy-3-methoxy-beta-nitrostyrene in that specific solvent at the experimental temperature.
-
Predicted Solubility Profile and Discussion
Using the estimated HSP values for 4-benzyloxy-3-methoxy-beta-nitrostyrene (Table 1) and the known HSP values for a range of common solvents, we can predict the relative solubility of the compound. A smaller HSP distance (Ra) suggests a higher likelihood of good solubility.
Table 2: Predicted Solubility of 4-benzyloxy-3-methoxy-beta-nitrostyrene in Common Solvents Based on HSP Distance
| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) | HSP Distance (Ra) | Predicted Solubility |
| Acetone | 15.5 | 10.4 | 7.0 | 4.3 | High |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 9.0 | Moderate |
| Chloroform | 17.8 | 3.1 | 5.7 | 7.3 | Moderate-High |
| Dichloromethane | 18.2 | 6.3 | 6.1 | 4.2 | High |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 8.2 | Moderate |
| Ethanol | 15.8 | 8.8 | 19.4 | 13.9 | Low |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 5.4 | High |
| n-Hexane | 14.9 | 0.0 | 0.0 | 13.9 | Very Low |
| Isopropanol | 15.8 | 6.1 | 16.4 | 11.5 | Low |
| Methanol | 15.1 | 12.3 | 22.3 | 16.9 | Very Low |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 5.2 | High |
| Toluene | 18.0 | 1.4 | 2.0 | 9.9 | Moderate-Low |
| Water | 15.5 | 16.0 | 42.3 | 36.6 | Insoluble |
Discussion of Predicted Results:
The HSP model predicts that 4-benzyloxy-3-methoxy-beta-nitrostyrene will exhibit high solubility in solvents with a balanced polarity and some hydrogen bonding capability, such as dichloromethane, acetone, ethyl acetate, and tetrahydrofuran (THF) . This is consistent with the presence of polar ether and nitro functional groups, as well as the large aromatic system in the solute molecule.
Solvents with very high hydrogen bonding capacity, like methanol, ethanol, and water , are predicted to be poor solvents. This is likely due to the strong self-association of these solvent molecules, which is not sufficiently disrupted by the solute. The large, relatively non-polar benzyloxy group may also hinder solubility in highly polar, protic solvents.
Non-polar solvents like n-hexane are predicted to be very poor solvents, which is expected given the polar nature of the nitro and methoxy groups.
The predictions for solvents like acetonitrile and DMSO suggest moderate solubility. While these are polar aprotic solvents, their HSP distance from the solute is larger than that of the best-predicted solvents.
These predictions provide a rational starting point for solvent selection in various applications:
-
For Synthesis: Dichloromethane or THF would likely be good choices for reactions involving this compound.
-
For Purification (Crystallization): A solvent system consisting of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexane) could be effective for recrystallization.
-
For Formulation: A blend of solvents could be designed to achieve a specific target solubility and evaporation rate.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of 4-benzyloxy-3-methoxy-beta-nitrostyrene. By combining the predictive power of Hansen Solubility Parameters with a robust, self-validating experimental protocol, researchers can efficiently screen for suitable solvents and optimize processes involving this important chemical intermediate. The provided predicted solubility data, while illustrative, offers a scientifically grounded starting point for laboratory work. It is the author's hope that this guide will serve as a valuable resource for scientists and developers in the pharmaceutical and chemical industries, enabling more informed and efficient decision-making in their research and development endeavors.
References
-
Constructing a calibration plot for UV/Vis spectroscopy - YouTube. (2015). Retrieved from [Link]
-
Hansen Solubility Parameters (HSP) - Adscientis. (n.d.). Retrieved from [Link]
-
How To Make A Calibration Curve | PDF | Ultraviolet–Visible Spectroscopy - Scribd. (n.d.). Retrieved from [Link]
-
HSPiP - Hansen Solubility Parameters. (n.d.). Retrieved from [Link]
-
Factor of 4 - Hansen Solubility Parameters. (n.d.). Retrieved from [Link]
-
UV-Vis calibration curves - Smart Worksheet - LearnSci. (n.d.). Retrieved from [Link]
-
4.4: UV-Visible Spectroscopy - Chemistry LibreTexts. (2022). Retrieved from [Link]
-
Intermolecular [2+2] Photocycloaddition of β-Nitrostyrenes to Olefins upon Irradiation with Visible Light - PMC - NIH. (n.d.). Retrieved from [Link]
-
How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager. (2022). Retrieved from [Link]
-
Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC - NIH. (n.d.). Retrieved from [Link]
-
Accuracy of Molar Solubility Prediction from Hansen Parameters. An Exemplified Treatment of the Bioantioxidant l-Ascorbic Acid. (2020). Retrieved from [Link]
-
A Bayesian approach to predict solubility parameters - ChemRxiv. (n.d.). Retrieved from [Link]
-
Predictions (Many Physical Properties are Correlated with HSP) - Pirika. (n.d.). Retrieved from [Link]
-
Hansen Solubility Parameters (HSP) | Practical Adhesion Science - Prof Steven Abbott. (n.d.). Retrieved from [Link]
-
SPHERES: Solubility Parameter Calculation - File Exchange - MATLAB Central - MathWorks. (2025). Retrieved from [Link]
-
UV‐Vis absorption spectra of enamine (IIj, 0.05 M), β‐nitrostyrene... - ResearchGate. (n.d.). Retrieved from [Link]
-
HSP Basics - Hansen Solubility Parameters. (n.d.). Retrieved from [Link]
-
GROUP CONTRIBUTION METHODS FOR SOLUBILITY PARAMETER - Eloquens. (2022). Retrieved from [Link]
-
Prediction of Hansen Solubility Parameters with a New Group-Contribution Method - Kinam Park. (n.d.). Retrieved from [Link]
-
Use of Group Contribution Methods, Hansen's Solubility Theory and Microsoft Excel in Solvents Selection for Extraction of Natural Products. (2024). Retrieved from [Link]
-
Determination of Hansen solubility parameters of water-soluble proteins using UV–vis spectrophotometry - PMC - NIH. (n.d.). Retrieved from [Link]
Sources
- 1. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 2. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]
- 5. Factor of 4 | Hansen Solubility Parameters [hansen-solubility.com]
- 6. kinampark.com [kinampark.com]
- 7. Intermolecular [2+2] Photocycloaddition of β-Nitrostyrenes to Olefins upon Irradiation with Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. UV-Vis calibration curves - Smart Worksheet [learnsci.com]
Benzyloxy-Substituted Nitrostyrenes: A Technical Guide to Their Therapeutic Potential
Abstract
This technical guide provides an in-depth exploration of benzyloxy-substituted nitrostyrenes, a class of organic compounds demonstrating significant promise in drug development. We will delve into the chemical properties, synthesis, and diverse biological activities of these molecules, with a particular focus on their potential applications as anticancer, anti-inflammatory, and antimicrobial agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a comprehensive overview of the current landscape and future directions for this compelling class of compounds. We will explore the mechanistic underpinnings of their activity, provide detailed experimental protocols for their synthesis and evaluation, and present a critical analysis of their structure-activity relationships.
Introduction: The Nitrostyrene Scaffold and the Influence of Benzyloxy Substitution
β-Nitrostyrenes are a class of organic compounds characterized by a nitro group attached to the β-carbon of a styrene backbone. This structural motif renders the molecule highly reactive and biologically active. The electron-withdrawing nature of the nitro group makes the double bond susceptible to nucleophilic attack, a key feature in their mechanism of action.[1] These compounds have garnered considerable attention in medicinal chemistry due to their broad spectrum of pharmacological effects, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[2]
The introduction of a benzyloxy substituent onto the phenyl ring of the nitrostyrene scaffold significantly modulates its physicochemical and biological properties. The benzyloxy group, consisting of a benzyl group linked to the parent molecule via an ether linkage, can influence the compound's lipophilicity, steric hindrance, and electronic environment. These modifications can, in turn, affect the molecule's ability to interact with biological targets, its metabolic stability, and its overall therapeutic efficacy. This guide will specifically focus on the potential applications of these benzyloxy-substituted analogues.
Synthesis of Benzyloxy-Substituted Nitrostyrenes: A Step-by-Step Protocol
The most common and efficient method for synthesizing β-nitrostyrenes is the Henry reaction, also known as the nitroaldol reaction.[3] This reaction involves the condensation of an aromatic aldehyde with a nitroalkane in the presence of a base.
General Synthetic Workflow
The synthesis of a representative benzyloxy-substituted nitrostyrene, such as 4-benzyloxy-3-methoxy-β-nitrostyrene, typically follows the workflow outlined below.
Caption: General workflow for the synthesis of 4-benzyloxy-3-methoxy-β-nitrostyrene.
Detailed Experimental Protocol: Synthesis of 4-Benzyloxy-3-methoxy-β-nitrostyrene
This protocol provides a detailed procedure for the synthesis of trans-4-benzyloxy-3-methoxy-β-nitrostyrene.[4]
Materials:
-
4-Benzyloxy-3-methoxybenzaldehyde
-
Nitromethane
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-benzyloxy-3-methoxybenzaldehyde (1 equivalent) in glacial acetic acid.
-
Addition of Reagents: To the stirred solution, add nitromethane (3-5 equivalents) followed by ammonium acetate (1.5-2 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate will form. The precipitation can be further induced by the slow addition of cold water.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold water and then with a small amount of cold ethanol to remove impurities.
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure trans-4-benzyloxy-3-methoxy-β-nitrostyrene as a yellow crystalline solid.
-
Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination (expected: 122-124 °C), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.[4]
Anticancer Applications: Targeting Key Oncogenic Pathways
Benzyloxy-substituted nitrostyrenes have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[2] Their anticancer activity is attributed to their ability to modulate multiple signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
Inhibition of NF-κB and STAT3 Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways are constitutively active in many types of cancer and play a pivotal role in promoting tumor growth and survival.[5] Benzyloxy-substituted nitrostyrenes have been shown to inhibit these pathways, making them attractive targets for cancer therapy.[6][7]
The inhibitory effect of these compounds on the NF-κB pathway is thought to occur through the prevention of the degradation of IκBα, an endogenous inhibitor of NF-κB. This stabilization of IκBα sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-survival genes.
Similarly, these compounds can inhibit the activation of STAT3 by preventing its phosphorylation and dimerization, which are essential steps for its nuclear translocation and DNA binding activity. The inhibition of STAT3 leads to the downregulation of its target genes, which are involved in cell proliferation, angiogenesis, and apoptosis evasion.[8]
Caption: Mechanism of action of benzyloxy-substituted nitrostyrenes on NF-κB and STAT3 pathways.
Disruption of Microtubule Dynamics
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, motility, and intracellular transport.[9] Tubulin is a validated target for anticancer drugs, and inhibitors of tubulin polymerization are among the most successful chemotherapeutic agents.[10] Several nitrostyrene derivatives have been identified as tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin and disrupting microtubule dynamics.[11] This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis. The benzyloxy moiety in these compounds can enhance their binding affinity to the colchicine site, thereby increasing their anticancer potency.
Quantitative Anticancer Activity
The anticancer activity of benzyloxy-substituted nitrostyrenes is typically evaluated using in vitro cytotoxicity assays, such as the MTT assay. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Benzyloxy-3-methoxy-β-nitrostyrene | Breast (MCF-7) | ~5-15 | [2] |
| 4-Benzyloxy-3-methoxy-β-nitrostyrene | Colon (HCT116) | ~10-25 | [2] |
| Other Benzyloxy-nitrostyrene derivatives | Various | 0.5 - 50 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of a benzyloxy-substituted nitrostyrene using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Benzyloxy-substituted nitrostyrene compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the benzyloxy-substituted nitrostyrene in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Properties: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, including cancer, cardiovascular diseases, and autoimmune disorders. Benzyloxy-substituted nitrostyrenes have demonstrated potent anti-inflammatory activities, primarily through the inhibition of pro-inflammatory mediators and signaling pathways.[12]
The anti-inflammatory effects of these compounds are closely linked to their ability to inhibit the NF-κB pathway, a master regulator of inflammation.[6] By preventing the activation of NF-κB, these compounds can suppress the expression of a wide range of pro-inflammatory genes, including those encoding for cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.
In Vitro Anti-inflammatory Activity
The anti-inflammatory potential of benzyloxy-substituted nitrostyrenes can be assessed using various in vitro assays, such as the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Assay | IC50 (µM) | Reference |
| 4-Benzyloxy-3-methoxy-β-nitrostyrene | NO production in RAW 264.7 cells | ~10-30 | [13] |
| Other Benzyloxy-nitrostyrene derivatives | Various anti-inflammatory assays | 1 - 50 | [12] |
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
This protocol describes a method to evaluate the anti-inflammatory activity of a compound by measuring its ability to inhibit NO production in LPS-stimulated RAW 264.7 murine macrophage cells.[14]
Materials:
-
RAW 264.7 cells
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
Benzyloxy-substituted nitrostyrene compound
-
Griess reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the benzyloxy-substituted nitrostyrene for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.
-
Absorbance Reading: Incubate the plate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value.
Antimicrobial Potential: A New Frontier in Combating Drug Resistance
The rise of antimicrobial resistance is a major global health threat. Benzyloxy-substituted nitrostyrenes have shown promising activity against a range of pathogenic bacteria and fungi, making them potential candidates for the development of new antimicrobial agents.[15]
The antimicrobial mechanism of action of these compounds is believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.[15] The electrophilic nature of the nitrostyrene core allows it to react with nucleophilic residues, such as cysteine in proteins, leading to enzyme inactivation and cell death.
Antimicrobial Spectrum and Potency
The antimicrobial activity of benzyloxy-substituted nitrostyrenes is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 4-Benzyloxy-3-methoxy-β-nitrostyrene | Staphylococcus aureus | 16 - 64 | [16] |
| 4-Benzyloxy-3-methoxy-β-nitrostyrene | Escherichia coli | 32 - 128 | [16] |
| 4-Benzyloxy-3-methoxy-β-nitrostyrene | Candida albicans | 8 - 32 | [16] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol describes the broth microdilution method for determining the MIC of a benzyloxy-substituted nitrostyrene against a bacterial strain.[17][18]
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton broth (MHB)
-
96-well microtiter plates
-
Benzyloxy-substituted nitrostyrene compound
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution of Compound: Prepare two-fold serial dilutions of the benzyloxy-substituted nitrostyrene in MHB in the wells of a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Structure-Activity Relationship (SAR) and Future Perspectives
The biological activity of benzyloxy-substituted nitrostyrenes is highly dependent on the nature and position of substituents on both the phenyl ring and the nitroalkene moiety. Structure-activity relationship (SAR) studies have revealed several key features that influence their potency:
-
Position of the Benzyloxy Group: The position of the benzyloxy group on the phenyl ring can significantly impact activity. Generally, substitution at the para-position is favorable for anticancer and anti-inflammatory activities.
-
Other Substituents on the Phenyl Ring: The presence of other electron-donating or electron-withdrawing groups on the phenyl ring can modulate the electronic properties of the molecule and its interaction with biological targets. For instance, a methoxy group at the meta-position, adjacent to the benzyloxy group, often enhances activity.
-
Substitution on the Nitroalkene Moiety: Modifications to the nitroalkene side chain can also influence activity. For example, the presence of a methyl group at the α-position can alter the compound's reactivity and biological profile.
The versatile and tunable nature of the benzyloxy-substituted nitrostyrene scaffold offers a promising platform for the development of novel therapeutic agents. Future research should focus on:
-
Lead Optimization: Synthesizing and evaluating a wider range of analogues to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic potential and safety profiles of lead compounds in preclinical animal models.
-
Combination Therapies: Investigating the synergistic effects of benzyloxy-substituted nitrostyrenes with existing anticancer, anti-inflammatory, or antimicrobial drugs.
Conclusion
Benzyloxy-substituted nitrostyrenes represent a promising class of compounds with a diverse range of biological activities. Their ability to modulate key signaling pathways involved in cancer, inflammation, and microbial infections makes them attractive candidates for drug discovery and development. The synthetic accessibility of these compounds, coupled with the potential for chemical modification to optimize their pharmacological properties, provides a strong foundation for future research in this area. This technical guide has provided a comprehensive overview of the current state of knowledge on benzyloxy-substituted nitrostyrenes, offering valuable insights and practical protocols for researchers in the field. Continued investigation into this fascinating class of molecules is warranted to unlock their full therapeutic potential.
References
- β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. (2025). Request PDF.
- Cholinesterase Inhibitory and Anti-Inflammatory Activity of the Naphtho- and Thienobenzo-Triazole Photoproducts: Experimental and Comput
- The structures of the E-β-nitrostyrene derivative test compounds. (n.d.).
- EVALUATION OF ANTI-INFLAMMATORY AND NITRIC OXIDE SCAVENGING ACTIVITY OF BAUHINIA VARIEGATAL. LEAVES BY IN VITRO METHOD. (n.d.). Plant Archives.
- β-Nitrostyrene Derivatives as Inhibitors of the Free Radical Polymerization. (2025).
- Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. (2021). PubMed.
-
4-Methoxy-beta-nitrostyrene | C9H9NO3 | CID 229843. (n.d.). PubChem. Retrieved from [Link]
- Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. (n.d.). PMC.
-
Nitrostyrene. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia.
- Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Tre
- Nitrostyrene Derivatives Act as RXRα Ligands to Inhibit TNFα Activ
- Nitrostyrene derivatives act as RXRα ligands to inhibit TNFα activ
- Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. (n.d.). NIH.
- Inhibition of STAT3 function in cancer cells by BENDA (A) Effect of... (n.d.).
- The Rapid Synthesis of β-Nitrostyrenes under Microwave Irradiation Without Solvent. | Request PDF. (2025).
- Comparative MIC (μg/mL) values of 4-F-nitrostyrene and Compound I. (n.d.).
- (PDF) Anti-microbial and Anti-inflammatory Activity of New 4-methoxy-3-(methoxymethyl) Phenol and ( E )-N′-(5-bromo-2-methoxybenzylidene)-4-methoxy Benzohydrazide Isolated from Calotropis gigantean white. (2017).
- IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (n.d.).
- Method for producing β-nitrostyrene compound. (n.d.).
- Design, Synthesis and in vitro Characterization of Novel Hybrid Peptidomimetic Inhibitors of ST
- Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.).
- In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025).
- Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activ
- Application Notes and Protocols for Antimicrobial Susceptibility Testing of Cedrene via Broth Microdilution. (n.d.). Benchchem.
- Representative small-molecule inhibitors of tubulin polymerization:... (n.d.).
- Broad-Spectrum Bactericidal Activity of a Synthetic Random Copolymer Based on 2-Methoxy-6-(4-Vinylbenzyloxy)-Benzylammonium Hydrochloride. (2021). MDPI.
- STAT3 Selective Inhibitors | Activators | Selleckchem.com. (n.d.). Selleckchem.
- NF-κB Inhibition. (n.d.).
- Tubulin polymerization inhibitors - Articles. (n.d.). BioWorld.
- Understanding STAT3 Inhibitors and Methods to Keep Abreast of Their Recent Developments. (2023).
- Cardiovascular Effects of Trans-4-Methoxy-β-Nitrostyrene in Spontaneously Hypertensive R
-
MIC (Broth Microdilution) Testing. (2020). YouTube. Retrieved from [Link]
- Synthesis and Antimicrobial Activity of Methoxy- Substituted γ-Oxa-ε-lactones Derived
- Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. (n.d.). MDPI.
- m-Nitrostyrene. (n.d.). Organic Syntheses Procedure.
- Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candid
- 4-Hydroxy-3-methoxy-beta-nitrostyrene. (n.d.). ChemBK.
Sources
- 1. 4-Methoxy-«beta»-nitrostyrene (CAS 3179-10-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 4-Benzyloxy-3-methoxy-beta-nitrostyrene, 99%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 5. Understanding STAT3 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 6. Nitrostyrene Derivatives Act as RXRα Ligands to Inhibit TNFα Activation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tubulin polymerization inhibitors - Articles | BioWorld [bioworld.com]
- 10. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. plantarchives.org [plantarchives.org]
- 14. mjas.analis.com.my [mjas.analis.com.my]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. rr-asia.woah.org [rr-asia.woah.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
The Multifaceted Biological Activities of Nitrostyrene Derivatives: A Technical Guide for Researchers
Preamble: A Chemist's Versatile Scaffold
Nitrostyrene derivatives, a class of organic compounds characterized by a nitro group attached to the β-carbon of a styrene backbone, have emerged from the realm of synthetic intermediates to become a focal point of significant interest in medicinal chemistry and drug discovery. Their inherent electrophilicity, conferred by the potent electron-withdrawing nature of the nitro group, renders them highly reactive as Michael acceptors. This reactivity is the cornerstone of their diverse biological activities, enabling them to interact with a multitude of cellular nucleophiles, most notably the thiol groups of cysteine residues within proteins. This technical guide provides an in-depth exploration of the prominent biological activities of nitrostyrene derivatives, delving into their mechanisms of action, and presenting detailed experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of this promising class of compounds.
I. Anticancer Activity: A Multi-pronged Assault on Malignancy
The anticancer properties of nitrostyrene derivatives are one of the most extensively studied aspects of their biological profile. These compounds have demonstrated efficacy against a wide range of cancer cell lines, operating through several distinct yet often interconnected mechanisms.
A. Induction of Apoptosis through Reactive Oxygen Species (ROS)-Mediated DNA Damage and Mitochondrial Dysfunction
A primary mechanism by which nitrostyrene derivatives exert their anticancer effects is through the induction of overwhelming oxidative stress within cancer cells.
Mechanism of Action:
Many nitrostyrene derivatives, such as the well-studied compound 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene (CYT-Rx20), have been shown to trigger a significant accumulation of intracellular reactive oxygen species (ROS). This surge in ROS leads to a cascade of cytotoxic events. The excessive ROS can directly damage cellular macromolecules, including lipids, proteins, and nucleic acids. A critical consequence of this oxidative onslaught is the induction of DNA damage, including double-strand breaks. This DNA damage activates cellular DNA damage response pathways, which, if the damage is irreparable, ultimately converge on the initiation of apoptosis.
Furthermore, the elevated ROS levels contribute to mitochondrial dysfunction. This is characterized by a reduction in the mitochondrial membrane potential, a key indicator of mitochondrial health. The compromised mitochondria then release pro-apoptotic factors, such as cytochrome c, into the cytoplasm, which further activates the caspase cascade, leading to the execution of apoptosis.
Visualizing the Pathway: ROS-Mediated Apoptosis
Caption: Nitrostyrene derivatives inhibit the TNFα/NF-κB pathway by modulating RXRα activity.
2. Inhibition of Protein Tyrosine Phosphatases (PTPs):
Protein tyrosine phosphatases are a family of enzymes that play crucial roles in cellular signal transduction. Dysregulation of PTP activity is implicated in various diseases, including cancer. trans-β-nitrostyrene (TBNS) and its derivatives have been identified as slow-binding inhibitors of PTPs such as PTP1B, SHP-1, and Yop. The proposed mechanism involves the nitrostyrene derivative acting as a phosphotyrosine mimetic, binding to the active site of the PTP. This is followed by a nucleophilic attack from a cysteine residue in the PTP active site on the nitro group of the nitrostyrene, forming a reversible covalent adduct.
C. Experimental Protocols for Evaluating Anticancer Activity
1. Cell Viability Assay (MTT Assay):
This colorimetric assay is a widely used method to assess the cytotoxic effects of compounds on cancer cells.
-
Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the nitrostyrene derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
After the treatment period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
2. Apoptosis Assessment (Caspase-3 Activity Assay):
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Principle: The assay utilizes a synthetic peptide substrate, DEVD, which is specifically recognized and cleaved by active caspase-3. The peptide is conjugated to a colorimetric or fluorometric reporter molecule (e.g., p-nitroaniline, pNA). Cleavage of the substrate releases the reporter, which can be quantified.
-
Protocol:
-
Treat cancer cells with the nitrostyrene derivative for a time period known to induce apoptosis.
-
Lyse the cells to release their cytoplasmic contents.
-
Incubate the cell lysate with the DEVD-pNA substrate.
-
Measure the absorbance of the released pNA at 405 nm using a microplate reader.
-
The increase in caspase-3 activity in treated cells is determined by comparing the absorbance to that of untreated control cells.
-
3. In Vivo Tumor Xenograft Study:
This preclinical model is crucial for evaluating the anticancer efficacy of a compound in a living organism.
-
Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored.
-
Protocol:
-
Subcutaneously inject a suspension of human colorectal cancer cells (e.g., HCT116) into the flank of nude mice.
-
Allow the tumors to grow to a palpable size.
-
Randomly assign the mice to treatment and control groups.
-
Administer the nitrostyrene derivative (e.g., CYT-Rx20 at 7.5 µg/g) or a vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection) at a specified dosing schedule.
-
Measure the tumor volume periodically using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Quantitative Data on Anticancer Activity of Nitrostyrene Derivatives
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene (CYT-Rx20) | HCT116 (colorectal) | ~5 | |
| trans-β-nitrostyrene | PTP1B (enzyme) | 2.5 | |
| 2,3-dichloro-5,8-dihydroxynapthoquinone | CDC25A (enzyme) | Potent | |
| (More data to be populated from further literature review) |
II. Antimicrobial Activity: A Broad Spectrum of Action
Nitrostyrene derivatives have demonstrated significant activity against a range of pathogenic microorganisms, including bacteria and fungi. Their mechanism of action is often linked to their ability to act as Michael acceptors and their physicochemical properties.
A. Mechanism of Antimicrobial Action
The antimicrobial activity of nitrostyrene derivatives is thought to be multifactorial. Their electrophilic nature allows them to react with nucleophilic residues in microbial proteins and enzymes, leading to their inactivation. This can disrupt essential cellular processes, such as cell wall synthesis, protein synthesis, and metabolic pathways.
Furthermore, a clear correlation has been observed between the redox potentials of nitrostyrene derivatives and their antibacterial activity, suggesting that their ability to participate in redox reactions may contribute to their antimicrobial effects. The lipophilicity of the compounds also plays a role, as it influences their ability to penetrate the microbial cell membrane. For instance, more lipophilic compounds have been found to be more effective against Gram-positive bacteria.
B. Structure-Activity Relationship (SAR)
Studies on the structure-activity relationship of nitrostyrene derivatives have provided valuable insights for the design of more potent antimicrobial agents.
-
β-Methyl Substitution: The addition of a methyl group at the β-position of the nitrostyrene scaffold has been shown to enhance antibacterial activity, particularly against Gram-positive bacteria.
-
Fluorine Substitution: The incorporation of fluorine atoms into the aromatic ring can also significantly improve antibacterial activity. For example, 4-fluoro-aryl substituted β-methyl-β-nitrostyrenes have shown high activity against the Gram-negative bacterium E. coli.
C. Experimental Protocol for Evaluating Antimicrobial Activity
Minimum Inhibitory Concentration (MIC) Assay:
This is the gold standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Principle: A serial dilution of the test compound is prepared in a liquid growth medium, and each dilution is inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound at which no visible growth is observed after a defined incubation period.
-
Protocol:
-
Prepare a stock solution of the nitrostyrene derivative in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate containing a suitable bacterial or fungal growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., to a concentration of 5 x 10^5 CFU/mL).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (microorganism in medium without the compound) and a negative control (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (for bacteria) or by using a viability indicator dye.
-
III. Anti-inflammatory, Neuroprotective, and Antiplatelet Activities: Expanding the Therapeutic Potential
Beyond their anticancer and antimicrobial properties, nitrostyrene derivatives have shown promise in other therapeutic areas.
A. Anti-inflammatory Activity
Nitrostyrene derivatives have been reported to possess anti-inflammatory properties. Their mechanism of action in this context is likely related to their ability to modulate inflammatory signaling pathways, such as the NF-κB pathway, which is a key regulator of the inflammatory response.
B. Neuroprotective Activity
The potential for nitrostyrene derivatives to exert neuroprotective effects is an emerging area of research. In vitro models of neurodegenerative diseases are being used to evaluate the ability of these compounds to protect neurons from various insults, such as oxidative stress and excitotoxicity. The antioxidant properties of some nitrostyrene derivatives may contribute to their neuroprotective potential.
C. Antiplatelet Activity
Several β-nitrostyrene derivatives have been shown to inhibit platelet aggregation induced by various stimuli. This activity is associated with the inhibition of protein tyrosine kinases, which are involved in the signaling pathways that regulate platelet activation.
IV. Conclusion and Future Directions
Nitrostyrene derivatives represent a versatile and promising scaffold for the development of new therapeutic agents with a wide range of biological activities. Their well-defined mechanism of action as Michael acceptors, coupled with the tunability of their chemical structure, provides a solid foundation for the rational design of more potent and selective compounds. The experimental protocols detailed in this guide offer a framework for the systematic evaluation of these compounds and the elucidation of their complex biological effects. Future research should focus on optimizing the therapeutic index of nitrostyrene derivatives, exploring their potential in combination therapies, and further investigating their efficacy in preclinical and clinical settings. The continued exploration of this fascinating class of molecules holds great promise for addressing unmet needs in the treatment of cancer, infectious diseases, and other debilitating conditions.
V. References
-
Zeng, Z., et al. (2015). Nitrostyrene Derivatives Act as RXRα Ligands to Inhibit TNFα Activation of NF-κB. Cancer Research, 75(10), 2018-2029. [Link]
-
Zeng, Z., et al. (2015). Nitrostyrene derivatives act as RXRα ligands to inhibit TNFα activation of NFκB. Cancer research, 75(10), 2018-2029. [Link]
-
Tsai, J. J., et al. (2017). 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. Oncotarget, 8(52), 90050–90065. [Link]
-
Park, J., & Pei, D. (2004). trans-Beta-nitrostyrene derivatives as slow-binding inhibitors of protein tyrosine phosphatases. Biochemistry, 43(49), 15538–15545. [Link]
-
Kavetskyi, T., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10475. [Link]
-
Tsai, J. J., et al. (2017). 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. Oncotarget, 8(52), 90050–90065. [Link]
-
Hugel, H. M., et al. (2012). A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents. Molecules, 17(2), 1558-1571. [Link]
-
Kavetskyi, T., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org. [Link]
-
Kavetskyi, T., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10475. [Link]
-
Kumar, A., et al. (2017). In vitro Models of Neurodegenerative Diseases. CNS & Neurological Disorders-Drug Targets, 16(7), 798-807. [Link]
-
Milhazes, N., et al. (2006). Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study. Bioorganic & medicinal chemistry, 14(12), 4078–4088. [Link]
-
Milhazes, N., et al. (2006). Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study. Bioorganic & medicinal chemistry, 14(12), 4078–4088. [Link]
-
Niziński, P., et al. (2024). Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease. Molecules, 29(1), 234. [Link]
-
Park, J., & Pei, D. (2004). trans-β- Nitrostyrene Derivatives as Slow-Binding Inhibitors of Protein Tyrosine Phosphatases. Biochemistry, 43(49), 15538-15545. [Link]
-
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]
-
Creative Diagnostics. (n.d.). Caspase-3 activity assay. [Link]
-
Roche. (n.d.). MTT assay protocol. [Link]
-
Sugimoto, M. A., et al. (2017). Molecular modifications on β-nitro-styrene derivatives increase their antioxidant capacities. Molecules, 22(11), 1983. [Link]
-
Kumar, S., & Kumar, R. (2015). Covalent inhibition of protein tyrosine phosphatases. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1854(10), 1833-1843. [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. [Link]
-
Ohshima, H., et al. (2003). Oxidative DNA damage induced by nitrotyrosine, a biomarker of inflammation. Free radical biology & medicine, 35(8), 929–936. [Link]
-
Arai, K., et al. (2020). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules, 25(23), 5723. [Link]
-
Jayakumar, T., et al. (2007). Synthesis and pharmacological evaluation of novel beta-nitrostyrene derivatives as tyrosine kinase inhibitors with potent antiplatelet activity. Biochemical pharmacology, 74(4), 533–544. [Link]
-
Maekawa, H., et al. (2018). A Chemosensitivity Study of Colorectal Cancer Using Xenografts of Patient-Derived Tumor Initiating Cells. Molecular Cancer Therapeutics, 17(10), 2243-2253. [Link]
-
Alfa Cytology. (n.d.). In Vivo Model Development for Colon Cancer. [Link]
-
Hansch, C., & Leo, A. (1995). Quantitative Structure-Activity Relationships of Antimicrobial Compounds. In Exploring QSAR (pp. 339-387). American Chemical Society. [Link]
-
Altogen Labs. (n.d.). Validated COLO205 Xenograft Model. [Link]
-
American University. (2019). Structure Activity Relationship (SAR) of Fluorinated and Carbamylated Beta-Lactam Derivatives. [Link]
-
Srinivas, U. S., et al. (2019). ROS and the DNA damage response in cancer. Redox Biology, 25, 101084. [Link]
-
Gola, D., et al. (2023). Beneficial Proapoptotic Effect of Heterobasidion Annosum Extract in Colorectal Cancer Xenograft Mouse Model. International Journal of Molecular Sciences, 24(3), 2738. [Link]
-
Juan, C. A., et al. (2021). The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies. International Journal of Molecular Sciences, 22(9), 4642. [Link]
-
Postnikoff, S. D., & Harkness, T. A. (2014). DNA Damage-induced Reactive Oxygen Species (ROS) Stress Response in Saccharomyces cerevisiae. Frontiers in genetics, 5, 33. [Link]
-
Pavlovica, I., et al. (2018). Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. Chemistry of Heterocyclic Compounds, 54(1), 80-84. [Link]
-
Google Patents. (n.d.). Synthesis method of p-hydroxy-beta-nitrostyrene.
-
Wikipedia. (n.d.). β-Nitrostyrene. [Link]
Methodological & Application
Protocol & Application Note: High-Purity Isolation of 4-Benzyloxy-3-methoxy-beta-nitrostyrene via Recrystallization
An Application Note for Researchers and Drug Development Professionals
Abstract
4-Benzyloxy-3-methoxy-beta-nitrostyrene is a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its synthesis, typically achieved through a Henry condensation reaction between 4-benzyloxy-3-methoxybenzaldehyde and nitromethane, often yields a crude product containing unreacted starting materials, side-products, and polymeric impurities.[1][2] Achieving high purity is critical for subsequent synthetic steps where contaminants could interfere with reactions, reduce yields, and complicate downstream purification. This application note provides a detailed, field-proven protocol for the purification of 4-benzyloxy-3-methoxy-beta-nitrostyrene using recrystallization, a robust technique that leverages differences in solubility to isolate the target compound in a highly crystalline and pure form. We will delve into the theoretical underpinnings of solvent selection, provide a step-by-step experimental workflow, and offer insights into process optimization and troubleshooting.
Introduction: The Rationale for Recrystallization
The crude product of a Henry condensation is often a brightly colored solid, typically yellow to orange, indicating the presence of impurities. Recrystallization is the gold-standard purification method for such solid organic compounds. The principle is elegantly simple: an impure solid is dissolved in a minimum amount of a suitable hot solvent, and as the solution slowly cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. The organized structure of a crystal inherently excludes foreign molecules, meaning that impurities tend to remain dissolved in the surrounding solvent (the mother liquor).
Key objectives of this protocol are:
-
To remove colored impurities and amorphous side-products.
-
To isolate the target compound as a high-purity, crystalline solid.
-
To provide a self-validating system where purity can be readily assessed via melting point analysis.
The target compound, 4-benzyloxy-3-methoxy-beta-nitrostyrene, is a solid with a reported melting point of 122-124°C.[3][4][5] A sharp melting point within this range is a reliable indicator of high purity.
Caption: Key Properties of the Target Compound.
The Cornerstone of Success: Solvent Selection
The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should exhibit the following properties:
-
High Solvency at High Temperatures: The solvent must completely dissolve the target compound (and any soluble impurities) at or near its boiling point.
-
Low Solvency at Low Temperatures: The solvent should not readily dissolve the target compound at room temperature or below, ensuring maximum recovery upon cooling.
-
Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor).
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.
-
Inertness: The solvent must not react with the compound being purified.
Based on literature for β-nitrostyrene derivatives, several solvents are viable candidates.[4][6][7][8]
| Solvent | Boiling Point (°C) | Rationale & Expected Behavior |
| Methanol | 64.7 | Often a good choice for moderately polar compounds. May have high solvency even when cold, potentially reducing yield.[6] |
| Ethanol | 78.4 | A very common and effective solvent for nitrostyrenes.[7][9] Balances solvating power with good recovery upon cooling. Anhydrous ethanol is often preferred. |
| Isopropanol | 82.6 | Similar to ethanol but slightly less polar. Can be an excellent choice if the compound is too soluble in ethanol.[8] |
| Glacial Acetic Acid | 118.1 | Effective for dissolving the compound but its high boiling point makes it difficult to remove from the final product.[4][6] Generally used when other solvents fail. |
Expert Recommendation: Begin with 95% or absolute ethanol . It consistently provides a good balance of solubility and recovery for this class of compounds. Isopropanol is an excellent second choice.
Detailed Purification Protocol
This protocol assumes a starting quantity of ~5 grams of crude 4-benzyloxy-3-methoxy-beta-nitrostyrene. Adjust volumes accordingly for different scales.
Materials & Equipment
-
Chemicals:
-
Crude 4-benzyloxy-3-methoxy-beta-nitrostyrene
-
Ethanol (95% or absolute) or Isopropanol
-
Activated Charcoal (decolorizing carbon)
-
Distilled water (for ice bath)
-
-
Equipment:
-
2 x 125 mL Erlenmeyer flasks
-
Heating mantle or hot plate with stirring capability
-
Magnetic stir bar
-
Stemless or short-stem funnel
-
Fluted filter paper
-
Buchner funnel and appropriately sized filter paper
-
Vacuum filtration flask (side-arm flask)
-
Vacuum source (aspirator or pump)
-
Spatula and glass stirring rod
-
Watch glass
-
Melting point apparatus
-
Experimental Workflow
Caption: Step-by-step recrystallization workflow.
Step-by-Step Methodology
-
Dissolution:
-
Place the crude 4-benzyloxy-3-methoxy-beta-nitrostyrene (~5 g) into a 125 mL Erlenmeyer flask with a magnetic stir bar.
-
Add ~25-30 mL of ethanol. Begin heating the mixture with stirring on a hot plate.
-
Bring the solvent to a gentle boil. Add more ethanol in small portions (~2-3 mL at a time) until all the solid has just dissolved. Causality: Using the minimum amount of hot solvent is crucial. Excess solvent will keep more of your product dissolved upon cooling, drastically reducing the final yield.
-
-
Decolorization (If Necessary):
-
If the solution is highly colored (e.g., deep orange or red), remove the flask from the heat source to momentarily stop the boiling.
-
Add a small amount of activated charcoal (approx. 1-2% of the solute weight, a small spatula tip). Causality: Activated charcoal has a high surface area that adsorbs large, colored polymer impurities. Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Return the flask to the heat and allow it to boil gently for 2-5 minutes.
-
-
Hot Filtration:
-
Place a stemless funnel with fluted filter paper into the neck of a second, clean 125 mL Erlenmeyer flask.
-
Pre-heat the filtration apparatus by pouring a small amount of hot solvent through it. This prevents premature crystallization in the funnel stem.
-
Working quickly and carefully, pour the hot solution through the fluted filter paper. Causality: This step removes the activated charcoal and any impurities that were insoluble in the hot solvent. Speed is essential to prevent the product from crystallizing on the filter paper.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass and set it aside on an insulated surface (like a cork ring or wood block) to cool slowly to room temperature.
-
Causality: Slow cooling promotes the growth of larger, more perfect crystals, which are typically purer than the small crystals formed by rapid cooling. Do not disturb the flask during this period.
-
Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for 15-20 minutes to maximize precipitation.
-
-
Isolation & Washing:
-
Set up a Buchner funnel with filter paper over a vacuum flask. Wet the filter paper with a small amount of cold ethanol to ensure a good seal.
-
Turn on the vacuum and pour the crystallized mixture into the funnel. Use a spatula to transfer all the crystals.
-
Wash the crystals on the filter paper with a small amount (5-10 mL) of ice-cold ethanol. Causality: The cold solvent washes away the residual mother liquor (which contains the soluble impurities) without dissolving a significant amount of the purified product.
-
-
Drying:
-
Leave the crystals in the Buchner funnel with the vacuum running for 5-10 minutes to pull air through and partially dry them.
-
Transfer the crystalline solid to a pre-weighed watch glass, break up any large clumps, and allow it to air dry completely. For faster results, a vacuum oven at a low temperature (~50°C) can be used.[8]
-
-
Purity Assessment & Yield Calculation:
-
Once completely dry, weigh the purified product and calculate the percent recovery.
-
Determine the melting point of the recrystallized product. A pure sample should melt sharply within the 122-124°C range.[3]
-
Expected Results & Troubleshooting
| Parameter | Before Recrystallization (Crude) | After Recrystallization (Pure) |
| Appearance | Yellow to orange microcrystalline or amorphous powder | Bright, pale-yellow needles or plates[7] |
| Melting Point | Broad range, depressed (e.g., 115-121°C) | Sharp range (e.g., 122-124°C)[3] |
| Purity (by TLC/NMR) | Multiple spots / impurity peaks present | Single spot / clean spectrum |
Troubleshooting Common Issues:
-
Oiling Out: If the product separates as an oil instead of crystals, it means the boiling point of the solvent is higher than the melting point of the impure compound. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.
-
No Crystals Form: If no crystals appear after cooling, the solution may be too dilute. Gently boil off some of the solvent to increase the concentration and try cooling again. Alternatively, scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
-
Low Yield: This is often caused by using too much solvent during the dissolution step, not cooling the solution sufficiently, or washing the crystals with solvent that was not ice-cold.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
The vapors of hot nitrostyrene solutions can be irritating to the eyes and respiratory system.[7]
-
Handle organic solvents with care, ensuring there are no nearby ignition sources.
-
Consult the Safety Data Sheet (SDS) for 4-benzyloxy-3-methoxy-beta-nitrostyrene and all solvents before beginning work.[10]
References
-
Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of beta-Nitrostyrenes. The Journal of Organic Chemistry, 18(1), 1–3. [Link]
-
Worrall, D. E. (1929). Nitrostyrene. Organic Syntheses, 9, 66. [Link]
-
Chemdelic. (2023, February 13). Making β-Nitrostyrene so I can be like Shulgin [Video]. YouTube. [Link]
-
RSC Publishing. (2020). Preparation of a β-Nitrostyrene Derivative by the Henry Reaction. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
Ballesteros-García, P., et al. (2021). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Scientific Reports, 11(1), 1-8. [Link]
-
Wikipedia. (n.d.). β-Nitrostyrene. [Link]
- Google Patents. (2011).
-
AK Scientific, Inc. (2022). 4-Benzyloxy-3-Methoxy-Beta-Nitrostyrene SDS. [Link]
-
Pavlovica, S., Gaidule, A., & Zicmanis, A. (2014). Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. Latvian Journal of Chemistry, 53(1), 49-53. [Link]
Sources
- 1. β-Nitrostyrene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-Benzyloxy-3-methoxy-beta-nitrostyrene, 99%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 4. 4-BENZYLOXY-3-METHOXY-OMEGA-NITROSTYRENE CAS#: 1860-56-6 [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. The Synthesis of beta-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. books.rsc.org [books.rsc.org]
- 9. CN103497082A - Method for preparing beta-nitrostyrolene and derivatives thereof - Google Patents [patents.google.com]
- 10. 4-Benzyloxy-3-Methoxy-Beta-Nitrostyrene - Free SDS search [msds.com]
Acceptable Catalysts for the Synthesis of β-Nitrostyrene: A Detailed Guide for Researchers
In the landscape of modern organic synthesis, the formation of carbon-carbon bonds remains a cornerstone, with the synthesis of β-nitrostyrene and its derivatives holding significant importance. These compounds serve as versatile intermediates in the production of a wide array of pharmaceuticals and fine chemicals.[1][2] The principal synthetic route to β-nitrostyrene is the Henry-Knoevenagel condensation of an aromatic aldehyde with a nitroalkane, a reaction profoundly influenced by the choice of catalyst.[1] This guide provides a comprehensive overview of acceptable catalysts for this transformation, offering in-depth technical insights and field-proven protocols to aid researchers, scientists, and drug development professionals in optimizing their synthetic strategies.
The Mechanistic Heart of the Reaction: The Henry (Nitroaldol) Reaction
The synthesis of β-nitrostyrene is fundamentally a manifestation of the Henry or nitroaldol reaction. This classic C-C bond-forming reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[3][4] The reaction commences with the deprotonation of the nitroalkane at the α-carbon by a base, forming a nucleophilic nitronate. This nitronate then attacks the carbonyl carbon of the aldehyde. The resulting β-nitro alkoxide is subsequently protonated.[3][5] In the context of β-nitrostyrene synthesis, this is followed by a dehydration step to yield the nitroalkene.[3][5] The choice of catalyst is pivotal in not only promoting this reaction but also in influencing its efficiency, selectivity, and overall outcome.
A Comparative Overview of Catalytic Systems
The selection of a catalyst for β-nitrostyrene synthesis is a critical decision that impacts reaction yield, duration, and sustainability.[6] Catalysts for this transformation can be broadly categorized into homogeneous and heterogeneous systems, each with its own set of advantages and disadvantages. Homogeneous catalysts, being soluble in the reaction medium, often exhibit high activity and selectivity under mild conditions.[1] However, their separation from the product can be challenging.[1] In contrast, heterogeneous catalysts exist in a different phase, allowing for easy separation and recyclability, aligning with the principles of green chemistry.[1]
Homogeneous Catalysts
Homogeneous catalysts are widely employed for their efficacy and mild reaction conditions. They can be further classified into base catalysts and acid/ammonium salt catalysts.
A variety of bases can be used to catalyze the Henry reaction, including ionic bases like alkali metal hydroxides and alkoxides, as well as nonionic organic amine bases.[3]
-
Methanolic Methylamine: This catalyst offers simplicity and mild reaction conditions.[2][6][7] However, it is often associated with long reaction times, ranging from six hours to several days, and can lead to the formation of polymeric byproducts.[2][6][7]
-
Ethylenediamine in Isopropanol: This system can provide good yields and requires reflux conditions.[2]
-
Ammonium Acetate in Acetic Acid: This is a broadly useful method that generally results in shorter reaction times compared to methylamine and avoids polymer formation.[2][6][7] The reaction is typically carried out under reflux conditions.[2][6][7] This method has been shown to be effective for a variety of substituted benzaldehydes.[7]
Heterogeneous Catalysts
The drive towards more sustainable chemical processes has spurred the development of heterogeneous catalysts for β-nitrostyrene synthesis.
-
Acidic Ionic Liquids: These represent a modern and efficient approach, aligning with green chemistry principles.[1][6] For example, [SFHEA][HSO₄] can be used as a catalyst without the need for an additional solvent.[1][6] The product can be easily extracted, and the ionic liquid can be recovered and reused.[1]
-
Solid-Supported Catalysts: The use of solid supports like montmorillonite clay has gained attention for liquid-phase organic synthesis due to their robust and green nature.[8] For instance, potassium carbonate supported on alumina (K₂CO₃/Al₂O₃) under microwave irradiation without a solvent has been shown to be an efficient system.[9]
Organocatalysts
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing a metal-free approach to achieving high stereoselectivity.[10]
-
Bifunctional Amine-Thiourea Catalysts: These catalysts can activate both the nucleophile and the electrophile, leading to high yields and enantioselectivities in the Michael addition of various nucleophiles to β-nitrostyrene.[11][12]
-
Bispidine-Based Organocatalysts: Certain mono-N-substituted bispidines, such as N-benzylbispidine, have demonstrated catalytic activity in the Michael addition of diethyl malonate to β-nitrostyrene.[13] Interestingly, the actual catalyst is proposed to be an adduct formed between the bispidine and β-nitrostyrene.[13]
Transition Metal Complexes
Chiral metal catalysts are frequently employed to induce enantio- or diastereoselectivity in the Henry reaction.[3] These catalysts typically involve a metal center, such as copper, zinc, cobalt, or magnesium, coordinated to a chiral organic ligand.[3][14]
-
Copper(II) Acetate/Bis(oxazoline) Complexes: This system is effective for asymmetric Henry reactions, providing high yields and enantioselectivities.[11]
-
Chiral Copper(II) Complexes: The selectivity of the Henry reaction can be controlled by modifying the chiral ligand and the counter-anion in copper(II) complexes. For example, a chiral copper(II) complex with a specific ligand and Ag₂O as an additive can selectively yield β-nitrostyrene.[15]
Quantitative Performance Comparison of Catalytic Systems
| Catalyst System | Catalyst Loading | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages | Disadvantages |
| Homogeneous Base Catalysts | ||||||
| Methylamine (in Methanol)[2][6] | Varies | Room Temp. | 6 h - 7 days | 40-85 | Simple, mild conditions. | Long reaction times, potential for polymer formation. |
| Homogeneous Acid/Ammonium Salt Catalysts | ||||||
| Ammonium Acetate (in Acetic Acid)[2][6] | Stoichiometric | Reflux (100-115) | 2 - 6 h | 30-82 | Generally useful, shorter reaction times than methylamine, avoids polymer formation. | Requires reflux and acidic conditions. |
| Heterogeneous Catalysts | ||||||
| Acidic Ionic Liquid ([SFHEA][HSO₄])[1][6] | N/A | 60 | 1 - 2.5 h | High | High efficiency, green chemistry principles, reusable catalyst. | May require specific ionic liquids. |
| Organocatalysts | ||||||
| Chiral Guanidine[11] | 10 mol% | N/A | 48 h | 85 | High enantioselectivity (91% ee). | Longer reaction time. |
| Bifunctional Amine-Thiourea[11] | 10 mol% | N/A | 72 h | 78 | High enantioselectivity (96% ee) and diastereoselectivity (95:5 dr). | Longer reaction time. |
| Transition Metal Complexes | ||||||
| Cu(OAc)₂/Bis(oxazoline)[11] | 5 mol% | N/A | N/A | High | High enantioselectivity. | Requires metal catalyst. |
Experimental Protocols
Protocol 1: Synthesis of β-Nitrostyrene using Ammonium Acetate in Acetic Acid[7][16][17]
Materials:
-
Substituted benzaldehyde (1 equivalent)
-
Nitromethane (6.9 equivalents)[16]
-
Ammonium acetate (2.4 equivalents)[16]
-
Glacial acetic acid
Procedure:
-
Dissolve ammonium acetate in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.[1]
-
Add nitromethane to the solution, followed by the substituted benzaldehyde.[1][16]
-
Heat the mixture to reflux at 100 °C and maintain for 2-6 hours.[7][16]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and stir overnight.[1][16]
-
If a solid product forms, collect it by filtration and recrystallize from a suitable solvent (e.g., methanol, ethanol, or acetic acid).[7]
-
If an oil separates, extract it and attempt crystallization from one of the above solvents.[7]
-
Alternatively, neutralize the mixture to pH 7 with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.[1][16]
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by recrystallization or column chromatography.[1]
Protocol 2: Synthesis of β-Nitrostyrene using an Acidic Ionic Liquid Catalyst[1]
Materials:
-
Aromatic aldehyde
-
Nitroalkane
-
Acidic ionic liquid catalyst (e.g., [SFHEA][HSO₄])
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
In a reaction vessel, mix the aromatic aldehyde, nitroalkane, and the ionic liquid catalyst. No additional solvent is required.
-
Heat the mixture to the specified temperature (e.g., 60 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1 to 2.5 hours.
-
Upon completion, extract the product from the reaction mixture using a suitable organic solvent.
-
The ionic liquid catalyst, being immiscible with the extraction solvent, will remain in the reaction vessel.
-
Separate the organic layer containing the product and concentrate it under reduced pressure.
-
The recovered ionic liquid can be washed and reused for subsequent reactions.
Protocol 3: Copper-Catalyzed Asymmetric Henry Reaction[11]
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (5 mol%)
-
Chiral ligand (e.g., a bis(oxazoline) ligand) (5.5 mol%)
-
Aldehyde (e.g., benzaldehyde)
-
Nitromethane
-
Solvent (e.g., ethanol)
Procedure:
-
In a reaction flask, dissolve Cu(OAc)₂·H₂O and the chiral bis(oxazoline) ligand in ethanol (0.2 M).
-
Stir the solution at room temperature for a designated time to allow for complex formation.
-
Add the aldehyde to the catalyst solution.
-
Add nitromethane to initiate the reaction.
-
Stir the reaction mixture at the specified temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction and work up as appropriate, which may involve filtration, extraction, and concentration.
-
Purify the product by column chromatography to obtain the chiral β-nitro alcohol.
Visualization of Key Concepts
Caption: Catalytic cycle of the base-catalyzed Henry reaction.
Conclusion
The synthesis of β-nitrostyrene is a versatile and crucial transformation in organic chemistry. The choice of catalyst is a paramount consideration, with a wide array of options available, from traditional homogeneous base and acid catalysts to modern heterogeneous systems, organocatalysts, and transition metal complexes. Each catalytic system offers a unique set of advantages and disadvantages in terms of reaction efficiency, cost, environmental impact, and the potential for stereocontrol. This guide provides researchers with the foundational knowledge and practical protocols to navigate the selection of an appropriate catalyst for their specific synthetic goals, ultimately enabling the efficient and effective production of these valuable chemical intermediates.
References
- BenchChem. (n.d.). A comparative study of different catalytic systems for the Henry reaction.
- BenchChem. (n.d.). A Comparative Guide to Catalysts for the Asymmetric Henry Reaction.
- MDPI. (n.d.). Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst.
- BenchChem. (n.d.). A Comparative Guide to Catalysts for β-Nitrostyrene Synthesis: Homogeneous vs. Heterogeneous Approaches.
- Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of beta-Nitrostyrenes. The Journal of Organic Chemistry, 18(1), 1–3.
- BenchChem. (n.d.). Navigating the Synthesis of Nitrostyrenes: A Comparative Guide to Catalytic Alternatives.
- BenchChem. (n.d.). A Comparative Guide to Catalysts for β-Nitrostyrene Synthesis.
- Wikipedia. (n.d.). Henry reaction.
- ResearchGate. (n.d.). (PDF) Organocatalytic enantioselective Michael addition of β-diketones to β-nitrostyrene: The first Michael addition of dipivaloylmethane to an activated olefin.
- ResearchGate. (n.d.). Recent advances in catalysts for the Henry reaction | Request PDF.
- Scilit. (2024). Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst.
- ACS Publications. (2019). Organocatalytic Asymmetric Addition of Aldehyde to Nitroolefin by H-d-Pro-Pro-Glu-NH2: A Mechanistic Study | ACS Omega.
- BenchChem. (n.d.). Application Notes and Protocols: Trans-β-Nitrostyrene as a Michael Acceptor in Organic Synthesis.
- PubMed Central. (n.d.). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde.
- Royal Society of Chemistry. (n.d.). The chemistry of 2-hydroxy-β-nitrostyrenes: Versatile intermediates in synthetic organic chemistry - Organic & Biomolecular Chemistry.
- Supporting Information. (n.d.). A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect.
- The Journal of Organic Chemistry. (n.d.). THE SYNTHESIS OF ι-NITROSTYRENES1.
- ResearchGate. (n.d.). Research Progress on Reactions Involving β -Nitrostyrene.
- ResearchGate. (n.d.). Synthesis of beta-nitrostyrene derivatives | Download Scientific Diagram.
- Royal Society of Chemistry. (n.d.). Green Chemistry.
- Chemdelic. (2024, February 13). Making β-Nitrostyrene so I can be like Shulgin [Video]. YouTube.
- NIH. (n.d.). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC.
- Google Patents. (n.d.). US8067647B2 - Method for producing β-nitrostyrene compound.
- Organic Chemistry Portal. (n.d.). Henry Reaction.
- Semantic Scholar. (n.d.). THE SYNTHESIS OF -NITROSTYRENES.
- Synthetic Communications. (2002). THE RAPID SYNTHESIS OF b-NITROSTYRENES UNDER MICROWAVE IRRADIATION WITHOUT SOLVENT. 32(22), 3481–3486.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. Henry Reaction [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Synthesis of beta-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
- 9. forum.lambdasyn.org [forum.lambdasyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
Application Notes & Protocols: The Strategic Use of 4-Benzyloxy-3-methoxy-β-nitrostyrene in Advanced Organic Synthesis
Abstract
4-Benzyloxy-3-methoxy-β-nitrostyrene stands as a pivotal precursor in multi-step organic synthesis, prized for its role in constructing complex molecular architectures. Derived from readily available vanillin, this intermediate offers a strategic entry point to a variety of pharmacologically significant scaffolds, most notably substituted phenethylamines, which are core structures in neurotransmitters, alkaloids, and modern pharmaceuticals. The presence of the benzyl protecting group on the phenolic oxygen and the versatile nitroalkene functionality allows for controlled, sequential chemical transformations. This guide provides an in-depth exploration of the synthesis of this precursor and details validated protocols for its cornerstone application: the reduction to the corresponding saturated amine. We will dissect various reduction methodologies, from classic catalytic hydrogenation to milder, contemporary one-pot systems, providing the causal insights behind experimental choices to empower researchers in drug development and synthetic chemistry.
Introduction: A Versatile Building Block
In the landscape of organic synthesis, the strategic selection of starting materials and intermediates is paramount to the efficiency and success of a synthetic campaign. 4-Benzyloxy-3-methoxy-β-nitrostyrene is a crystalline solid that has emerged as a highly valuable and versatile building block. Its synthetic utility is anchored in two key structural features:
-
The β-Nitrostyrene Moiety : This electron-deficient alkene is primed for a variety of chemical transformations. The conjugated system, activated by the powerful electron-withdrawing nitro group, readily undergoes reduction of both the carbon-carbon double bond and the nitro functionality. This dual reactivity is the cornerstone of its application in phenethylamine synthesis.
-
The Benzyloxy Protecting Group : The phenolic hydroxyl of the parent vanillin structure is masked as a benzyl ether. This protection strategy is crucial for preventing unwanted side reactions during the reduction of the nitrostyrene moiety, particularly when using metal hydrides which could otherwise react with the acidic phenol. The benzyl group can be cleanly removed in a later step via hydrogenolysis, unmasking the phenol to yield key intermediates for molecules like dopamine analogues.[1][2]
This guide provides detailed protocols for the preparation of this key precursor and its subsequent transformation into 2-(4-benzyloxy-3-methoxyphenyl)ethanamine, a direct forerunner to valuable target molecules.
Synthesis of the Precursor: A Two-Step Approach from Vanillin
The preparation of 4-benzyloxy-3-methoxy-β-nitrostyrene is reliably achieved in a two-step sequence starting from inexpensive and abundant vanillin. The workflow involves protection of the phenolic hydroxyl group followed by a nitroaldol (Henry) condensation.
Sources
Application Notes and Protocols: A Comprehensive Guide to the Reduction of 4-Benzyloxy-3-methoxy-beta-nitrostyrene to Phenethylamines
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The transformation of β-nitrostyrenes into phenethylamines is a cornerstone of synthetic organic chemistry, providing a critical pathway to a vast array of pharmacologically significant molecules. This guide offers an in-depth exploration of the reduction of 4-benzyloxy-3-methoxy-beta-nitrostyrene, a key intermediate in the synthesis of various therapeutic agents. We will dissect the mechanistic underpinnings of the most prevalent reduction methodologies, provide detailed, field-tested protocols, and offer insights into optimizing reaction conditions for superior yield and purity. This document is designed to serve as a practical and authoritative resource for researchers engaged in drug discovery and development.
Introduction: The Significance of Phenethylamine Synthesis
Phenethylamines represent a broad class of compounds, many of which exhibit profound physiological effects, making them central to the development of pharmaceuticals targeting the central nervous system, cardiovascular system, and more.[1][2][3][4][5] The reduction of substituted β-nitrostyrenes is a well-established and versatile method for accessing these valuable scaffolds. The starting material, 4-benzyloxy-3-methoxy-beta-nitrostyrene, is readily prepared from vanillin, a widely available and inexpensive precursor. The benzyl protecting group on the phenolic hydroxyl allows for a range of reductive conditions to be employed without compromising this sensitive functionality.
This guide will focus on three primary, yet distinct, methodologies for this transformation:
-
Lithium Aluminum Hydride (LAH) Reduction: A powerful and often high-yielding method.
-
Catalytic Hydrogenation: A classic and scalable approach with "green" chemistry advantages.
-
Sodium Borohydride-Based Reductions: A milder alternative with unique selectivity profiles.
Understanding the nuances of each method is paramount for selecting the optimal synthetic route based on available resources, desired scale, and specific purity requirements.
Mechanistic Insights: The "Why" Behind the Synthesis
A thorough comprehension of the reaction mechanisms is not merely academic; it is the foundation for troubleshooting, optimization, and rational experimental design.
Lithium Aluminum Hydride (LAH): A Potent Hydride Donor
Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing a wide array of functional groups, including the nitro group and the carbon-carbon double bond of a nitrostyrene.[6][7][8][9] The reaction proceeds through a multi-step process:
-
1,4-Conjugate Addition: The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻) from the aluminohydride complex onto the β-carbon of the nitrostyrene. This conjugate addition is favored due to the electron-withdrawing nature of the nitro group.
-
Nitro Group Reduction: The resulting nitronate intermediate is then further reduced by LAH. This complex process involves multiple hydride transfers and coordination to the aluminum species, ultimately converting the nitro group to an amino group.
The unbridled reactivity of LAH necessitates strict anhydrous conditions, as it reacts violently with water and other protic solvents.[10][11][12][13][14]
Catalytic Hydrogenation: A Surface-Mediated Transformation
Catalytic hydrogenation offers a cleaner and often more scalable alternative to metal hydride reductions.[15][16][17] The most commonly employed catalyst for this transformation is palladium on carbon (Pd/C).[15][16][17] The mechanism involves:
-
Adsorption: Both the nitrostyrene and molecular hydrogen (H₂) are adsorbed onto the surface of the palladium catalyst.
-
Hydrogen Activation: The H-H bond is cleaved on the catalyst surface, generating reactive atomic hydrogen species.
-
Stepwise Reduction: The adsorbed nitrostyrene undergoes sequential hydrogenation. The carbon-carbon double bond is typically reduced first, followed by the reduction of the nitro group to the amine. The presence of an acid, such as hydrochloric acid, is often beneficial as it can protonate intermediates and prevent side reactions like the formation of secondary amines.
It is important to note that under certain conditions, catalytic hydrogenation can also lead to the cleavage of the benzyl protecting group (hydrogenolysis).[17] Careful control of reaction temperature and pressure is crucial to avoid this undesired side reaction.
Sodium Borohydride: Modulated Reactivity
Sodium borohydride (NaBH₄) is a much milder reducing agent than LAH and, on its own, is generally incapable of reducing an isolated nitro group.[18][19][20][21][22] However, its reactivity can be modulated to achieve the desired transformation.
-
Selective Double Bond Reduction: In a mixed solvent system, such as THF-methanol, NaBH₄ can selectively reduce the carbon-carbon double bond of the conjugated nitroalkene to afford the corresponding nitroalkane.[19][21] The methanol is believed to form more reactive methoxyborohydride species in situ.[19]
-
One-Pot Reduction with Transition Metal Salts: In the presence of a transition metal salt like copper(II) chloride (CuCl₂), the reducing power of NaBH₄ is significantly enhanced, allowing for the one-pot reduction of both the double bond and the nitro group to yield the phenethylamine.[1][2][3][4][5][23] This system offers a convenient and rapid method under mild conditions.[1][2][3][4][5][23]
Experimental Protocols: From Benchtop to Application
The following protocols are presented as robust starting points and may require optimization based on the specific purity of reagents and the scale of the reaction.
Protocol 1: Lithium Aluminum Hydride Reduction
This protocol is adapted from established procedures for the LAH reduction of phenolic nitrostyrenes.[24][25]
Safety First: Lithium aluminum hydride is a highly reactive and pyrophoric solid.[10][11][12][13][14] It reacts violently with water and can ignite in moist air.[10][13] All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) in a fume hood.[10][14] A Class D fire extinguisher (for metal fires) and dry sand should be readily available.[10][14] Appropriate personal protective equipment (flame-resistant lab coat, safety glasses, and gloves) is mandatory.[10][14]
Materials:
-
4-Benzyloxy-3-methoxy-beta-nitrostyrene
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
15% aqueous sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diatomaceous earth (Celite®)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas manifold (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Setup: Assemble the glassware and flame-dry it under a stream of inert gas. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
LAH Suspension: In the reaction flask, suspend the required amount of LAH (typically 2.0-3.0 molar equivalents) in anhydrous THF.
-
Substrate Addition: Dissolve the 4-benzyloxy-3-methoxy-beta-nitrostyrene (1.0 molar equivalent) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the nitrostyrene solution dropwise to the stirred LAH suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup (Fieser Method): Cool the reaction mixture to 0 °C in an ice bath.[26] Cautiously and sequentially add the following, allowing the effervescence to subside between each addition:
-
'x' mL of water (where 'x' is the mass of LAH in grams)
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
Filtration and Extraction: Stir the resulting granular precipitate for 15-30 minutes, then filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.
-
Isolation: Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude phenethylamine.
Purification: The crude product can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt followed by recrystallization.
Protocol 2: Catalytic Hydrogenation with Pd/C
This protocol is based on established methods for the hydrogenation of nitrostyrenes.[15][16][17]
Safety Precautions: Palladium on carbon can be pyrophoric, especially when dry and in the presence of flammable solvents.[16] Handle the catalyst in an inert atmosphere. Hydrogen gas is highly flammable and can form explosive mixtures with air.[16] Conduct the reaction in a well-ventilated fume hood, away from ignition sources.
Materials:
-
4-Benzyloxy-3-methoxy-beta-nitrostyrene
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Hydrogen gas (balloon or cylinder)
-
Diatomaceous earth (Celite®)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon
-
Vacuum/inert gas manifold
Procedure:
-
Setup: To a flame-dried three-neck round-bottom flask, add the 10% Pd/C catalyst (typically 5-10 mol%) under a positive pressure of inert gas.
-
Solvent and Substrate: Add ethanol to wet the catalyst, followed by the 4-benzyloxy-3-methoxy-beta-nitrostyrene (1.0 molar equivalent) and a catalytic amount of concentrated HCl.
-
Hydrogenation: Seal the flask and purge the system with an inert gas. Then, evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this purge cycle three times.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (1 atm) at room temperature. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The product will be the hydrochloride salt. To obtain the free base, dissolve the residue in water, basify with a suitable base (e.g., NaOH or Na₂CO₃), and extract with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic extracts and concentrate to yield the phenethylamine.
Protocol 3: One-Pot NaBH₄/CuCl₂ Reduction
This is a convenient and rapid procedure adapted from recent literature.[1][3][4][5]
Materials:
-
4-Benzyloxy-3-methoxy-beta-nitrostyrene
-
Sodium borohydride (NaBH₄)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Isopropanol
-
35% aqueous sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: In a round-bottom flask, dissolve the 4-benzyloxy-3-methoxy-beta-nitrostyrene (1.0 molar equivalent) and CuCl₂·2H₂O (catalytic amount, e.g., 0.1-0.2 equivalents) in isopropanol.
-
NaBH₄ Addition: Cool the solution in an ice bath and add NaBH₄ (typically 4.0-6.0 molar equivalents) portion-wise, controlling the rate of addition to manage the exothermic reaction and gas evolution.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor by TLC. The reaction is often complete within 30-60 minutes.[3][4][5]
-
Workup: Cool the reaction mixture to room temperature and add 35% aqueous NaOH.[5]
-
Extraction: Extract the mixture with isopropanol or another suitable organic solvent.[5]
-
Isolation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The product can be purified as described in the previous protocols.
Data Presentation and Comparison
| Method | Reducing Agent | Typical Conditions | Advantages | Disadvantages | Approx. Yield |
| LAH Reduction | LiAlH₄ | Anhydrous THF, 0 °C to reflux | High yields, powerful reductant | Pyrophoric reagent, strict anhydrous conditions required, potential for side reactions | 70-90%[9][24] |
| Catalytic Hydrogenation | H₂/Pd-C | Ethanol, HCl, RT, 1 atm H₂ | "Green" chemistry, scalable, clean reaction | Potential for debenzylation, requires specialized equipment for high pressure | 80-95%[15][17] |
| NaBH₄/CuCl₂ Reduction | NaBH₄/CuCl₂ | Isopropanol, reflux | Mild conditions, rapid reaction, one-pot procedure | May require optimization for substrate scope | 62-83%[3][4][5] |
Visualizing the Process
General Reaction Pathway
Caption: General reaction scheme for the reduction of the nitrostyrene.
Experimental Workflow: LAH Reduction
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. vbn.aau.dk [vbn.aau.dk]
- 4. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2. LiAlH4 | PPT [slideshare.net]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. fishersci.fr [fishersci.fr]
- 12. oxfordlabchem.com [oxfordlabchem.com]
- 13. nj.gov [nj.gov]
- 14. A Campus Laboratory Fire Involving Lithium Aluminum Hydride – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 15. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 18. [PDF] Reduction of nitroalkenes to nitroalkanes with aqueous sodium borohydride | Semantic Scholar [semanticscholar.org]
- 19. Selective Reduction of Nitroalkenes with Methanolic Sodium Borohydride: A Facile Route To Nitroalkanes - [www.rhodium.ws] [chemistry.mdma.ch]
- 20. Syntheses and Selected Reductions of Conjugated Nitroalkenes - Varma & Kabalka - [www.rhodium.ws] [erowid.org]
- 21. tandfonline.com [tandfonline.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 24. Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride - [www.rhodium.ws] [chemistry.mdma.ch]
- 25. scribd.com [scribd.com]
- 26. Workup [chem.rochester.edu]
Application Notes & Protocols: A Guide to the Analytical Characterization of 4-Benzyloxy-3-methoxy-β-nitrostyrene
Introduction
4-Benzyloxy-3-methoxy-β-nitrostyrene is a substituted nitrostyrene derivative of significant interest in organic synthesis. As an intermediate, it serves as a versatile precursor for various pharmacologically active compounds and complex molecular architectures. The presence of multiple functional groups—a benzyloxy ether, a methoxy group, and a conjugated nitroalkene system—necessitates a multi-faceted analytical approach to unequivocally confirm its identity, purity, and stability.
This document provides a detailed guide for researchers and drug development professionals on the essential analytical techniques for the complete characterization of this compound. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure robust and reproducible results.
Molecular Structure and Physicochemical Properties
A foundational understanding of the molecule's properties is critical for selecting and optimizing analytical methods.
-
IUPAC Name: 2-methoxy-4-[(E)-2-nitroethenyl]-1-phenylmethoxybenzene[1]
-
Molecular Formula: C₁₆H₁₅NO₄[1]
-
Molecular Weight: 285.299 g/mol [1]
-
Appearance: Typically a yellow solid.
-
Melting Point: 122°C to 124°C[1]
The structure contains a trans-configured double bond, which is the thermodynamically more stable isomer. The extended conjugation across the phenyl ring, the vinyl group, and the nitro group dictates its spectroscopic properties, particularly in UV-Visible and IR spectroscopy. The presence of aromatic and vinylic protons provides a distinct signature for NMR analysis.
Integrated Analytical Workflow
A comprehensive characterization of 4-benzyloxy-3-methoxy-β-nitrostyrene is not achieved by a single technique but by the strategic integration of multiple orthogonal methods. Each technique provides a unique piece of the puzzle, from structural elucidation to purity assessment and thermal stability. The following workflow illustrates a logical approach to achieving a complete analytical profile of the compound.
Sources
Application Note: Accelerated Synthesis of β-Nitrostyrenes via Microwave-Assisted Henry-Knoevenagel Condensation
Introduction: The Significance of Nitrostyrenes and the Need for Greener Synthesis
β-Nitrostyrenes are valuable and versatile synthetic intermediates in organic chemistry.[1] Their electrophilic nature, stemming from the electron-withdrawing nitro group conjugated with a styryl backbone, makes them excellent Michael acceptors. This reactivity is harnessed in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Specifically, they serve as crucial precursors for phenethylamines and amphetamines, classes of compounds with significant neurological activity.[1]
Traditionally, the synthesis of nitrostyrenes is achieved through the Henry-Knoevenagel condensation of aromatic aldehydes with nitroalkanes.[2] Conventional methods often require prolonged reaction times (ranging from hours to days), the use of a large excess of nitroalkane, and harsh reaction conditions, which can lead to the formation of side products and a significant environmental footprint.[2][3]
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations. By utilizing microwave energy, MAOS provides rapid, uniform, and efficient heating of the reaction mixture, leading to dramatic accelerations in reaction rates, improved yields, and often, cleaner product profiles.[4][5] This application note provides a detailed experimental guide for the rapid and efficient synthesis of β-nitrostyrenes using a dedicated microwave reactor, highlighting both solvent-based and solvent-free protocols.
The Principle of Microwave-Assisted Synthesis
Unlike conventional heating methods that rely on slow heat transfer through conduction and convection, microwave synthesis utilizes dielectric heating.[4][6] The core principle involves the direct interaction of microwave radiation (typically at 2.45 GHz) with polar molecules or ions within the reaction mixture.[5][7]
Two primary mechanisms are responsible for this rapid heating:
-
Dipolar Polarization: Polar molecules, such as the reactants and any polar solvents, continuously attempt to align their dipoles with the rapidly oscillating electric field of the microwave. This constant reorientation generates significant molecular friction, resulting in rapid and uniform heating throughout the bulk of the material.[4][7]
-
Ionic Conduction: If ionic species (e.g., catalysts) are present, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions and generates heat, further contributing to the rapid temperature increase.[4]
This "volumetric" heating minimizes thermal gradients and can lead to temperatures far above the solvent's conventional boiling point in sealed vessels, a phenomenon known as superheating.[6] This not only accelerates the reaction rate but can also enable alternative reaction pathways, leading to higher selectivity and purity.[4][6]
Experimental Workflow Overview
The general process for microwave-assisted nitrostyrene synthesis is streamlined and efficient. The key stages involve the preparation of reagents, microwave irradiation, and subsequent product isolation and purification.
Caption: General experimental workflow for microwave-assisted nitrostyrene synthesis.
Detailed Experimental Protocols
Modern microwave reactors allow for precise control over reaction parameters such as temperature, pressure, and time, ensuring reproducibility and safety.[2] Below are two validated protocols: a solvent-based method and a solvent-free solid-supported method.
Protocol 1: Solvent-Based Synthesis in Nitromethane
This protocol is adapted from the synthesis of 4-hydroxy-3-methoxy-β-nitrostyrene and is broadly applicable to various substituted benzaldehydes.[2] Nitromethane serves as both a reactant and the primary solvent.
Materials:
-
Substituted Benzaldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde)
-
Nitromethane
-
Ammonium Acetate (Catalyst)
-
Microwave Reactor (e.g., CEM Discover, Anton Paar Monowave)
-
2-5 mL Microwave Reaction Vial with a stir bar
-
Ethyl Acetate, Petroleum Ether (for chromatography)
Procedure:
-
Reagent Preparation: In a 2-5 mL microwave vial, combine the substituted benzaldehyde (3.0 mmol), ammonium acetate (0.8 mmol, ~0.06 g), and nitromethane (2.5 mL).[2]
-
Vial Sealing: Add a magnetic stir bar, securely cap the vial, and place it in the cavity of the microwave reactor.
-
Microwave Irradiation: Set the reaction parameters:
-
Temperature: 150 °C
-
Ramp Time: 2 minutes
-
Hold Time: 5 minutes
-
Stirring: High
-
Pre-stirring: 20 seconds
-
-
Reaction Monitoring: After irradiation and cooling, spot a small aliquot of the reaction mixture on a TLC plate and elute with a petroleum ether/diethyl ether (50:50 v/v) mixture to confirm the consumption of the starting aldehyde and the formation of the nitrostyrene product.[2]
-
Work-up: Once the reaction is complete, transfer the mixture to a round-bottom flask. Remove the excess nitromethane using a rotary evaporator.[2]
-
Purification: The resulting crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to yield the pure β-nitrostyrene.[8]
Protocol 2: Solvent-Free Synthesis on a Solid Support
This environmentally friendly protocol avoids the use of bulk solvents, aligning with the principles of green chemistry.[8][9] The reaction occurs in the solid state on an alumina support.
Materials:
-
Substituted Benzaldehyde
-
Nitromethane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Aluminum Oxide (Al₂O₃), neutral, mesh size ~150
-
Mortar and Pestle
-
Open glass beaker (25 mL)
Procedure:
-
Reagent Preparation: In an agate mortar, finely grind a mixture of the substituted benzaldehyde (5 mmol), potassium carbonate (0.35 g), and 5 g of aluminum oxide.[8]
-
Adsorption: Add nitromethane (1.53 g, 25 mmol) to the ground solid mixture and continue mixing until a homogenous, free-flowing powder is obtained.[8]
-
Microwave Irradiation: Transfer the powder to a 25 mL beaker and place it inside a domestic or commercial microwave oven. Irradiate the mixture at a specified power (e.g., 450-600 W) for a short duration (typically 2-5 minutes). The optimal time and power should be determined for each substrate.[8]
-
Work-up: Allow the mixture to cool to room temperature. The excess nitromethane and any water formed can be removed under reduced pressure.[8]
-
Purification: The product is extracted from the alumina support with a suitable solvent (e.g., dichloromethane or ethyl acetate). The crude product is then purified by silica gel chromatography.[8]
Reaction Mechanism and Data
The synthesis proceeds via a base-catalyzed Henry-Knoevenagel condensation reaction. The base (ammonium acetate or potassium carbonate) deprotonates nitromethane to form a nitronate anion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting nitroaldol intermediate rapidly undergoes dehydration to yield the final β-nitrostyrene product.
Caption: Simplified mechanism of the Henry-Knoevenagel condensation for nitrostyrene synthesis.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Method (Reflux)[2] | Microwave-Assisted Method[2] | Microwave (Solvent-Free)[8] |
| Reaction Time | 6 - 36 hours | 5 - 10 minutes | 2 - 5 minutes |
| Temperature | ~101 °C (Reflux) | 150 °C (Sealed Vessel) | N/A (Power-based) |
| Solvent | Large excess of nitromethane | Minimal nitromethane | None (Solid Support) |
| Catalyst | Ammonium Acetate | Ammonium Acetate | K₂CO₃ / Al₂O₃ |
| Typical Yield | Moderate to Good | High (e.g., 71-95%)[8] | Excellent (e.g., >90%) |
| Energy Input | High (prolonged heating) | Low (short duration) | Very Low |
Product Characterization
The identity and purity of the synthesized nitrostyrene must be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of column fractions.
-
Infrared (IR) Spectroscopy: To identify key functional groups. Expect strong peaks around 1520 cm⁻¹ and 1340 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the NO₂ group, and a peak around 970 cm⁻¹ for the trans C-H bend of the alkene.[8]
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To confirm the structure, particularly the two doublet signals for the vinyl protons with a coupling constant (J) of ~13-16 Hz, which is characteristic of a trans configuration.[8]
-
Elemental Analysis: To confirm the elemental composition of the final product.[8]
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Microwave Reactor Safety: Only use microwave vials and caps specifically designed for the reactor. Never exceed the recommended fill volume of the vial (typically ~1/3 full). Ensure the reactor's safety interlocks are functional.
-
Chemical Hazards: β-nitrostyrene and its vapors are known to be lachrymatory and irritating to the skin and respiratory tract.[3] Handle the final product in a well-ventilated fume hood. Nitromethane is flammable and should be handled with care.
Conclusion
Microwave-assisted synthesis represents a significant advancement over traditional methods for preparing β-nitrostyrenes. The protocols outlined here demonstrate that MAOS dramatically reduces reaction times from hours to mere minutes while often improving yields and simplifying work-up procedures.[2] Both solvent-based and solvent-free approaches offer flexibility and align with the principles of green chemistry by reducing energy consumption and solvent waste.[9] This technology is an invaluable tool for researchers in synthetic chemistry and drug development, enabling rapid and efficient access to this important class of chemical intermediates.
References
-
Wang, C., Wang, G. (2002). THE RAPID SYNTHESIS OF b-NITROSTYRENES UNDER MICROWAVE IRRADIATION WITHOUT SOLVENT. Synthetic Communications, 32(22), 3481–3486. [Link]
-
Pinto, D. C. G. A., Silva, A. M. S. (2020). Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. The Royal Society of Chemistry. [Link]
-
Bari, S. B., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 29(1), 196. [Link]
-
Varma, R. S. (n.d.). Specific effects of microwave - Solid supported reaction. [Link]
-
Bari, S. B., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]
-
Sharma, P., Singh, V. (2022). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Advanced Research, 10(01), 101-112. [Link]
-
Wang, C., Wang, G. (2002). The Rapid Synthesis of β-Nitrostyrenes under Microwave Irradiation Without Solvent. ResearchGate. [Link]
-
Varma, R. S. (n.d.). Microwave-assisted synthesis of a,b-conjugated nitroalkenes. ResearchGate. [Link]
-
Shaikh, A., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 34015-34041. [Link]
-
Worrall, D. E. (1929). Nitrostyrene. Organic Syntheses, 9, 66. [Link]
-
Patil, A. B., et al. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development, 8(6). [Link]
-
Anonymous. (2021). What are the advantages of using a microwave in green synthesis?. Quora. [Link]
-
Sharma, M., et al. (2021). Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science, 4(2), 37-42. [Link]
-
Ballerini, E., et al. (2020). Microwave-assisted synthesis of trans-β-nitrostyrenes in ammonium acetate:ethylene glycol (1:2). ResearchGate. [Link]
-
Yamamoto, T., et al. (1988). Isolation and identification of beta-nitrostyrene from smoked chicken. Environmental Pollution, 50(4), 279-83. [Link]
-
Pinto, D. C. G. A., Silva, A. M. S. (2020). Preparation of a β -Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. ResearchGate. [Link]
-
Anonymous. (n.d.). PART - 1 INTRODUCTION. BS Publications. [Link]
-
Sharma, A. (2015). Microwave assisted reactions. Slideshare. [Link]
-
Wikipedia contributors. (n.d.). β-Nitrostyrene. Wikipedia. [Link]
Sources
- 1. β-Nitrostyrene - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bspublications.net [bspublications.net]
- 7. ijnrd.org [ijnrd.org]
- 8. forum.lambdasyn.org [forum.lambdasyn.org]
- 9. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
Application Notes and Protocols: Column Chromatography Conditions for Purifying Nitrostyrenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrostyrenes are versatile synthetic intermediates widely employed in organic synthesis, particularly as Michael acceptors for the formation of carbon-carbon and carbon-heteroatom bonds.[1] Their electron-deficient double bond, activated by the potent electron-withdrawing nitro group, makes them valuable precursors for a diverse range of pharmaceuticals and biologically active molecules.[1][2] Given their reactivity, crude reaction mixtures often contain unreacted starting materials, byproducts, and polymeric materials, necessitating a robust purification strategy to isolate the desired nitrostyrene in high purity.[3][4]
Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[5][6][7] This application note provides a comprehensive guide to the effective purification of nitrostyrenes using column chromatography. It will delve into the critical parameters, provide a detailed protocol, and offer troubleshooting advice based on established principles and field-proven insights.
Principle of Separation
Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[5][7][8] For nitrostyrenes, which are moderately polar compounds, normal-phase chromatography using silica gel or alumina as the stationary phase is most common.[2][3][5] The separation is governed by the polarity of the compounds in the mixture. Less polar compounds have a weaker affinity for the polar stationary phase and will elute faster with a non-polar mobile phase. Conversely, more polar compounds will adsorb more strongly to the stationary phase and require a more polar mobile phase to elute.
Key Considerations for Nitrostyrene Purification
Several factors must be carefully considered to achieve optimal separation of nitrostyrenes.
Stationary Phase Selection
-
Silica Gel (SiO₂): This is the most widely used stationary phase for the purification of nitrostyrenes due to its versatility and effectiveness in separating compounds of moderate polarity.[2][3][6] Standard silica gel (230-400 mesh) is typically suitable.
-
Deactivated Silica Gel: Nitrostyrenes can be sensitive to the acidic nature of silica gel, which may lead to decomposition or polymerization.[9] Deactivation of silica gel by treatment with a base, such as triethylamine, can mitigate these issues. A common practice is to include a small percentage (e.g., 1%) of triethylamine in the eluent.[9]
-
Neutral Alumina (Al₂O₃): As a less acidic alternative to silica gel, neutral alumina can be beneficial for purifying particularly acid-sensitive nitrostyrene derivatives.[9]
Mobile Phase (Eluent) Selection
The choice of eluent is critical for achieving good separation. A solvent system is typically chosen by first performing thin-layer chromatography (TLC) to determine the optimal polarity. The goal is to find a solvent system where the desired nitrostyrene has an Rf value between 0.2 and 0.4.
Common solvent systems for nitrostyrene purification are mixtures of a non-polar solvent and a slightly more polar solvent.
| Non-Polar Solvent | Polar Solvent | Typical Ratios (v/v) | Notes |
| Hexane / Heptane | Ethyl Acetate | 95:5 to 80:20 | A standard starting point for many nitrostyrenes.[2] |
| Hexane / Heptane | Diethyl Ether | 95:5 to 85:15 | Diethyl ether is slightly more polar than ethyl acetate.[3] |
| Cyclohexane | Ethyl Acetate | 90:10 to 80:20 | Cyclohexane can sometimes provide better separation than hexane.[10] |
| Petroleum Ether | Diethyl Ether | 90:10 to 50:50 | A common combination offering a good polarity range.[11] |
Pro-Tip: A gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography, can be highly effective for separating compounds with a wide range of polarities.
Challenges in Nitrostyrene Purification
-
Polymerization: Nitrostyrenes are susceptible to polymerization, especially in the presence of base or heat.[4][9] Therefore, it is crucial to avoid high temperatures during solvent removal and to use deactivated silica gel if necessary.
-
Isomerization: Some nitrostyrenes can exist as E/Z isomers.[2][3] While the trans (E) isomer is typically more stable, isomerization can occur on silica gel. Careful selection of the stationary and mobile phases can help in the separation of these isomers.
-
Tar Formation: The synthesis of nitrostyrenes, particularly through the Henry reaction, can lead to the formation of tarry byproducts.[4] These high-molecular-weight impurities can complicate purification. Ensuring complete reaction and proper workup can minimize their formation.
Experimental Protocol: Purification of a Generic β-Nitrostyrene
This protocol outlines a general procedure for the purification of a β-nitrostyrene derivative using flash column chromatography.
Materials
-
Crude nitrostyrene product
-
Silica gel (230-400 mesh)
-
Solvents (e.g., Hexane, Ethyl Acetate) of appropriate grade
-
Glass column for chromatography
-
Sand (washed)
-
Cotton or glass wool
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates, chamber, and UV lamp
Workflow Diagram
Caption: Workflow for Nitrostyrene Purification by Column Chromatography.
Step-by-Step Methodology
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane:ethyl acetate).
-
Visualize the spots under a UV lamp.
-
Select the eluent system that provides good separation and an Rf value of ~0.3 for the desired nitrostyrene.[7]
-
-
Column Preparation (Slurry Method):
-
Secure a glass column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column.[8]
-
Add a thin layer (~1 cm) of sand over the plug.[8]
-
In a beaker, make a slurry of the silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.[8]
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica gel.
-
Dry Loading: For less soluble compounds, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[9]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (flash chromatography) or allow the solvent to flow under gravity.
-
Begin collecting fractions in test tubes or flasks as the solvent elutes from the bottom of the column.
-
-
Monitoring the Separation:
-
Periodically analyze the collected fractions by TLC to determine which fractions contain the pure product.
-
Spot the starting material, the crude mixture, and several collected fractions on the same TLC plate for comparison.
-
-
Combining Fractions and Solvent Removal:
-
Combine the fractions that contain the pure nitrostyrene.
-
Remove the solvent using a rotary evaporator at a low temperature to avoid decomposition or polymerization of the product.[9]
-
Deactivation of Silica Gel Protocol
For acid-sensitive nitrostyrenes, a deactivated silica gel column is recommended.[9]
-
Prepare the eluent system (e.g., 9:1 Hexanes:Ethyl Acetate) containing 1% triethylamine.[9]
-
Pack the column with silica gel as described above.
-
Pass three column volumes of the eluent containing triethylamine through the packed column, discarding the eluate.[9]
-
Proceed with sample loading and elution using the triethylamine-containing eluent.
Conclusion
The successful purification of nitrostyrenes by column chromatography hinges on the careful selection of the stationary and mobile phases, proper column packing, and mindful handling of these potentially sensitive compounds. By following the guidelines and protocols outlined in this application note, researchers can effectively isolate pure nitrostyrenes, which are crucial for the advancement of their synthetic and drug development endeavors.
References
-
Organic Syntheses Procedure: Nitrostyrene. Organic Syntheses. Available at: [Link]
-
Baruah, B., et al. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters, 41(38), 7337-7340. Available at: [Link]
-
Silva, A. M. S., et al. (2020). Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
-
Dr. A. K. Sharma. Column Chromatography principle and applications. SlideShare. Available at: [Link]
-
Ono, T., et al. (2019). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules, 24(19), 3544. Available at: [Link]
-
Nikoletta, W. (2021). A Short Notes on Column Chromatography. Journal of Chromatography Research, 4(1). Available at: [Link]
-
Interchim. Purification of Nitro compound, Indol & Nitrostyrene using PF-15SIHP-F0025. Interchim Application Note #012. Available at: [Link]
-
University of Rochester. How to run column chromatography. University of Rochester Chemistry Department. Available at: [Link]
-
Phenomenex. Column Chromatography: Principles, Procedure, and Applications. Phenomenex. Available at: [Link]
-
Fenx Jie. (2021). Column Chromatography and Its Applications. Journal of Environmental and Analytical Chemistry, 8(322). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. investigacion.unirioja.es [investigacion.unirioja.es]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Column Chromatography principle and applications.pptx [slideshare.net]
- 6. scitechnol.com [scitechnol.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. flash-chromatography.com [flash-chromatography.com]
- 11. books.rsc.org [books.rsc.org]
Application Notes and Protocols for the Synthesis of Bioactive Compounds from 4-Benzyloxy-3-methoxy-β-nitrostyrene
Introduction: The Versatility of a Protected Precursor
In the landscape of medicinal chemistry and drug development, the strategic use of protecting groups is paramount for the efficient synthesis of complex molecular architectures. 4-Benzyloxy-3-methoxy-β-nitrostyrene stands out as a particularly valuable starting material. It is a derivative of a substituted benzaldehyde, a common motif in a vast array of biologically active molecules. The benzyl group serves as a robust protecting group for the phenolic hydroxyl, which is often sensitive to the reaction conditions employed in subsequent synthetic steps. This strategic protection allows for a wide range of chemical transformations to be performed on the molecule, with the final step often being a straightforward deprotection to unveil the free phenol, a common feature in many pharmacologically active compounds.
This guide provides a comprehensive overview of the synthesis of 4-benzyloxy-3-methoxy-β-nitrostyrene and its subsequent conversion into key bioactive scaffolds, with a focus on phenethylamines and heterocyclic compounds. The protocols and application notes herein are designed for researchers, scientists, and drug development professionals, offering both practical, step-by-step instructions and a deeper understanding of the underlying chemical principles.
Part 1: Synthesis of the Precursor: 4-Benzyloxy-3-methoxy-β-nitrostyrene via the Henry Reaction
The cornerstone for the synthesis of β-nitrostyrenes is the Henry reaction, a classic C-C bond-forming reaction.[1][2] This nitroaldol reaction involves the base-catalyzed condensation of a nitroalkane (in this case, nitromethane) with an aldehyde (4-benzyloxy-3-methoxybenzaldehyde).[1][2]
Reaction Principle
The reaction proceeds via the deprotonation of nitromethane by a base to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting β-nitro alkoxide is subsequently protonated. Under the reaction conditions, this β-nitro alcohol readily undergoes dehydration to yield the conjugated nitroalkene, 4-benzyloxy-3-methoxy-β-nitrostyrene.[1] The strong electron-withdrawing nature of the nitro group facilitates this elimination.
Caption: Mechanism of the Henry reaction for β-nitrostyrene synthesis.
Experimental Protocol: Henry Reaction
Materials:
-
4-Benzyloxy-3-methoxybenzaldehyde
-
Nitromethane
-
Ammonium acetate
-
Methanol
-
Glacial acetic acid
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-benzyloxy-3-methoxybenzaldehyde (1 equivalent) in methanol.
-
To this solution, add nitromethane (1.5 equivalents) and ammonium acetate (1.2 equivalents).
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution as a yellow solid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold methanol.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol or acetic acid, to obtain pure 4-benzyloxy-3-methoxy-β-nitrostyrene.
Application Notes:
-
Choice of Base: Ammonium acetate is a mild base that is effective for this condensation-elimination reaction. Other bases like primary amines (e.g., methylamine, ethylamine) can also be used.[3] Stronger bases may lead to side reactions.
-
Solvent: Methanol is a common solvent for this reaction. The polarity of the solvent can influence the reaction rate.
-
Purification: Recrystallization is typically sufficient for purification. The product is a stable, crystalline solid.
-
Microwave-Assisted Synthesis: This reaction can be significantly accelerated using microwave irradiation, often reducing reaction times from hours to minutes and improving yields.[4][5][6][7]
Part 2: Synthesis of Bioactive Phenethylamines via Reduction
The reduction of the β-nitrostyrene moiety is a pivotal transformation, yielding phenethylamines, a class of compounds with a wide range of pharmacological activities.[3][8][9][10] This reduction targets both the carbon-carbon double bond and the nitro group.
Comparative Analysis of Reduction Methods
Several methods are available for this reduction, each with its own advantages and limitations. The choice of reducing agent is critical and depends on factors such as scale, desired selectivity, and available laboratory equipment.
| Reducing Agent/Method | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation (Pd/C) | H₂ gas (1-50 atm), Pd/C catalyst, acidic or neutral media (e.g., EtOH/HCl) | High yields, clean reaction, scalable | Requires specialized hydrogenation equipment, potential for debenzylation at higher pressures/temperatures |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, reflux | Powerful reducing agent, effective for a wide range of substrates | Highly reactive with water and protic solvents, requires strict anhydrous conditions, potential for side reactions |
| Sodium Borohydride (NaBH₄) / Copper(II) Chloride (CuCl₂) | Isopropyl alcohol/water, reflux | Milder conditions, easy to handle, high yields, short reaction times | Requires a co-catalyst (CuCl₂), may not be as general as LiAlH₄ |
| Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) | Benzene or toluene, reflux | Good yields, comparable to or greater than other methods | Moisture sensitive, requires anhydrous conditions |
Experimental Protocol 1: Catalytic Hydrogenation
Materials:
-
4-Benzyloxy-3-methoxy-β-nitrostyrene
-
10% Palladium on carbon (Pd/C) catalyst
-
Ethanol
-
Concentrated Hydrochloric acid
-
Hydrogen source (balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
In a hydrogenation flask, dissolve 4-benzyloxy-3-methoxy-β-nitrostyrene (1 equivalent) in ethanol.
-
Add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the substrate).
-
Add concentrated hydrochloric acid (2.5 equivalents).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the phenethylamine hydrochloride salt.
-
The salt can be further purified by recrystallization or converted to the free base by treatment with a base (e.g., NaOH) and extraction.
Application Notes:
-
Catalyst: The activity of the Pd/C catalyst can vary. Ensure it is of good quality and handled properly.
-
Acid: The presence of hydrochloric acid is crucial for obtaining high yields of the phenethylamine.[10]
-
Debenzylation: While catalytic hydrogenation can sometimes lead to debenzylation, under mild conditions (room temperature, atmospheric pressure), the benzyl protecting group is generally stable.
-
Safety: Hydrogen gas is flammable. Perform the reaction in a well-ventilated fume hood and take appropriate safety precautions.
Caption: Experimental workflow for catalytic hydrogenation.
Experimental Protocol 2: NaBH₄/CuCl₂ Reduction
Materials:
-
4-Benzyloxy-3-methoxy-β-nitrostyrene
-
Sodium borohydride (NaBH₄)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Isopropyl alcohol
-
Water
-
Aqueous ammonia solution
-
Dichloromethane
Procedure:
-
In a round-bottom flask, suspend sodium borohydride (7.5 equivalents) in a 2:1 mixture of isopropyl alcohol and water.
-
To this suspension, add the 4-benzyloxy-3-methoxy-β-nitrostyrene (1 equivalent) and copper(II) chloride dihydrate (a catalytic amount, e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux (around 80°C) for 10-30 minutes.[11] Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and carefully add aqueous ammonia solution to quench the reaction and dissolve the copper salts.
-
Extract the product with dichloromethane (3 x volume of the reaction mixture).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the phenethylamine free base.
Application Notes:
-
Advantages: This method is rapid, uses readily available and easy-to-handle reagents, and avoids the need for a pressurized hydrogen atmosphere.[8][11]
-
Mechanism: It is proposed that Cu(II) is reduced in situ to an active copper species which facilitates the reduction of both the double bond and the nitro group.[11]
-
Work-up: The use of ammonia in the work-up is important for complexing the copper salts and facilitating their removal from the organic phase.
Part 3: Synthesis of Bioactive Heterocycles via Cycloaddition Reactions
Beyond reduction, the electron-deficient double bond of 4-benzyloxy-3-methoxy-β-nitrostyrene makes it an excellent dipolarophile in 1,3-dipolar cycloaddition reactions.[12][13][14][15][16] This provides a powerful route to highly substituted five-membered heterocyclic rings, such as pyrrolidines and isoxazolines, which are prevalent in many bioactive compounds.[17]
Reaction Principle: 1,3-Dipolar Cycloaddition
This reaction involves the concerted [3+2] cycloaddition of a 1,3-dipole (e.g., an azomethine ylide, a nitrone, or a nitrile oxide) to the nitrostyrene (the dipolarophile).[15][16] The regioselectivity of the addition is governed by the electronic and steric properties of both the dipole and the dipolarophile.[13]
Caption: General scheme of a 1,3-dipolar cycloaddition reaction.
Illustrative Protocol: Synthesis of a Pyrrolidine Derivative
This protocol describes a representative synthesis of a highly substituted pyrrolidine via the 1,3-dipolar cycloaddition of an azomethine ylide (generated in situ from an imino ester) to 4-benzyloxy-3-methoxy-β-nitrostyrene.
Materials:
-
4-Benzyloxy-3-methoxy-β-nitrostyrene
-
Methyl N-benzylideneglycinate
-
Silver acetate (AgOAc)
-
Triethylamine (Et₃N)
-
Toluene
Procedure:
-
To a solution of 4-benzyloxy-3-methoxy-β-nitrostyrene (1 equivalent) and methyl N-benzylideneglycinate (1.2 equivalents) in dry toluene, add silver acetate (0.1 equivalents) and triethylamine (0.1 equivalents).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC. The reaction typically proceeds to completion within several hours.
-
After cooling, filter the reaction mixture to remove the silver salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired pyrrolidine derivative.
Application Notes:
-
Generation of the 1,3-Dipole: Azomethine ylides can be generated through various methods. The use of a metal catalyst (like AgOAc) and a base with an imino ester is a common and effective approach.
-
Stereochemistry: This reaction can generate multiple stereocenters. The diastereoselectivity is often influenced by the reaction conditions and the specific substrates used.
-
Versatility: By varying the 1,3-dipole and the dipolarophile, a wide library of heterocyclic compounds can be synthesized, making this a powerful tool in drug discovery.
Summary and Outlook
4-Benzyloxy-3-methoxy-β-nitrostyrene is a versatile and strategically important intermediate in the synthesis of bioactive compounds. Its preparation via the robust Henry reaction is straightforward, and its subsequent transformations offer access to a rich diversity of molecular scaffolds. The reduction to phenethylamines provides entry into a class of compounds with known neurological and physiological effects. Furthermore, its participation in cycloaddition reactions opens up avenues for the creation of complex heterocyclic systems. The methods described in this guide, from classic catalytic hydrogenation to modern microwave-assisted protocols, provide the medicinal chemist with a powerful toolkit for the exploration of new chemical space in the quest for novel therapeutics.
References
Sources
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. Henry Reaction [organic-chemistry.org]
- 3. Preparation of Substituted Phenethylamines [erowid.org]
- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. redalyc.org [redalyc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Reduction of Nitrostyrenes using Red-Al [chemistry.mdma.ch]
- 10. Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes - [www.rhodium.ws] [erowid.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of pyrrolidin-2-ylidenes and pyrrol-2-ylidenes via 1,3-dipolar cycloaddition of H-bond-assisted azomethine ylides to nitrostyrenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chesci.com [chesci.com]
- 16. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 17. Pyrrolidine synthesis [organic-chemistry.org]
Application of 4-benzyloxy-3-methoxy-beta-nitrostyrene in medicinal chemistry
An In-Depth Guide to the Application of 4-Benzyloxy-3-methoxy-beta-nitrostyrene in Medicinal Chemistry
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of β-Nitrostyrenes in Drug Discovery
In the landscape of medicinal chemistry, the efficient construction of molecular scaffolds that form the core of bioactive compounds is of paramount importance.[1] β-Nitrostyrenes are a class of highly versatile synthetic intermediates, prized for their dual reactivity. The electron-withdrawing nitro group activates the carbon-carbon double bond, making it an excellent Michael acceptor, while the nitro group itself can be readily transformed into other crucial functional groups, most notably an amine.[2]
This guide focuses on a particularly valuable derivative: 4-benzyloxy-3-methoxy-beta-nitrostyrene . This compound serves as a masked form of a substituted catecholamine precursor. The strategic placement of a methoxy group and a benzyl-protected hydroxy group on the aromatic ring makes it an ideal starting material for the synthesis of phenethylamines and related structures that mimic endogenous neurotransmitters, a common motif in centrally active pharmaceuticals.[3] We will explore its application through a primary, high-yield transformation—its reduction to 4-benzyloxy-3-methoxyphenethylamine—and discuss the experimental rationale and detailed protocols necessary for its successful implementation in a research setting.
Core Application: A Gateway to Bioactive Phenethylamines
The primary utility of 4-benzyloxy-3-methoxy-beta-nitrostyrene in medicinal chemistry is its role as a precursor to 4-benzyloxy-3-methoxyphenethylamine. This transformation involves the simultaneous reduction of both the alkene double bond and the nitro group. The resulting phenethylamine is a foundational building block for a wide array of pharmacologically relevant molecules.
Why this transformation is critical:
-
Structural Mimicry: The 3-methoxy-4-hydroxyphenethylamine core (revealed after debenzylation) is structurally analogous to catecholamines like dopamine and norepinephrine, allowing derivatives to interact with their corresponding biological targets.
-
Synthetic Versatility: The primary amine of the product is a nucleophilic handle that can be readily functionalized (e.g., through alkylation, acylation, or reductive amination) to generate a library of analogues for structure-activity relationship (SAR) studies.
-
Protecting Group Strategy: The benzyl group is a robust protecting group for the phenolic hydroxyl. It is stable to the reducing conditions used to convert the nitrostyrene but can be easily removed later in a synthetic sequence (e.g., by catalytic hydrogenation) to unmask the free phenol, which is often crucial for receptor binding.
Workflow for Synthesis and Application
The overall strategic pathway from a common starting material to a versatile intermediate for drug discovery is illustrated below.
Caption: Synthetic workflow from vanillin to medicinal chemistry scaffolds.
Experimental Protocols and Methodologies
A critical step in utilizing 4-benzyloxy-3-methoxy-beta-nitrostyrene is its efficient reduction. While several methods exist, the use of sodium borohydride in conjunction with a copper(II) salt is particularly advantageous due to its mild conditions, high yields, and operational simplicity.[3][4]
Comparative Analysis of Reduction Methods
The choice of reducing agent is a critical decision based on factors like substrate compatibility, safety, and scalability. Below is a comparison of common methods for nitrostyrene reduction.
| Reducing Agent/System | Typical Conditions | Reaction Time | Avg. Yield (%) | Key Advantages & Disadvantages |
| NaBH₄ / CuCl₂ | Isopropanol/H₂O, 80°C | 10–30 min | 62–83% | Pro: Fast, mild, no inert atmosphere needed, high yield.[3] Con: Requires heating. |
| LiAlH₄ (LAH) | Anhydrous Ether/THF, 0°C to RT | 1–4 h | 68–81% | Pro: Powerful and effective. Con: Highly reactive with water, requires strict anhydrous/inert conditions, non-selective.[5] |
| Catalytic Hydrogenation | H₂ gas, Pd/C catalyst, Ethanol | 3–24 h | Variable | Pro: Clean, high atom economy. Con: Requires specialized hydrogenation equipment, can be slow, catalyst can be pyrophoric. |
Protocol 1: Reduction of 4-Benzyloxy-3-methoxy-beta-nitrostyrene
This protocol details a facile and scalable one-pot procedure using sodium borohydride and copper(II) chloride.[3]
Materials:
-
4-Benzyloxy-3-methoxy-beta-nitrostyrene (1.0 eq)
-
Sodium borohydride (NaBH₄) (7.5 eq)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O) (0.2 eq)
-
Isopropyl alcohol (IPA)
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, condenser, and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium borohydride (7.5 eq).
-
Solvent Addition: Add a 2:1 mixture of isopropyl alcohol and water to the flask to suspend the NaBH₄.
-
Substrate and Catalyst Addition: To the stirred suspension, add the 4-benzyloxy-3-methoxy-beta-nitrostyrene (1.0 eq) followed by copper(II) chloride dihydrate (0.2 eq). The mixture will likely turn dark.
-
Heating: Heat the reaction mixture to 80°C and allow it to reflux. The reaction is typically rapid, and the initial yellow color of the nitrostyrene should fade.
-
Monitoring the Reaction: Monitor the progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30-50% EtOAc in hexanes). The product, being more polar, will have a lower Rf than the starting material. The reaction is generally complete within 30 minutes.
-
Workup - Quenching: After completion, cool the reaction to room temperature. Carefully and slowly add saturated NaHCO₃ solution to quench the excess NaBH₄. Vigorous gas evolution (hydrogen) will occur. Continue adding until the bubbling ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Workup - Washing: Combine the organic extracts and wash sequentially with water and then brine.
-
Drying and Isolation: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 4-benzyloxy-3-methoxyphenethylamine, which can be purified further if necessary.
Rationale Behind Key Steps:
-
NaBH₄/CuCl₂ System: It is proposed that Cu(II) is first reduced by NaBH₄ to a highly active copper species. This species then facilitates the efficient reduction of both the nitro group and the double bond under mild conditions.[4]
-
IPA/Water Solvent System: This mixed-solvent system provides good solubility for both the organic substrate and the inorganic reagents, facilitating the reaction.
-
NaHCO₃ Quench: The bicarbonate solution safely neutralizes any remaining acidic species and quenches the unreacted borohydride.
Protocol 2: Analytical Characterization
Validation of the product's identity and purity is essential.
1. Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: 40% Ethyl Acetate in Hexanes
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate (KMnO₄) solution. The starting nitrostyrene is UV active and will quench fluorescence. The product amine will also be visible and will react with the KMnO₄ stain.
2. Spectroscopic Characterization (Expected Data):
-
¹H NMR (CDCl₃): Expect to see the disappearance of the vinyl protons from the nitrostyrene (typically around 7.5-8.0 ppm) and the appearance of two new aliphatic triplets corresponding to the -CH₂-CH₂-NH₂ ethylamine chain (around 2.7-3.0 ppm). The benzylic -CH₂- protons will appear as a singlet around 5.1 ppm. A broad singlet for the -NH₂ protons will also be present.
-
IR Spectroscopy: Look for the disappearance of the strong asymmetric and symmetric N-O stretches of the nitro group (~1520 cm⁻¹ and ~1340 cm⁻¹) and the appearance of N-H stretching bands for the primary amine (~3300-3400 cm⁻¹).
-
Mass Spectrometry (ESI+): The protonated molecular ion [M+H]⁺ should be observed at m/z corresponding to the calculated molecular weight of the product, 4-benzyloxy-3-methoxyphenethylamine.
Logical Pathway for SAR Exploration
Once the core phenethylamine is synthesized, it serves as a platform for generating analogues to explore structure-activity relationships.
Caption: Logic diagram for Structure-Activity Relationship (SAR) studies.
Conclusion
4-Benzyloxy-3-methoxy-beta-nitrostyrene is more than a simple chemical; it is a strategic tool for the medicinal chemist. Its carefully designed structure, featuring a masked phenol and a versatile nitroalkene, provides an efficient entry point to the phenethylamine scaffold. The protocols outlined herein, particularly the rapid and high-yielding NaBH₄/CuCl₂ reduction, offer a reliable and scalable method for producing the key intermediate, 4-benzyloxy-3-methoxyphenethylamine. By leveraging this precursor, researchers can readily access diverse libraries of compounds for screening, accelerating the discovery and development of novel therapeutics that target a wide range of biological systems.
References
- ResearchGate. (n.d.). The structures of the E-β-nitrostyrene derivative test compounds.
-
Chen, S. F., et al. (2020). 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. Oncology Reports, 44(4), 1495-1506. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Benzyloxy-3-methoxystyrene. PubChem Compound Database. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Reduction of Nitrostyrenes with NaBH4/CuCl2.
- BenchChem. (2025). A Comparative Guide to the Reduction of Trans-beta-nitrostyrene: Efficiency of Various Reducing Agents.
-
Jurgens, T. M. (2024). Exploring Novel Synthetic Routes in Medicinal Chemistry. Medicinal Chemistry, 14(724). Available at: [Link]
-
Mori, K., et al. (2021). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules, 26(16), 4987. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Methoxy-«beta»-nitrostyrene (CAS 3179-10-0). Retrieved from [Link]
- (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.
- ResearchGate. (2025). Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media.
- AK Scientific, Inc. (2022). 4-Benzyloxy-3-Methoxy-Beta-Nitrostyrene Safety Data Sheet.
-
National Center for Biotechnology Information. (n.d.). 4-Methoxy-beta-nitrostyrene. PubChem Compound Database. Retrieved from [Link]
-
Alfarisi, S., et al. (2020). Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. Scientia Pharmaceutica, 88(3), 37. Available at: [Link]
-
Allegrini, F., et al. (2020). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 16, 220-226. Available at: [Link]
-
Dolan, D. A., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2445-2489. Available at: [Link]
-
Dolan, D. A., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2445-2489. Available at: [Link]
-
Wang, H., et al. (2023). Stereoselective [4+3]-Cycloaddition of 2-Amino-β-nitrostyrenes with Azaoxyallyl Cations to Access Functionalized 1,4-Benzodiazepin-3-ones. Molecules, 28(14), 5378. Available at: [Link]
-
ChemBK. (n.d.). 4-Hydroxy-3-methoxy-beta-nitrostyrene. Retrieved from [Link]
- (2022). Pharmacological activities and activation as well as comparison of benzotriazole with other groups. (Journal and author details not fully available).
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Benzyloxy-3-methoxy-β-nitrostyrene
Welcome to the technical support guide for the synthesis of 4-benzyloxy-3-methoxy-β-nitrostyrene. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the Henry condensation reaction used to produce this valuable synthetic intermediate. Our goal is to equip you with the expertise to identify, mitigate, and resolve common issues related to side product formation, ensuring higher yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the core chemical transformation in the synthesis of 4-benzyloxy-3-methoxy-β-nitrostyrene?
The synthesis is a classic Henry reaction, also known as a nitroaldol reaction.[1] It involves the base-catalyzed C-C bond formation between an aldehyde (4-benzyloxy-3-methoxybenzaldehyde) and a nitroalkane (nitromethane). The reaction proceeds in two main stages: first, the formation of a β-nitro alcohol intermediate, followed by an acid- or base-facilitated dehydration (elimination of water) to yield the final β-nitrostyrene product.[1][2][3] All steps in the initial condensation are reversible.[1]
Q2: What are the primary classes of side products I should anticipate in this reaction?
The most common and problematic side products can be categorized as follows:
-
Polymers/Tar: The β-nitrostyrene product is highly susceptible to anionic polymerization, especially under strongly basic conditions or at elevated temperatures. This results in the formation of a dark, viscous, and often intractable mixture known as "tar," which significantly reduces yield and complicates purification.[4][5]
-
β-Nitro Alcohol Intermediate: Incomplete dehydration of the initial nitroaldol adduct leaves the saturated nitro alcohol in your crude product. This is often observed as an oily substance and can be a major impurity if the workup procedure is not optimized.[4][6]
-
Higher Condensation Products: The reactive nitroaldol intermediate can potentially react with another molecule of the starting aldehyde or nitromethane, leading to more complex, higher molecular weight byproducts.[4]
-
Nitrile Byproducts: Under certain conditions, particularly when using glacial acetic acid as a solvent, the formation of the corresponding benzonitrile derivative has been reported for similar syntheses.[2]
Q3: How does my choice of base or catalyst impact side product formation?
The catalyst system is one of the most critical factors influencing the reaction's outcome.
-
Strong Bases (e.g., NaOH, KOH): While effective at catalyzing the initial condensation, strong bases are notorious for promoting the anionic polymerization of the nitrostyrene product, often leading to significant tar formation.[4] Precise temperature control (typically below 15°C) is absolutely essential when using these catalysts.[6]
-
Mild/Weak Bases (e.g., Primary Amines, Ammonium Acetate): Milder catalyst systems, such as ammonium acetate in glacial acetic acid, are often preferred.[4][7] They tend to produce cleaner reactions with significantly less polymerization, although they may require longer reaction times or heating to achieve complete conversion.[7] Using a primary amine in acetic acid is another effective method.[8]
Troubleshooting Guide
This section addresses specific experimental observations and links them to probable causes and actionable solutions.
Problem 1: My reaction mixture turned into a dark, viscous tar, and my final yield is extremely low.
-
Probable Cause: This is the classic sign of extensive anionic polymerization of the β-nitrostyrene product.[4] The electron-withdrawing nitro group makes the double bond highly susceptible to nucleophilic attack, initiating a chain reaction that consumes your desired product.
-
Causality: This is almost always triggered by excessive heat or a high concentration of a strong base. The initial condensation is often exothermic; if this heat is not dissipated, it accelerates polymerization.[4][6]
-
Solutions:
-
Strict Temperature Control: When using strong bases like NaOH or KOH, maintain the reaction temperature between 10-15°C during the base addition using an ice-salt bath.[6]
-
Switch to a Milder Catalyst: Consider using ammonium acetate in glacial acetic acid or a primary amine catalyst.[4][8] This system is far less prone to causing polymerization.
-
Check Reagent Purity: Ensure your 4-benzyloxy-3-methoxybenzaldehyde is pure and free from acidic impurities (e.g., 4-benzyloxy-3-methoxybenzoic acid), which can interfere with the reaction.[4]
-
Problem 2: After workup, my product is a sticky oil or a semi-solid, not the expected yellow crystalline solid.
-
Probable Cause: The likely culprit is the β-nitro alcohol intermediate, which has failed to dehydrate completely. This impurity is often oily and will prevent the crystallization of your desired nitrostyrene.
-
Causality: The workup procedure is critical for ensuring complete dehydration. The order of addition when neutralizing the reaction mixture dictates the outcome.
-
Solution: During the workup, always add the alkaline solution of the product slowly to a well-stirred, large excess of acid (e.g., hydrochloric acid).[6] Reversing this order (adding acid to the alkaline mixture) creates localized non-acidic conditions that can favor the formation and persistence of the saturated nitro alcohol.[6]
Problem 3: My TLC plate shows a significant spot that corresponds to the starting aldehyde, even after a long reaction time.
-
Probable Cause: The reaction has not gone to completion.
-
Causality: This can be due to several factors: insufficient catalyst, poor quality reagents, or non-optimal reaction conditions (e.g., temperature too low for a mild catalyst system).
-
Solutions:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting aldehyde.[4]
-
Optimize Conditions: If using a mild catalyst like ammonium acetate, heating under reflux may be necessary to drive the reaction to completion.[7]
-
Verify Reagent Stoichiometry: Ensure a slight excess of nitromethane is used.
-
Assess Starting Material Purity: As mentioned, impurities in the starting aldehyde can inhibit the reaction. Consider recrystallizing or distilling the aldehyde if its purity is questionable.[4][6]
-
Data Summary: Catalyst System vs. Reaction Outcome
| Catalyst System | Typical Solvent | Temperature | Expected Yield | Predominant Side Products | Reference |
| Sodium Hydroxide (NaOH) | Methanol | 10-15°C | Moderate to High | High risk of Polymer/Tar, Nitro Alcohol | [6] |
| Alcoholic KOH | Ethanol | Low | Poor | High risk of Polymer/Tar | [4] |
| Ammonium Acetate | Glacial Acetic Acid | Reflux (80-100°C) | Moderate to High | Minimal Polymerization, Unreacted Aldehyde | [4][7] |
| Primary Amine (e.g., Benzylamine) | Acetic Acid | 70-80°C | High | Low | [8] |
Visual Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and addressing common issues during the synthesis.
Caption: Troubleshooting decision tree for nitrostyrene synthesis.
Recommended Experimental Protocols
Protocol 1: Synthesis Using a Mild Catalyst to Minimize Polymerization
This protocol is adapted from literature procedures that prioritize yield and purity by minimizing tar formation.[4][7]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-benzyloxy-3-methoxybenzaldehyde (1 equivalent) in glacial acetic acid.
-
Reagent Addition: Add nitromethane (a slight excess, ~1.2-1.5 equivalents) followed by ammonium acetate (catalyst, ~0.4 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 100°C) and stir. Monitor the reaction progress by TLC, checking for the consumption of the starting aldehyde. The reaction may take several hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker of ice water with stirring. The nitrostyrene product should precipitate as a yellow solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water to remove acetic acid and ammonium salts. The crude product can be purified by recrystallization from a suitable solvent, such as hot ethanol or isopropanol.[4] Dry the purified crystals in a vacuum oven.
Protocol 2: Workup Procedure for Strong Base-Catalyzed Reactions
This procedure is critical for ensuring complete dehydration and preventing the isolation of the nitro alcohol intermediate.[6]
-
Prepare Acid Bath: In a large beaker or flask, prepare a stirred solution of dilute hydrochloric acid. The amount should be sufficient to neutralize all the base used in the reaction with a large excess. Cool this solution in an ice bath.
-
Quench Reaction: After the reaction is deemed complete (and while still cold), slowly add the alkaline reaction mixture to the vigorously stirred, cold acid solution. Use a dropping funnel to control the addition rate.
-
Precipitation: A pale yellow crystalline mass of the nitrostyrene should precipitate immediately as the alkaline solution makes contact with the acid.[6]
-
Isolation: Continue stirring for a short period in the ice bath. Collect the solid product by vacuum filtration.
-
Washing: Wash the filtered product extensively with cold water until the filtrate is neutral and free of chloride ions (test with AgNO₃ solution).
-
Drying & Purification: Dry the crude product. For final purification, recrystallize from hot ethanol.[6]
References
- BenchChem. (2025).
-
Dal Cason, T. A. (2008). The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. ResearchGate. [Link]
-
ResearchGate. (n.d.). (A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde. [Link]
-
Ultrasound-Promoted Synthesis of Nitrostyrenes. (n.d.). Rhodium.ws. [Link]
-
Sciencemadness Discussion Board. (2017). Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). [Link]
-
Wikipedia. (n.d.). Henry reaction. [Link]
- Books. (2020). 4.2.2.6. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method.
-
PubChem. (n.d.). 4-Benzyloxy-3-methoxy-beta-nitrostyrene. [Link]
-
Organic Syntheses. (n.d.). Nitrostyrene. [Link]
-
Pavlovica, S., et al. (2014). Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. ResearchGate. [Link]
- Google Patents. (n.d.). US8067647B2 - Method for producing β-nitrostyrene compound.
Sources
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Ultrasound-Promoted Synthesis of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. US8067647B2 - Method for producing β-nitrostyrene compound - Google Patents [patents.google.com]
How to avoid tar formation in nitrostyrene synthesis
Welcome to the Technical Support Center for Nitrostyrene Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with tar formation during the synthesis of nitrostyrenes. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also a deep, mechanistic understanding of why these issues occur and how to prevent them, ensuring the integrity and reproducibility of your experimental outcomes.
Introduction: The Challenge of Tar Formation
The synthesis of β-nitrostyrenes, typically achieved through the Henry-Knoevenagel condensation of an aromatic aldehyde with a nitroalkane, is a cornerstone reaction in organic synthesis.[1][2][3] The product is a valuable intermediate for a variety of transformations due to the electron-withdrawing nature of the nitro group, which activates the double bond for nucleophilic attack.[4][5] However, this high reactivity is also the primary cause of the most common and frustrating issue in this synthesis: the formation of a dark, viscous, and often intractable byproduct mixture colloquially known as "tar."[6]
Tar formation significantly reduces the yield of the desired nitrostyrene, complicates purification, and can lead to inconsistent results.[6] This guide will provide a structured approach to troubleshooting and preventing tar formation, grounded in the chemical principles governing the reaction.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding tar formation in nitrostyrene synthesis.
Q1: What exactly is "tar" in the context of nitrostyrene synthesis?
A1: "Tar" is not a single compound but a complex, high-molecular-weight mixture of undesirable byproducts.[6] The primary component is typically a polymeric form of β-nitrostyrene, resulting from anionic polymerization of the product.[6][7] It can also include higher condensation products from reactions between the nitroaldol intermediate and starting materials, as well as byproducts from side reactions like the Cannizzaro reaction of the starting aldehyde.[1][6]
Q2: What are the main chemical pathways that lead to tar formation?
A2: There are three primary pathways that contribute to tar formation:
-
Anionic Polymerization of β-Nitrostyrene: The nitrostyrene product is highly susceptible to anionic polymerization, especially in the presence of the basic catalysts used in the Henry reaction. This is a major contributor to the formation of high-molecular-weight, insoluble polymers.[6]
-
Formation of Higher Condensation Products: The initial nitroaldol adduct can undergo further reactions with the starting aldehyde or nitromethane, leading to more complex and often insoluble condensation products.[6]
-
Side Reactions of Starting Materials: Under strongly basic conditions, benzaldehyde can undergo the Cannizzaro reaction, and nitromethane can form unstable salts that may decompose and contribute to the byproduct mixture.[1][6]
Q3: Can the purity of my starting materials affect tar formation?
A3: Absolutely. The purity of your starting materials is critical. Benzaldehyde, for instance, is prone to air oxidation to benzoic acid. The presence of acidic impurities can interfere with the base-catalyzed reaction and promote side reactions. It is highly recommended to use freshly distilled benzaldehyde that has been washed to remove any acidic impurities.[6][8]
Q4: How does the choice of catalyst influence tar formation?
A4: The choice of catalyst is one of the most significant factors. Strong bases like sodium hydroxide or potassium hydroxide, while effective at promoting the initial condensation, are also potent initiators of anionic polymerization.[6] Milder catalysts, such as ammonium acetate in acetic acid, often provide a better balance between reaction rate and suppression of polymerization, leading to cleaner reactions and higher yields of the desired nitrostyrene.[6][9]
Troubleshooting Guide: A Systematic Approach
If you are consistently observing significant tar formation, this troubleshooting guide provides a systematic approach to identifying and resolving the issue.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction mixture becomes viscous or solidifies prematurely. | • High reaction temperature promoting polymerization.• Use of a strong base as a catalyst.• High concentration of reactants. | • Maintain strict temperature control, ideally between 10-15°C for strong base catalysis.[8] Consider using an ice-salt bath.[8]• Switch to a milder catalyst system, such as ammonium acetate in glacial acetic acid.[4][6]• Ensure adequate solvent volume to maintain a stirrable mixture. |
| Low yield of nitrostyrene with significant dark, insoluble material. | • Anionic polymerization of the product.• Extended reaction time allowing for byproduct formation. | • Shorten the reaction time. Monitor the reaction by TLC and work up as soon as the starting aldehyde is consumed.• Use a milder catalyst that is less prone to initiating polymerization.[6] |
| Formation of an oily byproduct instead of a crystalline solid. | • Incorrect workup procedure, specifically adding acid to the alkaline reaction mixture. | • Always add the alkaline reaction mixture slowly to a large excess of acid during workup. This ensures the intermediate is rapidly protonated and dehydrated under acidic conditions, favoring the formation of the nitrostyrene over the saturated nitro alcohol.[8] |
| Inconsistent results and poor reproducibility. | • Minor variations in reaction conditions (temperature, addition rate, stirring).• Impure starting materials. | • Standardize all reaction parameters. Use a dropping funnel for controlled addition of reagents and maintain consistent stirring.• Purify starting materials before use, especially the aldehyde.[6][8] |
Visualizing the Reaction Pathways
To better understand the chemistry at play, the following diagrams illustrate the desired reaction pathway versus the competing pathways that lead to tar formation.
Caption: Desired vs. Undesired Pathways in Nitrostyrene Synthesis.
Experimental Protocols
Below are two detailed protocols for the synthesis of β-nitrostyrene. The first is a classic method using a strong base, which requires careful temperature control. The second utilizes a milder catalyst system that is often more forgiving and less prone to tar formation.
Protocol 1: Classic Synthesis using Sodium Hydroxide
This protocol is adapted from Organic Syntheses, a reliable source for preparative organic chemistry.[8]
Materials:
-
Nitromethane (5 moles)
-
Benzaldehyde (5 moles, freshly distilled)
-
Methanol (1000 mL)
-
Sodium Hydroxide (5.25 moles in ~500 mL water)
-
Concentrated Hydrochloric Acid (1000 mL)
-
Ice
Procedure:
-
Reaction Setup: In a large flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, combine the nitromethane, benzaldehyde, and methanol. Cool the mixture to between 10°C and 15°C in an ice-salt bath.[8]
-
Catalyst Addition: Slowly add the sodium hydroxide solution via the dropping funnel, ensuring the temperature is maintained between 10-15°C. The initial addition should be very cautious as the reaction is exothermic.[8] A bulky white precipitate will form.
-
Reaction: After the addition is complete, stir the mixture for an additional 15 minutes.
-
Workup: Convert the pasty mass to a clear solution by adding 3-3.5 L of ice water. Slowly pour this alkaline solution into a vigorously stirred mixture of concentrated hydrochloric acid and ice. A pale yellow crystalline mass of β-nitrostyrene will precipitate.[8]
-
Isolation and Purification: Filter the solid product, wash with water until chloride-free, and dry. The crude nitrostyrene can be purified by recrystallization from hot ethanol.[8]
Protocol 2: Milder Synthesis using Ammonium Acetate
This protocol is a common alternative that often results in less tar formation.[4][6]
Materials:
-
Benzaldehyde (1 mole)
-
Nitromethane (1.2 moles)
-
Ammonium Acetate (0.5 moles)
-
Glacial Acetic Acid (200 mL)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the benzaldehyde, nitromethane, ammonium acetate, and glacial acetic acid.
-
Reaction: Heat the mixture to reflux (around 100°C) and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of ice water. The nitrostyrene product will precipitate as a yellow solid.
-
Isolation and Purification: Collect the solid by filtration, wash thoroughly with water, and then a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol or methanol.
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting tar formation issues.
Sources
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. Henry Reaction [organic-chemistry.org]
- 3. synarchive.com [synarchive.com]
- 4. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Ultrasound-Promoted Synthesis of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
Technical Support Center: Optimizing the Synthesis of 4-benzyloxy-3-methoxy-beta-nitrostyrene
Welcome to the technical support guide for the synthesis of 4-benzyloxy-3-methoxy-beta-nitrostyrene. This document is designed for researchers, chemists, and drug development professionals engaged in the synthesis of nitrostyrene derivatives. The synthesis, a variant of the Henry nitroaldol reaction, involves the condensation of 4-benzyloxy-3-methoxybenzaldehyde (O-benzylvanillin) with nitromethane.[1][2] While mechanistically straightforward, achieving high yields and purity requires careful control over several experimental variables. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges associated with this procedure.
Experimental Workflow Overview
The synthesis follows a logical progression from reagent preparation to final product characterization. Understanding this flow is the first step in successful execution and troubleshooting.
Caption: General experimental workflow for nitrostyrene synthesis.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is extremely low, or I recovered mostly unreacted starting material. What are the likely causes and solutions?
A1: Low yield is the most frequent complaint and typically points to issues with reagents, catalyst activity, or reaction conditions.
-
Cause 1: Impure Aldehyde: 4-benzyloxy-3-methoxybenzaldehyde can oxidize upon storage to the corresponding carboxylic acid. This acidic impurity neutralizes the basic catalyst, effectively halting the reaction.
-
Solution: Always use freshly purified aldehyde. If the material has been stored for some time, consider recrystallizing it or washing a solution of it with a mild base (like sodium bicarbonate solution), followed by drying and solvent removal. For best results, use aldehyde from a recently opened container.[3][4]
-
-
Cause 2: Inactive or Inappropriate Catalyst: The choice and amount of catalyst are critical. Using too little catalyst will result in a slow or incomplete reaction, while using an inappropriate catalyst for your chosen conditions can be equally detrimental.
-
Solution: Ensure your catalyst is pure and, if using a primary amine, that it has not degraded. The most robust and generally successful method for this type of substrate involves using ammonium acetate in glacial acetic acid, which facilitates both the condensation and dehydration steps.[5] For stronger bases like NaOH or KOH, meticulous temperature control is required to prevent side reactions.[4]
-
-
Cause 3: Suboptimal Temperature: The Henry reaction is temperature-sensitive.[6]
-
Solution: The optimal temperature depends entirely on the catalytic system.
-
Strong Bases (NaOH, KOH): Require low temperatures (e.g., 5-15°C) to minimize side reactions. An initial exotherm is common and must be controlled.[4]
-
Amine Catalysts (in neutral solvents): Often run at room temperature or with gentle warming.
-
Ammonium Acetate/Acetic Acid: This system typically requires heating (reflux) to drive the reaction and dehydration.[5][7]
-
-
-
Cause 4: Reaction Reversibility: The initial nitroaldol addition is reversible.[2] If the subsequent dehydration to the stable nitrostyrene does not occur efficiently, the equilibrium may favor the starting materials.
-
Solution: Ensure conditions are suitable for dehydration. For base-catalyzed reactions, the final workup of pouring the reaction mixture into a strong acid facilitates the elimination of water to form the final product.[4] The ammonium acetate/acetic acid system is designed to promote this dehydration in situ.
-
Q2: My reaction produced a significant amount of dark, intractable tar. How can I prevent this?
A2: Tar formation is a classic sign of product polymerization. The β-nitrostyrene product, being an electron-deficient alkene, is highly susceptible to anionic polymerization, especially in the presence of strong bases.[3]
-
Cause 1: Excessively Basic Conditions: Strong bases (e.g., NaOH, methylamine) can initiate polymerization of the nitrostyrene product as it forms.[5]
-
Solution:
-
Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion. Monitor by Thin Layer Chromatography (TLC) and proceed with workup as soon as the starting aldehyde is consumed.
-
Switch Catalytic System: The ammonium acetate in acetic acid method is far less prone to causing polymerization compared to strong base catalysis.[5]
-
Control Temperature: If using a strong base, keep the temperature low and constant.
-
-
-
Cause 2: High Temperature for Extended Periods: Even with weaker bases, prolonged heating can promote polymerization.
-
Solution: Find the optimal balance of time and temperature. For refluxing systems, determine the minimum time required for full conversion via TLC analysis.
-
Q3: My final product is an oil that won't crystallize, or is very difficult to purify. What are my options?
A3: This issue usually stems from the presence of impurities that inhibit crystallization or from the isolation of the intermediate β-nitro alcohol instead of the desired nitrostyrene.
-
Cause 1: Impurities Present: Tarry byproducts, unreacted starting materials, or side products can act as crystal growth inhibitors.
-
Solution:
-
Initial Wash: Ensure the crude product is thoroughly washed with water to remove any inorganic salts or water-soluble catalysts.
-
Solvent Trituration: Try stirring the crude oil or solid with a solvent in which the product has low solubility but the impurities are soluble (e.g., cold ethanol or a hexane/ethyl acetate mixture). This can often wash away impurities and induce crystallization.
-
Column Chromatography: While less ideal for large-scale work, silica gel chromatography can be effective for purifying stubborn products.
-
Seeding: If you have a small amount of pure, crystalline product, add a single seed crystal to a supersaturated solution of the crude material to initiate crystallization.
-
-
-
Cause 2: Isolation of the β-Nitro Alcohol Intermediate: If the dehydration step is incomplete, you may isolate the nitro alcohol, which is often an oil or a lower-melting solid than the corresponding nitrostyrene.
-
Solution: The nitro alcohol can be converted to the nitrostyrene. Dissolve the crude product in a suitable solvent (like acetic acid) and heat it, often with a catalytic amount of an acid or base, to effect dehydration. The workup procedure of quenching the initial reaction in cold mineral acid is specifically designed to ensure this dehydration occurs.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism for this synthesis?
A1: The synthesis proceeds via a two-stage Henry condensation mechanism: a base-catalyzed nitroaldol addition followed by dehydration.
-
Nitronate Formation: A base removes the acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion.
-
Nucleophilic Attack: The carbon of the nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-benzyloxy-3-methoxybenzaldehyde. This forms a β-nitro alkoxide intermediate.
-
Protonation: The alkoxide is protonated by the conjugate acid of the base (or solvent) to yield the β-nitro alcohol intermediate.
-
Dehydration: Under either acidic or basic conditions, a molecule of water is eliminated to form the final, conjugated 4-benzyloxy-3-methoxy-beta-nitrostyrene product.
Caption: Mechanism of the Henry reaction for nitrostyrene synthesis.
Q2: Which catalyst system is best for my needs?
A2: The ideal catalyst depends on your scale, available equipment, and sensitivity of your substrate. Here is a comparison of common systems.
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Ammonium Acetate | Reflux in Glacial Acetic Acid | High yield, low polymer formation, robust, good for many substrates. | Requires heating, acidic conditions may not be suitable for all substrates. |
| Primary Amines (e.g., n-Butylamine) | Methanol or Ethanol, Room Temp | Mild conditions, simple setup. | Can lead to polymer formation, reaction times can be long. |
| Alkali Hydroxides (NaOH, KOH) | Methanol, Low Temp (5-15°C) | Fast reaction, inexpensive reagents.[4] | High risk of tar/polymer formation , requires strict temperature control, potential for Cannizzaro side reaction.[2][3] |
| Ethylenediamine | Ethanol, 15-20°C | Can give very high yields.[8] | Reaction times can be very long (up to a week).[8] |
Recommendation for this specific synthesis: The ammonium acetate in acetic acid method is highly recommended for its reliability and tendency to suppress the formation of tarry byproducts.[5]
Q3: How do I properly monitor the reaction?
A3: Thin Layer Chromatography (TLC) is the most effective method.
-
Setup: Use a silica gel plate. A good mobile phase (eluent) to start with is a 3:1 or 4:1 mixture of hexane and ethyl acetate.
-
Procedure:
-
Spot a baseline with your starting aldehyde.
-
Spot the co-spot (starting material and reaction mixture on the same spot).
-
Spot the reaction mixture.
-
-
Interpretation: The starting aldehyde is less polar than the intermediate nitro alcohol but more polar than the final nitrostyrene product (though often they have similar Rf values). The key is to monitor the disappearance of the aldehyde spot. The product, being highly conjugated, will appear as a distinct, UV-active spot. The reaction is complete when the aldehyde spot is no longer visible.
Experimental Protocol: Ammonium Acetate Catalyzed Synthesis
This protocol is adapted from established procedures for synthesizing β-nitrostyrenes from benzaldehydes and is optimized for reliability and yield.[5][7]
Materials:
-
4-benzyloxy-3-methoxybenzaldehyde (1.0 eq)
-
Nitromethane (3.0 eq)
-
Ammonium Acetate (1.5 eq)
-
Glacial Acetic Acid (as solvent)
-
Ethanol or Isopropanol (for recrystallization)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-benzyloxy-3-methoxybenzaldehyde (1.0 eq) and ammonium acetate (1.5 eq).
-
Reagent Addition: Add glacial acetic acid as the solvent (enough to fully dissolve the reactants upon warming, approx. 3-5 mL per gram of aldehyde). Add nitromethane (3.0 eq) to the mixture.
-
Reaction: Heat the mixture to a gentle reflux (around 100-110°C).
-
Monitoring: Allow the reaction to proceed at reflux for 2-4 hours. Monitor the consumption of the starting aldehyde by TLC.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the dark reaction mixture into a beaker of ice water with stirring. A yellow solid should precipitate.
-
Isolation: Allow the precipitate to fully form by stirring in the ice water for 30 minutes. Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (to remove all acetic acid) and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude, yellow solid from hot ethanol or isopropanol. The pure 4-benzyloxy-3-methoxy-beta-nitrostyrene should form as bright yellow crystals. Dry the product under vacuum.
Troubleshooting Decision Tree
If you encounter an issue, use this flowchart to diagnose the potential cause.
Caption: A decision tree for troubleshooting common synthesis problems.
References
-
Feng, X., et al. (2007). Highly Enantioselective Henry (Nitroaldol) Reaction of Aldehydes and α-Ketoesters Catalyzed by N,N'-Dioxide-Copper(I) Complexes. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Effect of temperature on the Henry reaction. ResearchGate. Available at: [Link]
-
Handwiki. (2022). Nitroaldol Reaction. MDPI. Available at: [Link]
-
Wang, Z., et al. (2015). Catalytic Asymmetric Henry Reaction of Nitroalkanes and Aldehydes Catalyzed by a Chiral N,N′-Dioxide/Cu(I) Complex. The Journal of Organic Chemistry. Available at: [Link]
-
Semantic Scholar. (n.d.). Catalytic asymmetric Henry reaction of nitroalkanes and aldehydes catalyzed by a chiral N,N'-dioxide/Cu(I) complex. Semantic Scholar. Available at: [Link]
-
Wikipedia. (n.d.). β-Nitrostyrene. Wikipedia. Available at: [Link]
-
Rhodium.ws. (n.d.). The Synthesis of beta-Nitrostyrenes. Rhodium.ws. Available at: [Link]
-
Chemistry Stack Exchange. (2019). How is Henry's constant affected by change in temperature. Chemistry Stack Exchange. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the Henry reaction conditions catalyzed by 1 a. ResearchGate. Available at: [Link]
-
Organic Syntheses. (n.d.). Nitrostyrene. Organic Syntheses. Available at: [Link]
-
Wikipedia. (n.d.). Henry reaction. Wikipedia. Available at: [Link]
-
Books. (2020). Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
-
ResearchGate. (2025). Predicting Henry's Law Constant and the Effect of Temperature on Henry's Law Constant. ResearchGate. Available at: [Link]
-
AIChE. (n.d.). Avoid Common Pitfalls When Using Henry's Law. AIChE. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction condition. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the Henry reaction. ResearchGate. Available at: [Link]
-
YouTube. (2024). Making β-Nitrostyrene so I can be like Shulgin. YouTube. Available at: [Link]
-
Sciencemadness.org. (2006). Condensation with Nitromethane. Sciencemadness.org. Available at: [Link]
- Google Patents. (n.d.). US8067647B2 - Method for producing β-nitrostyrene compound. Google Patents.
Sources
- 1. β-Nitrostyrene - Wikipedia [en.wikipedia.org]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. The Synthesis of beta-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Challenges in scaling up the synthesis of 4-benzyloxy-3-methoxy-beta-nitrostyrene
Welcome to the technical support center for the synthesis of 4-benzyloxy-3-methoxy-beta-nitrostyrene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this crucial synthesis. Here, we address common challenges encountered during the Henry condensation reaction between 4-benzyloxy-3-methoxybenzaldehyde and nitromethane, providing in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.
Diagram: Synthesis Workflow
Caption: General workflow for the synthesis of 4-benzyloxy-3-methoxy-beta-nitrostyrene.
Troubleshooting Guide: Scaling Up Synthesis
This section addresses specific issues that may arise during the scale-up of the 4-benzyloxy-3-methoxy-beta-nitrostyrene synthesis, from benchtop to pilot plant or manufacturing scale.
Section 1: Reaction Initiation and Control
Question 1: My reaction is showing a significant exotherm upon catalyst addition, leading to a rapid temperature increase that is difficult to control on a larger scale. What is causing this, and how can I mitigate it?
Answer:
This is a classic challenge when scaling up exothermic reactions like the Henry condensation. The root cause lies in the decreasing surface-area-to-volume ratio as the reactor size increases, which significantly hinders efficient heat dissipation.[1] What might be a manageable temperature rise in a lab flask can become a dangerous thermal runaway in a large reactor.[2]
Causality and Mitigation Strategies:
-
Accumulation of Unreacted Reagents: Adding the catalyst to a solution containing both the aldehyde and nitromethane at a temperature where the reaction rate is low can lead to a dangerous accumulation of unreacted starting materials. Once the reaction initiates, the built-up potential energy is released rapidly, causing a sudden and sharp temperature spike.
-
Catalyst Activity: The choice and amount of base catalyst are critical. Stronger bases or higher catalyst loading will initiate the reaction more rapidly, leading to a faster heat evolution.
Troubleshooting Protocol:
-
Semi-Batch Process: For larger scale, switch from a batch process (all reagents mixed at once) to a semi-batch process. This involves the controlled, gradual addition of one of the reactants or the catalyst to the reaction mixture. For the Henry reaction, a slow, subsurface addition of the catalyst solution is often preferred. This allows the heat generated to be managed in real-time by the reactor's cooling system.[3]
-
Monitor Internal Temperature: Always monitor the internal reaction temperature using a thermocouple probe, not just the jacket temperature.[2] The internal temperature is a more accurate indicator of the reaction's progress and potential for runaway.
-
Catalyst Selection and Loading: Consider using a milder catalyst system. While strong bases like sodium hydroxide can be effective, they can also promote side reactions and be difficult to control.[4] Ammonium acetate in acetic acid is a commonly used, milder alternative that can provide good yields and better control, although it may require heating to achieve a reasonable reaction rate.[5][6][7] Primary amines, like benzylamine, in acetic acid also offer a controllable reaction at moderate temperatures.[8]
-
Initial Temperature: Start the reaction at a temperature where the condensation proceeds at a manageable rate. Pre-cooling the initial mixture can provide a thermal sink, but be cautious of reducing the temperature so much that the reaction stalls, leading to reagent accumulation.[1]
Question 2: I am observing the formation of a thick, difficult-to-stir slurry during the initial stages of the reaction. What is this, and how can I prevent it?
Answer:
The formation of a thick slurry is likely due to the precipitation of the intermediate sodium salt of the nitroalkanol before the final dehydration to the nitrostyrene. This is particularly common when using strong bases like sodium hydroxide in alcoholic solvents.[4] On a large scale, this can lead to poor mixing, localized overheating, and can even stall the agitator.
Causality and Mitigation Strategies:
-
Intermediate Precipitation: The initial adduct of the nitronate anion with the aldehyde is a β-nitroalkoxide, which is a salt. In certain solvent systems, this intermediate may have low solubility.
Troubleshooting Protocol:
-
Solvent System Optimization: Ensure your solvent system is appropriate for the scale. While methanol is often used in lab-scale preparations, a solvent system that better solubilizes the intermediate may be necessary for larger batches. Consider co-solvents or switching to a different solvent system altogether, but be mindful of downstream processing and purification.
-
Agitation: Ensure your reactor is equipped with an agitator that can handle transient high-viscosity mixtures. The choice of impeller (e.g., anchor, pitched-blade turbine) is critical for maintaining homogeneity.[9][10]
-
Controlled Addition: As with managing exotherms, a semi-batch process can help. By adding the base slowly, you control the rate of formation of the intermediate, preventing it from crashing out of solution all at once.
-
Alternative Catalyst Systems: Using a catalyst system like ammonium acetate in acetic acid often avoids the formation of this discrete, insoluble intermediate, as the reaction proceeds through a different pathway that may not involve the accumulation of the salt.[6][11]
Section 2: Impurity Profile and Side Reactions
Question 3: On scaling up, I am noticing a higher level of a reddish-brown impurity in my crude product. What is this, and how can I minimize its formation?
Answer:
The formation of reddish-brown impurities is a common issue in Henry reactions, especially under strongly basic conditions or with prolonged reaction times at elevated temperatures. These impurities are often polymeric materials or products of side reactions.
Causality and Mitigation Strategies:
-
Michael Addition: The product, 4-benzyloxy-3-methoxy-beta-nitrostyrene, is a Michael acceptor. Under basic conditions, the nitronate anion of nitromethane can add to the product, leading to the formation of dinitrophenylpropane derivatives and other oligomers.[12]
-
Cannizzaro Reaction: If the reaction conditions are too basic and the aldehyde is sterically hindered, it can undergo a self-condensation reaction (Cannizzaro reaction) to form the corresponding alcohol and carboxylic acid.[13]
-
Polymerization: The vinyl group of the nitrostyrene can polymerize, especially at higher temperatures or in the presence of radical initiators.
Troubleshooting Protocol:
-
Control Stoichiometry: Use a minimal excess of nitromethane. A large excess can drive the Michael addition side reaction.
-
pH Control: After the reaction is complete, it is crucial to neutralize the base and acidify the reaction mixture promptly. This prevents the base-catalyzed side reactions from continuing during work-up and isolation.
-
Temperature and Reaction Time: Avoid unnecessarily high temperatures and prolonged reaction times. Monitor the reaction by a suitable analytical method (e.g., HPLC, TLC) and proceed with the work-up as soon as the starting material is consumed to an acceptable level.
-
Catalyst Choice: As mentioned, milder catalysts like ammonium acetate can reduce the propensity for base-catalyzed side reactions.[5][14]
Section 3: Product Isolation and Purification
Question 4: I am struggling with the crystallization of the final product on a large scale. The product is oiling out or forming very fine needles that are difficult to filter. How can I improve my crystallization process?
Answer:
Large-scale crystallization presents challenges that are not always apparent at the bench. These include slower cooling rates, less efficient mixing, and greater potential for supersaturation to be relieved in an uncontrolled manner.
Causality and Mitigation Strategies:
-
Oiling Out: This occurs when the concentration of the solute in the solvent exceeds its solubility limit at a given temperature, but the conditions are not favorable for nucleation and crystal growth. The product separates as a liquid phase instead of a solid.
-
Fine Particles: Rapid, uncontrolled crystallization from a highly supersaturated solution often leads to the formation of very small particles, which can be difficult to filter and wash effectively.
Troubleshooting Protocol:
-
Solvent Selection: The choice of crystallization solvent is paramount. A good solvent system will have a steep solubility curve, meaning the product is highly soluble at elevated temperatures and poorly soluble at lower temperatures. For 4-benzyloxy-3-methoxy-beta-nitrostyrene, alcohols like ethanol or isopropanol, or mixtures with water, are often good starting points.[4]
-
Controlled Cooling Profile: Implement a controlled cooling profile. A slow, linear cooling rate allows for controlled crystal growth and can prevent oiling out. A rapid initial cooling followed by a slower cooling rate can sometimes be effective. This needs to be determined experimentally for your specific system.
-
Seeding: Seeding the supersaturated solution with a small amount of the pure product can induce crystallization in a controlled manner, leading to larger, more uniform crystals. The timing and amount of seeding are critical parameters to optimize.
-
Agitation: Proper agitation is necessary to ensure uniform temperature and concentration throughout the crystallizer, but excessive agitation can lead to crystal breakage and the formation of fines. The agitation rate should be sufficient to suspend the crystals without causing significant attrition.[15]
Table 1: Recommended Starting Parameters for Large-Scale Crystallization
| Parameter | Recommendation | Rationale |
| Solvent | Isopropanol/Water or Ethanol | Provides a good solubility profile for many nitrostyrenes and is relatively easy to handle on a large scale. |
| Cooling Rate | 10-20 °C/hour initially, then slow to 5-10 °C/hour after nucleation. | A slower cooling rate promotes the growth of larger, more easily filterable crystals and prevents the formation of fine particles. |
| Seeding | Add 0.1-1% (w/w) of pure product when the solution is slightly supersaturated. | Induces crystallization at a controlled level of supersaturation, leading to better crystal size distribution. |
| Agitation | Moderate agitation to ensure suspension of crystals without causing excessive shear. | Prevents settling and ensures uniform cooling, while minimizing crystal breakage. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with nitromethane on a large scale?
A1: Nitromethane is a high-energy material and can be explosive under certain conditions, particularly when heated or subjected to shock, or when mixed with incompatible materials like strong acids or bases.[16][17][18] On a large scale, the primary concerns are:
-
Thermal Runaway: The Henry reaction is exothermic. A loss of cooling can lead to a rapid increase in temperature and pressure.[2]
-
Detonation Hazard: While unlikely under controlled reaction conditions, the potential for detonation of large quantities of nitromethane must be considered in a comprehensive safety assessment.
-
Handling and Storage: Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[4] Store in a cool, well-ventilated area away from heat and incompatible materials.
Q2: Can I use a different catalyst for this reaction?
A2: Yes, several catalysts can be used for the Henry reaction. The choice of catalyst often depends on the desired reaction conditions, scale, and impurity profile.
-
Primary Amines (e.g., benzylamine, ethylenediamine): Often used in acetic acid, they provide good yields and can be more controllable than strong bases.[8]
-
Ammonium Acetate: A mild and inexpensive catalyst, typically used in acetic acid with heating. It is a good option for large-scale synthesis to avoid strongly basic conditions.[5][7][14]
-
Ionic Liquids: Have been explored as reusable and environmentally friendly catalyst-solvent systems.[12][19]
-
Ultrasound Promotion: Can be used to increase reaction rates at lower temperatures, potentially reducing side reactions.[5]
Q3: How do I monitor the progress of the reaction on a large scale?
A3: In-process monitoring is crucial for scale-up. While TLC is common in the lab, it is not practical for large reactors.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for monitoring the disappearance of the starting aldehyde and the appearance of the product. Samples can be taken periodically from the reactor.
-
In-situ Spectroscopy (e.g., FT-IR, Raman): These process analytical technologies (PAT) can provide real-time information on the reaction progress without the need for sampling, offering superior control.
Q4: What are the key differences in work-up procedures between lab and plant scale?
A4: The principles are the same, but the practicalities differ significantly.
-
Extractions: Large-scale liquid-liquid extractions are performed in the reactor or dedicated extraction vessels, not separatory funnels. The efficiency of phase separation can be a challenge and may require longer settling times or the use of co-solvents to break emulsions.
-
Filtration: Large-scale filtrations are done using equipment like Nutsche filters or centrifuges. The filterability of the product is critical, which is why obtaining a good crystal size distribution is so important.
-
Drying: Products are dried in vacuum ovens, tray dryers, or rotary dryers. It's important to ensure the product is dried to a consistent level of residual solvent.
Experimental Protocol: Ammonium Acetate Catalyzed Synthesis (Illustrative Pilot Scale)
This protocol is a representative example and should be adapted and optimized based on specific equipment and safety assessments.
Diagram: Experimental Setup for Pilot Scale Synthesis
Caption: Illustrative setup for pilot-scale synthesis.
Materials:
| Reagent | Molecular Weight | Quantity (kg) | Moles (kmol) |
| 4-Benzyloxy-3-methoxybenzaldehyde | 242.27 | 24.2 | 0.10 |
| Nitromethane | 61.04 | 7.3 | 0.12 |
| Ammonium Acetate | 77.08 | 7.7 | 0.10 |
| Glacial Acetic Acid | 60.05 | 100 | - |
| Isopropanol (for recrystallization) | - | As required | - |
| Water (for recrystallization) | - | As required | - |
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charging: Charge the reactor with 4-benzyloxy-3-methoxybenzaldehyde (24.2 kg), nitromethane (7.3 kg), ammonium acetate (7.7 kg), and glacial acetic acid (100 kg).
-
Reaction: Begin agitation and slowly heat the reaction mixture to 80-85 °C. Monitor the internal temperature closely. Maintain the temperature for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the starting aldehyde is <1% remaining.
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to 15-20 °C over 2-3 hours. The product should precipitate.
-
Isolation: Filter the slurry through a Nutsche filter. Wash the filter cake with a cold mixture of isopropanol and water (1:1), followed by a water wash to remove residual salts and acetic acid.
-
Purification (Recrystallization): Transfer the crude wet cake to a clean reactor. Add isopropanol and heat to reflux to dissolve the solid. Slowly add water until the solution becomes slightly turbid. Cool the solution slowly to 10-15 °C to crystallize the product.
-
Final Isolation and Drying: Filter the purified product, wash with cold isopropanol/water, and dry under vacuum at 50-60 °C until a constant weight is achieved.
References
- US8067647B2 - Method for producing β-nitrostyrene compound - Google P
-
Ultrasound-Promoted Synthesis of Nitrostyrenes -
- Thermal Decomposition of Nitromethane and Reaction between CH3 and NO2 - ACS Public
- Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Public
-
Nitrostyrene - Organic Syntheses Procedure. [Link]
- Ammonium acetate catalyzed nitroaldol reaction of p-anisaldehyde (1)...
- Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II)
-
Scale-up Reactions - Division of Research Safety - University of Illinois. [Link]
- Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media - ResearchG
- One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II) - ScienceDirect. (URL not available)
-
THE SYNTHESIS OF -NITROSTYRENES | Semantic Scholar. [Link]
-
Nitroaldol reaction - chemeurope.com. [Link]
-
One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride | Organic Chemistry | ChemRxiv | Cambridge Open Engage. [Link]
- The dual role of ammonium acetate as reagent and catalyst in the synthesis of 2, 4, 5-triaryl-1H- imidazoles - ResearchG
-
Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - Aalborg University's Research Portal. [Link]
-
Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PubMed. [Link]
-
m-Nitrostyrene - Organic Syntheses Procedure. [Link]
-
Mixing and Mass Transfer | Reaction Rate - Mettler Toledo. [Link]
-
Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane) - Sciencemadness Discussion Board. [Link]
-
Synthesis of 4-nitrostyrene - PrepChem.com. [Link]
- Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry - UNICAM. (URL not available)
-
Towards Continuous Primary Manufacturing Processes—Particle Design through Combined Crystallization and Particle Isolation - MDPI. [Link]
-
Henry reaction - Wikipedia. [Link]
-
Henry Reaction - Organic Chemistry Portal. [Link]
-
Kinetic modelling and reactivity of liquid nitromethane under detonation conditions - Nature.com. [Link]
-
How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]
-
Heat Transfer & Mass Transfer - Deogiri College. [Link]
- The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds - ResearchG
-
Failed Henry reaction with 3,4,5-TMB - Sciencemadness.org. [Link]
-
RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW - Semantic Scholar. [Link]
-
4-Benzyloxy-3-methoxy-beta-nitrostyrene, 99%, Thermo Scientific 1 g | Buy Online. [Link]
- (PDF)
-
One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst - MDPI. [Link]
-
Leveraging Ammonium Acetate in Organic Synthesis: Catalysis and Reagent Applications - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
4-Hydroxy-3-methoxy-beta-nitrostyrene - ChemBK. [Link]
-
Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation - PubMed. [Link]
-
4-Benzyloxy-3-methoxystyrene | C16H16O2 | CID 563567 - PubChem. [Link]
-
Physiological responses to mixing in large scale bioreactors - PubMed. [Link]
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
1304 463 | Lecture3 Heat Transfer inside Bioreactors - YouTube. [Link]
- Pilot Plant Investigation on the Kinetics of Dextrose Cooling Crystallization - ResearchG
- Isolation and crystallization studies of selected proteins from plant photosystem II - ResearchG
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 3. fauske.com [fauske.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Ultrasound-Promoted Synthesis of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. US8067647B2 - Method for producing β-nitrostyrene compound - Google Patents [patents.google.com]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Henry reaction - Wikipedia [en.wikipedia.org]
- 14. Sciencemadness Discussion Board - Failed Henry reaction with 3,4,5-TMB - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 18. researchgate.net [researchgate.net]
- 19. THE SYNTHESIS OF -NITROSTYRENES | Semantic Scholar [semanticscholar.org]
Effect of reaction temperature on nitrostyrene synthesis
Technical Support Center: Nitrostyrene Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for nitrostyrene synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the Henry-Knoevenagel condensation, with a specific focus on the critical role of reaction temperature. Precise temperature control is arguably the most influential parameter in determining the success of this synthesis, directly impacting yield, purity, and the formation of undesirable byproducts. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs): The Role of Temperature
Q1: What is the primary effect of reaction temperature on nitrostyrene synthesis?
Reaction temperature directly influences both the reaction kinetics and the product distribution. Generally, increasing the temperature accelerates the condensation of the aldehyde with the nitroalkane. However, the desired β-nitrostyrene product is highly susceptible to polymerization, a side reaction that is also significantly accelerated at higher temperatures.[1][2] Therefore, the core challenge is to find a temperature that promotes the desired condensation and subsequent dehydration to nitrostyrene without initiating significant polymerization or other side reactions.[2]
Q2: Is a higher temperature always better for achieving a faster reaction?
While higher temperatures do increase the rate of the initial condensation, they often lead to a decrease in the isolated yield of the pure product.[1][2] Classic methods that use ammonium acetate as a catalyst often call for heating at 100°C or reflux conditions.[1][3] However, these conditions can produce resinous, tar-like side products due to polymerization, complicating purification and reducing overall yield.[1][2] In contrast, methods employing strong bases like sodium hydroxide are highly exothermic and require strict low-temperature control (e.g., 10-15°C) to prevent runaway reactions and minimize byproduct formation.[2][4]
Q3: What are the main temperature-dependent side reactions I should be aware of?
The two most critical temperature-exacerbated side reactions are:
-
Anionic Polymerization: The β-nitrostyrene product is an electron-deficient alkene, making it highly prone to anionic polymerization, especially in the presence of the basic catalysts used for the condensation.[2] This is the primary source of the "tar" frequently observed in this synthesis. Elevated temperatures dramatically increase the rate of this polymerization.[2]
-
Formation of Saturated Nitro Alcohol: During the acidic workup of base-catalyzed reactions, the intermediate nitroaldol salt is protonated and then dehydrates to the nitrostyrene. If the alkaline solution of this intermediate is not kept cold (ideally below 5°C) and is added incorrectly (e.g., acid added to the base), the saturated nitro alcohol can form as an oily byproduct instead of the desired crystalline nitrostyrene.[2][4]
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during your experiments, with a focus on temperature as the root cause.
Issue 1: Excessive Tar Formation and a Dark, Viscous Reaction Mixture
-
Symptoms: Your reaction mixture turns dark brown or black and becomes thick and difficult to stir. Upon workup, you isolate a sticky, resinous material instead of a crystalline solid.
-
Primary Cause: The reaction temperature is too high for the catalyst system being used, leading to the rapid polymerization of the nitrostyrene product.[1][2] This is particularly common when using strong bases (e.g., NaOH, KOH, methylamine) without adequate cooling.[2][5]
-
Solutions:
-
Strict Temperature Control: For strong base catalysis, the addition of the base must be done slowly while vigorously cooling the reaction vessel in an ice-salt bath. The internal temperature must be carefully monitored and maintained, typically between 10–15°C.[4] A sudden temperature spike, even for a short period, can trigger widespread polymerization.[4]
-
Switch to a Milder Catalyst System: Consider using a milder catalyst like ammonium acetate in acetic acid. While this often requires higher temperatures (e.g., 80-100°C), it can sometimes produce less tar than poorly controlled, high-concentration strong base reactions.[1][6]
-
Consider Alternative Energy Sources: Ultrasound-promoted synthesis has been shown to facilitate the reaction at lower temperatures (e.g., room temperature), which significantly reduces polymerization and leads to cleaner products and higher yields.[1]
-
Issue 2: Low or No Product Yield, Unreacted Starting Materials
-
Symptoms: TLC analysis shows significant amounts of unreacted benzaldehyde, and you isolate little to no nitrostyrene product.
-
Primary Cause: The reaction temperature may be too low for the activation energy required by your specific catalyst system.
-
Solutions:
-
Optimize Temperature for Your Catalyst: Not all systems work well in the cold. For instance, ammonium acetate-catalyzed reactions typically require heating to proceed at a reasonable rate.[1][6] A reaction run at room temperature with this catalyst may show no progress. A modest increase in temperature (e.g., to 40-50°C) can sometimes improve yields without causing significant polymerization.[5]
-
Verify Reagent Purity: While temperature is a key factor, ensure your benzaldehyde is pure and free of benzoic acid, which can neutralize the basic catalyst. Using freshly distilled benzaldehyde is recommended.[2][4]
-
Issue 3: Formation of an Oily Liquid Instead of a Crystalline Solid
-
Symptoms: After the acidic workup, an oil separates from the aqueous layer instead of the expected yellow crystalline nitrostyrene.
-
Primary Cause: This issue is often a combination of improper workup procedure and poor temperature control of the intermediate. The oil is typically the saturated nitro alcohol, which forms when the dehydration step is unsuccessful.[2][4]
-
Solutions:
-
Correct Order of Addition: During workup, the cold alkaline solution of the nitroaldol intermediate must be added slowly to a well-stirred, large excess of cold acid (e.g., hydrochloric acid).[2][4] Reversing this addition (adding acid to the alkaline solution) strongly favors the formation of the nitro alcohol.[4]
-
Maintain Low Temperature During Workup: The alkaline solution containing the nitroaldol salt can be unstable. It should be used as quickly as possible and kept cold (below 5°C) until it is added to the acid.[4] This minimizes decomposition and side reactions.
-
Data Summary: Effect of Temperature & Catalyst on Nitrostyrene Synthesis
| Catalyst System | Typical Temperature Range | Advantages | Disadvantages & Temp-Related Issues |
| Sodium Hydroxide / Methanol | 10–15°C (addition); <5°C (workup)[4] | Fast reaction, high yields when controlled. | Highly exothermic; temperature spikes lead to rapid polymerization (tar). Requires strict cooling.[2][4] |
| Ammonium Acetate / Acetic Acid | 80–100°C (Reflux)[1][6] | Milder, less sensitive to temperature spikes. | High temperatures can still cause polymerization; may give lower yields with electron-rich aldehydes.[1] |
| Primary Amines (e.g., Methylamine) | 40–50°C[5] | Good yields at moderate temperatures. | Can still cause polymerization if overheated. |
| Ammonium Acetate / Ultrasound | Room Temperature (~22°C)[1] | Excellent yields, very clean reaction, minimal polymerization, fast. | Requires specialized sonication equipment. |
Visualized Workflows and Mechanisms
Troubleshooting Decision Tree
The following diagram provides a logical workflow for diagnosing and solving common temperature-related issues during nitrostyrene synthesis.
Caption: Troubleshooting flowchart for nitrostyrene synthesis.
Reaction Pathways: Desired Product vs. Temperature-Induced Side Products
This diagram illustrates the central reaction pathway and how temperature can divert reagents and products into undesirable side reactions.
Sources
- 1. Ultrasound-Promoted Synthesis of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. High-yielding nitrostyrene catalyst , Hive Methods Discourse [chemistry.mdma.ch]
- 6. US8067647B2 - Method for producing β-nitrostyrene compound - Google Patents [patents.google.com]
Removal of unreacted benzaldehyde from nitrostyrene product
Welcome to the technical support center for the purification of β-nitrostyrene. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of removing unreacted benzaldehyde from the final product of a Henry condensation reaction. Achieving high purity is critical for subsequent synthetic steps and ensuring reproducible results. This document provides in-depth protocols, troubleshooting advice, and the chemical principles behind effective purification strategies.
Frequently Asked Questions (FAQs)
Q1: Why is my crude nitrostyrene product oily or pasty instead of a crystalline solid?
A: This is a common issue often caused by significant amounts of unreacted benzaldehyde, which is an oil at room temperature. The presence of this liquid impurity can inhibit the crystallization of the desired β-nitrostyrene product.[1] Another possibility is the formation of a nitro alcohol intermediate if the dehydration step of the Henry reaction is incomplete.[2]
Q2: I performed a recrystallization, but the final product still has a strong almond-like smell. What does this indicate?
A: The characteristic smell of almonds is due to benzaldehyde. Its persistence after recrystallization suggests that the chosen solvent system was not optimal for separating the two compounds, or the amount of benzaldehyde impurity was too high for a single recrystallization to be effective.
Q3: Is column chromatography necessary to get high-purity β-nitrostyrene?
A: Not always. For many applications, a well-executed recrystallization from a suitable solvent like ethanol is sufficient to obtain a product with a sharp melting point (57-58°C) and no detectable benzaldehyde by TLC.[2][3][4] However, for exacting standards, such as in pharmaceutical development, or if recrystallization fails, column chromatography is an excellent method for achieving very high purity.[5][6]
Q4: Can I use a method other than recrystallization to remove benzaldehyde?
A: Yes. A highly effective chemical method is to perform a wash with a saturated sodium bisulfite solution.[7][8] Benzaldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be easily removed in an aqueous wash, leaving the nitrostyrene in the organic phase.[7][9]
Q5: What causes tar or polymer formation during the synthesis and purification?
A: Tar formation is a significant issue, often resulting from the anionic polymerization of the β-nitrostyrene product, especially in the presence of a basic catalyst.[10] This is exacerbated by prolonged reaction times or elevated temperatures.[10][11] To minimize this, it's crucial to control reaction conditions carefully and purify the product promptly.[11]
Core Purification Principles
The successful separation of β-nitrostyrene from benzaldehyde relies on exploiting their differing physical and chemical properties.
| Property | β-Nitrostyrene | Benzaldehyde | Separation Rationale |
| State at RT | Pale yellow crystalline solid[2] | Colorless oil | The difference in physical state is the primary basis for purification by recrystallization. |
| Melting Point | 57-58 °C[2][3] | -26 °C | A sharp melting point is a key indicator of purity for the final nitrostyrene product. |
| Boiling Point | 250-260 °C (decomposes) | 178.1 °C | Distillation is not ideal for nitrostyrene due to its thermal instability, but useful for purifying the starting benzaldehyde.[10] |
| Solubility | Soluble in hot ethanol, poorly soluble in cold ethanol.[2][12] | Soluble in ethanol | This differential solubility is the foundation of the recrystallization protocol. |
| Reactivity | Michael acceptor[5] | Aldehyde carbonyl group | Benzaldehyde's aldehyde group reacts reversibly with sodium bisulfite to form a water-soluble salt, allowing for chemical extraction.[7][9][13] |
Detailed Purification Protocols
Method 1: Recrystallization from Ethanol
This is the most common and straightforward method for purifying β-nitrostyrene.[2] It leverages the high solubility of nitrostyrene in hot ethanol and its poor solubility upon cooling, while benzaldehyde tends to remain in the solution.[12]
Step-by-Step Protocol:
-
Dissolution: Transfer the crude, semi-dry nitrostyrene product to an Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling) while stirring or swirling until the solid is completely dissolved.[2][12] The solution should be saturated. Using excessive solvent will reduce the recovery yield.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, warm flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[12]
-
Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the nitrostyrene crystals.
-
Isolation: Collect the pale-yellow crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to rinse away any remaining mother liquor containing benzaldehyde.[12]
-
Drying: Allow the crystals to dry completely under vacuum. The final product should be a pale-yellow crystalline solid with a melting point of 57-58°C.[3]
Method 2: Sodium Bisulfite Wash (Chemical Purification)
This technique is highly selective for removing aldehydes. Benzaldehyde reacts with sodium bisulfite to form a solid, water-soluble α-hydroxybenzylsulfonate adduct, which can be easily separated.[7][9]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude nitrostyrene product in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel. Add a freshly prepared saturated aqueous solution of sodium bisulfite.[8]
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure from potential SO₂ gas formation.[8]
-
Separation: Allow the layers to separate. The aqueous layer (bottom) will contain the benzaldehyde-bisulfite adduct. Drain and discard the aqueous layer.[7]
-
Repeat: For high levels of contamination, repeat the wash with a fresh portion of saturated sodium bisulfite solution.
-
Washing: Wash the organic layer with water, followed by a wash with brine (saturated NaCl solution) to remove residual water.
-
Drying & Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate). Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the purified nitrostyrene.
-
Recrystallization (Recommended): For the highest purity, it is advisable to perform a recrystallization (Method 1) on the product obtained from the bisulfite wash.
Purification Workflow Diagram
Caption: Decision workflow for selecting the appropriate purification method.
Benzaldehyde-Bisulfite Adduct Formation
The chemical basis for Method 2 is the nucleophilic addition of the bisulfite ion to the carbonyl carbon of benzaldehyde.
Caption: Reaction of benzaldehyde with sodium bisulfite to form a water-soluble adduct.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product "oils out" during recrystallization | 1. The boiling point of the solvent is higher than the melting point of the product. 2. High concentration of impurities (benzaldehyde) depressing the melting point.[1] | 1. Use a lower-boiling solvent or add just enough hot solvent to dissolve the product without melting it. 2. Perform a sodium bisulfite wash (Method 2) before attempting recrystallization. |
| Very low yield after recrystallization | 1. Too much solvent was used during the dissolution step. 2. The product is significantly more soluble in the chosen solvent than anticipated. 3. Premature crystallization during a hot filtration step. | 1. Concentrate the mother liquor by carefully evaporating some solvent and re-cooling to recover more product. 2. Test alternative solvent systems (e.g., isopropanol, methanol, or a mixed solvent system).[11][14] 3. Ensure all glassware for hot filtration is pre-heated. |
| Final product is discolored (dark yellow/brown) | 1. Presence of polymeric byproducts (tar).[10] 2. Decomposition due to excessive heating during recrystallization. | 1. Attempt to purify a small sample via column chromatography. If unsuccessful, the synthesis may need to be repeated with stricter temperature control. 2. Avoid prolonged heating. Dissolve the crude product quickly in the hot solvent and proceed to the cooling step. |
| Bisulfite wash is ineffective; almond smell persists | 1. The sodium bisulfite solution was not saturated or has degraded. 2. Insufficient mixing or contact time between the organic and aqueous layers. | 1. Always use a freshly prepared, saturated solution of sodium bisulfite.[7] 2. Shake the separatory funnel vigorously for a longer duration (e.g., 3-5 minutes) and repeat the wash with a fresh portion of the bisulfite solution. |
References
-
Worrall, D. E. β-Nitrostyrene. Organic Syntheses. Coll. Vol. 1, p.413 (1941); Vol. 9, p.66 (1929). [Link]
-
Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of β-Nitrostyrenes. The Journal of Organic Chemistry, 18(1), 1–3. [Link]
-
Esteves, P. M., et al. (2020). Preparation of a β-Nitrostyrene Derivative by the Henry Reaction. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]
-
Chemdelic. (2024, February 13). Making β-Nitrostyrene so I can be like Shulgin. YouTube. [Link]
-
University of Rochester, Department of Chemistry. Workup: Aldehydes. Technical Resources. [Link]
-
Sciencemadness Discussion Board. (2013). Forming the sodium bisulfite adduct of Benzaldehyde. [Link]
-
Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57492. [Link]
-
Sallay, P., et al. (2008). A study on the equilibrium reaction of benzaldehyde and sodium bisulphite by in situ Fourier transform IR spectroscopy. Periodica Polytechnica Chemical Engineering, 52(2), 63. [Link]
-
ResearchGate. (2015). How do I break benzaldehyde-sodium bisulphite complex?. [Link]
-
SIELC Technologies. (n.d.). Separation of beta-Nitrostyrene on Newcrom R1 HPLC column. [Link]
-
Quora. (2020). Do you know the reaction mechanism that leads an aldehyde + sodium bisulfite to re-convert into pure aldehyde?. [Link]
-
Sallay, P., et al. (2008). A study on the equilibrium reaction of benzaldehyde and sodium bisulphite by in situ Fourier transform IR spectroscopy. ResearchGate. [Link]
-
Interchim. (n.d.). Purification of Nitro compound, Indol & Nitrostyrene using PF-15SIHP-F0025. Application Note #012. [Link]
-
Ohtani, Y., et al. (2019). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules, 24(18), 3348. [Link]
-
Erowid. (2005). Vogel: Preparation of Nitrostyrenes. Rhodium Chemistry Archives. [Link]
-
Shin, S. H., & Kim, Y. H. (1988). Isolation and identification of beta-nitrostyrene from smoked chicken. Environmental Pollution, 50(4), 279–283. [Link]
-
Sciencemadness Discussion Board. (2023). Nitrostyrene turned to oil during recrystallization. [Link]
-
The Hive. (2003). High-yielding nitrostyrene catalyst. Hive Methods Discourse. [Link]
-
Sciencemadness Discussion Board. (2014). 2-(4-hydroxy-3-methoxy-phenyl)-nitroethene/Vanillin nitrostyrene. [Link]
-
Pavlovs, S., et al. (2014). Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. ResearchGate. [Link]
-
Gairaud, C. B., & Lappin, G. R. (1953). THE SYNTHESIS OF -NITROSTYRENES. Semantic Scholar. [Link]
Sources
- 1. Sciencemadness Discussion Board - Nitrostyrene turned to oil during recrystallization - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vogel: Preparation of Nitrostyrenes - [www.rhodium.ws] [erowid.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Workup [chem.rochester.edu]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The Synthesis of beta-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. books.rsc.org [books.rsc.org]
Technical Support Center: Optimizing the Henry Reaction
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Byproduct Formation
Welcome to the technical support center for the Henry (nitroaldol) reaction. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to navigate the complexities of this powerful C-C bond-forming reaction. This resource is structured to address the specific challenges you may encounter, moving beyond a simple recitation of steps to explain the "why" behind experimental choices. Our goal is to empower you to achieve high yields and purity in your synthesis of valuable β-nitro alcohols.
Understanding the Landscape of the Henry Reaction
The Henry reaction is a cornerstone of organic synthesis, enabling the formation of β-nitro alcohols, which are versatile precursors to a wide array of functional groups, including amino alcohols and α-hydroxy carboxylic acids.[1][2] However, the reaction is not without its challenges. Its reversible nature and the potential for several side reactions can complicate its execution and impact the purity and yield of the desired product.[1][3]
This guide will dissect the most common side reactions and provide you with actionable strategies to mitigate them.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding byproduct formation in the Henry reaction.
Q1: What are the primary byproducts I should be aware of in a Henry reaction?
A1: The main side reactions that can occur during a Henry reaction are:
-
Dehydration: Elimination of water from the β-nitro alcohol product to form a nitroalkene.[1][4]
-
Retro-Henry Reaction: The reverse reaction, where the β-nitro alcohol reverts to the starting aldehyde/ketone and nitroalkane.[1]
-
Cannizzaro Reaction: A base-catalyzed self-condensation of the aldehyde starting material, particularly problematic for aldehydes lacking α-hydrogens.[1][5]
-
Nef Reaction: Subsequent conversion of the nitro group of the product into a carbonyl group under acidic or oxidative conditions, which can occur during workup if not carefully controlled.[6][7][8]
Q2: My reaction is not reaching completion. What is the likely cause?
A2: The reversibility of the Henry reaction (the retro-Henry reaction) is often the culprit behind incomplete conversions.[1][5] The equilibrium may not favor the product under your current conditions. To drive the reaction forward, you can consider several strategies, such as using an excess of one reactant (often the nitroalkane) or employing a catalyst system that stabilizes the product.[9]
Q3: I'm observing a significant amount of a non-polar, UV-active spot on my TLC that isn't my starting material or desired product. What could it be?
A3: This is very likely the corresponding nitroalkene, which is formed via dehydration of the desired β-nitro alcohol.[1][4] This side reaction is promoted by elevated temperatures and strong bases.
Q4: My aldehyde starting material seems to be disproportionating into an alcohol and a carboxylic acid. What is happening?
A4: You are likely observing a Cannizzaro reaction, which is a base-induced disproportionation of two molecules of a non-enolizable aldehyde.[1][5] This is more prevalent when using strong bases and with sterically hindered substrates where the desired Henry reaction is slow.
Troubleshooting Guides: From Problem to Solution
This section provides a more detailed, scenario-based approach to troubleshooting common issues encountered during the Henry reaction.
Scenario 1: Excessive Dehydration to Nitroalkene
Problem: The primary product observed is the nitroalkene, not the desired β-nitro alcohol.
Causality: The elimination of water from the β-nitro alcohol is often catalyzed by the base used in the reaction and is favored at higher temperatures.[2][4] The presence of an acidic proton alpha to the nitro group facilitates this elimination.
Troubleshooting Workflow:
Caption: Decision tree for mitigating nitroalkene formation.
Solutions:
-
Temperature Control: Reducing the reaction temperature is the most direct way to disfavor the elimination reaction. Running the reaction at 0 °C or even lower temperatures can significantly suppress dehydration.
-
Choice of Base: Strong bases like alkali metal hydroxides or alkoxides can promote dehydration.[1] Consider using milder, non-ionic organic bases such as triethylamine (Et3N), N,N-diisopropylethylamine (DIPEA), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in catalytic amounts.[1]
-
Catalyst Systems: The use of certain metal catalysts, particularly copper(II) complexes, can favor the formation of the β-nitro alcohol.[10][11][12][13] These catalysts can coordinate with the reactants in a way that facilitates the addition reaction while disfavoring the subsequent elimination.
-
Solvent Effects: The choice of solvent can influence the reaction outcome. Aprotic polar solvents like THF or CH2Cl2 are commonly used. In some cases, aqueous media with a phase-transfer catalyst can be effective in minimizing side reactions.[14][15]
Experimental Protocol: Minimizing Dehydration with a Copper(I) Catalyst [10]
-
To a flame-dried flask under an inert atmosphere (e.g., Argon), add the chiral tetrahydrosalen ligand (0.05 mmol) and copper(I) trifluoromethanesulfonate toluene complex ((CuOTf)₂·C₆H₅CH₃) (0.025 mmol).
-
Add dry solvent (e.g., THF, 2 mL) and stir for 30 minutes at room temperature to form the catalyst complex.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Add the aldehyde (1.0 mmol) followed by the nitroalkane (2.0 mmol).
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Scenario 2: Low Yield due to Retro-Henry Reaction
Problem: The reaction stalls with a significant amount of starting material remaining, even after extended reaction times.
Causality: The Henry reaction is reversible, and the equilibrium may lie towards the starting materials.[1][5] This is particularly an issue with sterically hindered substrates or when the product is thermodynamically less stable.
Troubleshooting Workflow:
Caption: Decision tree for addressing low reaction yields.
Solutions:
-
Le Châtelier's Principle: Use a large excess of the nitroalkane (typically 5-10 equivalents) to shift the equilibrium towards the product side.[9]
-
Catalyst Choice: Employing a catalyst that forms a more stable intermediate with the product can help to drive the reaction forward. Chiral metal complexes, for instance, can form stable chelates with the β-nitro alcohol product.[10][16]
-
Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial, especially in biphasic systems.[14][15][17] PTC can facilitate the transport of the nitronate anion to the organic phase, thereby increasing the reaction rate and pushing the equilibrium towards the product.
-
Temperature Optimization: While lower temperatures are generally preferred to avoid dehydration, in cases of a sluggish reaction due to a high activation barrier, a careful and moderate increase in temperature might be necessary. This should be done cautiously and with careful monitoring for the onset of side reactions.
Scenario 3: Formation of Cannizzaro Byproducts
Problem: Observation of the corresponding alcohol and carboxylic acid of the aldehyde starting material.
Causality: The Cannizzaro reaction is a competing pathway for non-enolizable aldehydes under basic conditions.[1][5] It is favored by strong bases and when the Henry reaction is slow due to steric hindrance.
Solutions:
-
Use of Milder Bases: Avoid strong bases like NaOH or KOH. Opt for weaker organic bases like Et₃N or DIPEA, or use a catalytic amount of a stronger base.
-
Catalyst Selection: Lewis acid catalysts or bifunctional catalysts that activate the aldehyde towards nucleophilic attack by the nitronate can enhance the rate of the Henry reaction relative to the Cannizzaro reaction.
-
Reactant Addition: Slow addition of the aldehyde to the mixture of the nitroalkane and the base can help to maintain a low concentration of the aldehyde, thus disfavoring the bimolecular Cannizzaro reaction.
Scenario 4: Unwanted Nef Reaction during Workup
Problem: Isolation of a ketone or aldehyde product where the nitro group has been converted to a carbonyl.
Causality: The Nef reaction is the acid-catalyzed hydrolysis of a primary or secondary nitroalkane (or its nitronate salt) to a carbonyl compound.[6][7][8] This can occur during acidic workup of the Henry reaction.
Solutions:
-
Careful pH Control during Workup: Avoid strongly acidic conditions during the workup. A neutral or slightly acidic quench (e.g., with saturated aqueous NH₄Cl) is generally preferred over strong acids like HCl or H₂SO₄.
-
Alternative Workup Procedures: If the product is sensitive to acid, consider a non-acidic workup. This might involve quenching with water, followed by extraction and purification.
-
Oxidative Nef Reaction Conditions: Be aware that some reagents used for other purposes might inadvertently trigger a Nef-type reaction. For instance, some oxidizing agents can convert the nitronate to a carbonyl.[8]
Data-Driven Decisions: Optimizing Reaction Conditions
The following table summarizes the impact of key reaction parameters on the outcome of the Henry reaction, providing a quick reference for optimizing your experimental setup.
| Parameter | Effect on Byproducts | Recommendations |
| Temperature | Higher temperatures favor dehydration and retro-Henry reactions. | Start at low temperatures (0 °C to -20 °C) and adjust as needed. |
| Base | Strong bases (e.g., NaOH, KOH, alkoxides) can promote dehydration and Cannizzaro reactions. | Use mild organic bases (e.g., Et₃N, DIPEA, DBU) or catalytic amounts of stronger bases. |
| Solvent | Solvent polarity can affect reaction rates and stereoselectivity.[18][19][20] Aprotic polar solvents are common. | THF, CH₂Cl₂, and toluene are good starting points. Consider aqueous media with a phase-transfer catalyst for specific substrates. |
| Catalyst | Can significantly improve selectivity and yield. | Chiral copper complexes are effective for asymmetric reactions and can suppress side reactions.[10][11][12][13] Organocatalysts and phase-transfer catalysts are also valuable tools.[14][15][21] |
| Steric Hindrance | Increased steric hindrance on the aldehyde or nitroalkane can slow the Henry reaction, making side reactions like the Cannizzaro more competitive. | May require more forcing conditions or a more active catalyst system. |
Conclusion
The Henry reaction is a powerful tool in the synthetic chemist's arsenal. By understanding the underlying mechanisms of the potential side reactions and by carefully selecting and optimizing the reaction conditions, it is possible to minimize byproduct formation and achieve high yields of the desired β-nitro alcohols. This guide provides a framework for troubleshooting and optimizing your Henry reactions, enabling you to harness the full potential of this versatile transformation.
References
-
Kostel, J., Voutchkova, A. M., & Jorgensen, W. L. (2012). Investigation of solvent effects on the rate and stereoselectivity of the Henry reaction. Organic Letters, 14(1), 260–263. [Link]
-
Kostel, J., Voutchkova, A. M., & Jorgensen, W. L. (2012). Investigation of solvent effects on the rate and stereoselectivity of the Henry reaction. Organic Letters, 14(1), 260–263. [Link]
-
Kostel, J., Voutchkova, A. M., & Jorgensen, W. L. (2012). Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction. Organic letters, 14(1), 260. [Link]
-
Palomo, C., Oiarbide, M., & Laso, A. (2007). Asymmetric aza-Henry reaction under phase-transfer catalysis: an experimental and theoretical study. Journal of the American Chemical Society, 129(37), 11413–11423. [Link]
-
Organic Chemistry Portal. (n.d.). Nef Reaction. Retrieved from [Link]
-
Wikipedia. (2023, December 27). Henry reaction. In Wikipedia. [Link]
-
Singh, A., & Kumar, A. (2020). Asymmetric catalysis in direct nitromethane-free Henry reactions. RSC Advances, 10(5), 2655-2677. [Link]
-
Alvarez-Casao, E., Alemán, J., & Ruano, J. L. G. (2011). Organocatalytic enantioselective Henry reactions. Molecules, 16(5), 3733–3758. [Link]
-
Mhamdi, L., et al. (2013). Phase Transfer Catalysis of Henry and Darzens Reactions. Scientific Research Publishing. [Link]
-
Chemeurope.com. (n.d.). Nef reaction. Retrieved from [Link]
-
Kostal, J., Voutchkova, A. M., & Jorgensen, W. L. (2016). Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction. Figshare. [Link]
-
Kuramochi, K., et al. (2025). Development and Mechanistic Insights into Nef Reaction for Preparation of Aldehydes Using Singlet Oxygen. Organic Letters. [Link]
-
Wikipedia. (2023, October 29). Nef reaction. In Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). A New Catalyst for the Asymmetric Henry Reaction: Synthesis of β-Nitroethanols in High Enantiomeric Excess. Retrieved from [Link]
-
Borovika, A., et al. (2024). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). Cu(II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand. Retrieved from [Link]
-
White, J. D., & Shaw, S. (2012). A new catalyst for the asymmetric Henry reaction: synthesis of β-nitroethanols in high enantiomeric excess. Organic letters, 14(24), 6270–6273. [Link]
-
Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]
-
Okafor, C. E. (2024). HENRY REACTION (Mini-review). ResearchGate. [Link]
-
Lu, Y. X., et al. (2023). Triethylamine-Promoted Henry Reaction/Elimination of HNO2/Cyclization Sequence of Functionalized Nitroalkanes and 2-Oxoaldehydes: Diversity-Oriented Synthesis of Oxacycles. Organic Letters. [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Green Chemistry. Retrieved from [Link]
-
Borovika, A., et al. (2024). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. PubMed Central. [Link]
-
SynArchive. (n.d.). Henry Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: A New Catalyst for the Asymmetric Henry Reaction: Synthesis of ??-Nitroethanols in High Enantiomeric Excess. Retrieved from [Link]
-
Li, H., Wang, B., & Deng, L. (2006). Enantioselective nitroaldol reaction of α-ketoesters catalyzed by cinchona alkaloids. Journal of the American Chemical Society, 128(3), 732–733. [Link]
-
ResearchGate. (n.d.). Optimization of the Henry reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, October 14). Henry Reaction (Nitroaldol reaction). [Video]. YouTube. [Link]
-
Journal for Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
Wisniak, J. (2018). Louis Henry: The Henry reaction and other organic syntheses. Educación Química, 29(4), 11-20. [Link]
-
Professor Dave Explains. (2022, July 14). Henry Reaction. [Video]. YouTube. [Link]
Sources
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Henry Reaction [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Nef Reaction [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Nef reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. A New Catalyst for the Asymmetric Henry Reaction: Synthesis of β-Nitroethanols in High Enantiomeric Excess [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. Cu (II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A new catalyst for the asymmetric Henry reaction: synthesis of β-nitroethanols in high enantiomeric excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Phase Transfer Catalysis of Henry and Darzens Reactions [scirp.org]
- 16. Asymmetric catalysis in direct nitromethane-free Henry reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10263A [pubs.rsc.org]
- 17. fzgxjckxxb.com [fzgxjckxxb.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Investigation of solvent effects on the rate and stereoselectivity of the Henry reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Stability and storage conditions for 4-benzyloxy-3-methoxy-beta-nitrostyrene
Welcome to the technical support center for 4-benzyloxy-3-methoxy-beta-nitrostyrene. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this versatile synthetic intermediate. Here, you will find in-depth answers to frequently asked questions and troubleshooting guidance for common experimental issues, grounded in the fundamental chemistry of nitrostyrenes.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for 4-benzyloxy-3-methoxy-beta-nitrostyrene?
For optimal long-term stability, 4-benzyloxy-3-methoxy-beta-nitrostyrene should be stored in a cool, dry, and dark environment.[1][2] The recommended temperature range is generally between 10°C and 25°C, although for extended periods, refrigeration at 2-8°C is advisable.[3] It is crucial to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidative degradation.[4] The container should be tightly sealed to prevent moisture ingress and stored in a locked cabinet or designated area for chemical reagents.[2][5]
The rationale behind these conditions lies in the inherent chemical reactivity of the nitrostyrene moiety. The conjugated system, which includes the nitro group and the styrenic double bond, is susceptible to degradation initiated by heat, light, and atmospheric oxygen.
Q2: How sensitive is this compound to light? Should I take special precautions during experiments?
Yes, nitrostyrene derivatives can be sensitive to light. Ultraviolet (UV) radiation, in particular, can induce photoisomerization from the more stable trans-isomer to the cis-isomer or even initiate polymerization.[6][7] Therefore, it is imperative to protect the compound from light during both storage and handling.
Experimental Best Practices:
-
Use amber-colored vials or wrap containers with aluminum foil.
-
Conduct experiments in a fume hood with the sash lowered to minimize exposure to overhead laboratory lighting.
-
For photosensitive reactions, consider using a dark room or shielding the reaction vessel from light.
Q3: What is the expected shelf-life of 4-benzyloxy-3-methoxy-beta-nitrostyrene?
When stored under the recommended conditions (cool, dry, dark, inert atmosphere), 4-benzyloxy-3-methoxy-beta-nitrostyrene is expected to be stable for several years. However, the actual shelf-life can be influenced by the purity of the material and the rigor of the storage protocol. For critical applications, it is recommended to re-analyze the purity of the compound (e.g., by HPLC, NMR, or melting point) if it has been stored for more than a year or if there are any visual changes in the material (see Troubleshooting section).
Q4: Is this compound compatible with common laboratory solvents?
4-Benzyloxy-3-methoxy-beta-nitrostyrene is soluble in a range of organic solvents, including tetrahydrofuran (THF), dimethylformamide (DMF), and dichloromethane (DCM). However, care should be taken with protic solvents, especially under basic conditions, as they can participate in Michael addition reactions across the double bond. For long-term storage of solutions, aprotic solvents are preferred. Solutions should be freshly prepared for optimal results.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of 4-benzyloxy-3-methoxy-beta-nitrostyrene.
Issue 1: The solid material has changed color from yellow to a darker orange or brownish hue.
-
Potential Cause: This often indicates degradation of the compound. Exposure to air, light, or elevated temperatures can lead to oxidation or polymerization, resulting in colored impurities.
-
Troubleshooting Steps:
-
Assess Purity: Before use, check the purity of the material using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Compare the results to a reference standard if available.
-
Consider Purification: If the purity is compromised, recrystallization from a suitable solvent system (e.g., ethanol/hexane) may be necessary to remove impurities.
-
-
Preventative Measures: Always store the compound under an inert atmosphere and protect it from light. Ensure the container is sealed tightly after each use.
Issue 2: Inconsistent reaction outcomes or low yields.
-
Potential Cause 1: Reagent Degradation: As mentioned above, the starting material may have degraded.
-
Potential Cause 2: Incompatible Reaction Conditions: Nitrostyrenes are susceptible to polymerization under both anionic and, in some cases, radical conditions.[1][2] The presence of strong bases or radical initiators in your reaction mixture could be consuming the starting material through unintended side reactions.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Always begin with confirming the purity of your 4-benzyloxy-3-methoxy-beta-nitrostyrene.
-
Analyze Reaction Conditions:
-
Basicity: If using a base, consider its strength. Strong bases can initiate anionic polymerization. A weaker, non-nucleophilic base might be more suitable if only required for deprotonation of another reagent.
-
Temperature: High reaction temperatures can accelerate degradation.[4] Evaluate if the reaction can be performed at a lower temperature.
-
Atmosphere: Ensure your reaction is conducted under an inert atmosphere if your reagents are sensitive to oxidation.
-
-
-
Conceptual Workflow for Troubleshooting Inconsistent Reactions:
Caption: Troubleshooting workflow for inconsistent reaction outcomes.
Issue 3: Formation of an insoluble, sticky residue in the reaction flask.
-
Potential Cause: This is a strong indication of polymerization. The conjugated system of β-nitrostyrene is prone to polymerization, which can be initiated by certain catalysts, impurities, or even light.[1][2]
-
Troubleshooting Steps:
-
Solvent Selection: Ensure the solvent used is pure and free from contaminants that could initiate polymerization.
-
Reagent Purity: Trace impurities in other reagents can sometimes be the culprit.
-
Inhibitors: For reactions prone to radical polymerization, the addition of a small amount of a radical inhibitor (e.g., BHT) might be beneficial, provided it doesn't interfere with the desired reaction.
-
-
Proposed Degradation Pathway: Anionic Polymerization:
Caption: Simplified mechanism of base-initiated anionic polymerization.
Data Summary and Protocols
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₅NO₄ | [2] |
| Molecular Weight | 285.29 g/mol | [2] |
| Melting Point | 122-124 °C (lit.) | [8] |
| Appearance | Yellow crystalline solid | [9] |
Protocol: Handling and Dispensing of Solid 4-Benzyloxy-3-methoxy-beta-nitrostyrene
-
Preparation: Before opening the container, allow it to equilibrate to room temperature to prevent moisture condensation on the cold solid.
-
Inert Atmosphere: If possible, perform the weighing and dispensing in a glove box or under a gentle stream of an inert gas (e.g., argon or nitrogen).
-
Dispensing: Use clean, dry spatulas and weighing vessels. Avoid creating dust.[1][10]
-
Sealing: After dispensing, flush the headspace of the container with an inert gas before tightly sealing the cap.
-
Storage: Promptly return the container to the recommended storage conditions, protected from light.
References
-
Molecules. (2022). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 687207, 4-Benzyloxy-3-methoxy-beta-nitrostyrene. Retrieved from [Link]
-
TopSCHOLAR. (n.d.). Photochemistry of beta-Methyl-beta-Nitrostyrene & Its Derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). Inhibition of Styrene Polymerization by β-Nitrostyrene. A Novel Inhibition Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). β-Nitrostyrene. Retrieved from [Link]
-
Journal of Radiation Curing. (n.d.). Anionic Polymerization of β-Nitrostyrene under the Influence of High Energy Radiation. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Photochemistry of beta-Methyl-beta-Nitrostyrene & Its Derivatives" by Donald Tang [digitalcommons.wku.edu]
- 8. Anionic polymerization of β‐nitrostyrenes | Semantic Scholar [semanticscholar.org]
- 9. β-Nitrostyrene - Wikipedia [en.wikipedia.org]
- 10. BJOC - Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride [beilstein-journals.org]
Validation & Comparative
A Multi-faceted Approach to the Structural Elucidation of 4-benzyloxy-3-methoxy-beta-nitrostyrene: A Comparative Guide
For researchers and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 4-benzyloxy-3-methoxy-beta-nitrostyrene, a derivative of vanillin, presents an interesting case for structural analysis due to its combination of aromatic, vinylic, and functional group protons. This guide provides an in-depth interpretation of its ¹H NMR spectrum, complemented by a comparative analysis with other key analytical techniques, namely ¹³C NMR, FT-IR, and Mass Spectrometry. By understanding the strengths and limitations of each method, researchers can build a self-validating system for comprehensive characterization.
The Power of Proton NMR: A Detailed Interpretation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The ¹H NMR spectrum of 4-benzyloxy-3-methoxy-beta-nitrostyrene offers a wealth of information through chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J).
Predicted ¹H NMR Spectrum of 4-benzyloxy-3-methoxy-beta-nitrostyrene
Based on established chemical shift values for similar functional groups and spin-spin coupling principles, we can predict the following ¹H NMR spectrum.
| Proton Label | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (J) in Hz | Integration |
| H-α | ~7.60 | Doublet (d) | ~13.5 | 1H |
| H-β | ~8.00 | Doublet (d) | ~13.5 | 1H |
| Ar-H (Aromatic) | ~6.90 - 7.20 | Multiplet (m) | - | 3H |
| Ar-H (Benzyloxy) | ~7.30 - 7.50 | Multiplet (m) | - | 5H |
| -OCH₃ | ~3.90 | Singlet (s) | - | 3H |
| -OCH₂- | ~5.20 | Singlet (s) | - | 2H |
Rationale Behind the Assignments:
-
Vinylic Protons (H-α and H-β): The two protons on the nitro-substituted double bond are expected to be the most downfield signals in the spectrum, aside from any potential aldehyde proton. The strong electron-withdrawing effect of the nitro group significantly deshields these protons. Typically, in β-nitrostyrenes, the proton β to the nitro group (H-β) is further downfield than the α proton (H-α)[1]. The large coupling constant of approximately 13.5 Hz is indicative of a trans relationship between these two protons, which is the more stable and commonly synthesized isomer[1].
-
Aromatic Protons: The spectrum will feature two distinct sets of aromatic protons. The three protons on the trisubstituted benzene ring are expected to appear in the range of 6.90-7.20 ppm. Their specific splitting patterns will depend on their positions relative to the electron-donating methoxy and benzyloxy groups. The five protons of the benzyloxy group's phenyl ring will likely appear as a multiplet between 7.30 and 7.50 ppm.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and do not have any adjacent protons to couple with. Therefore, they will appear as a sharp singlet. Aromatic methoxy groups typically resonate around 3.8-4.0 ppm[2].
-
Benzyloxy Methylene Protons (-OCH₂-): The two protons of the methylene bridge in the benzyloxy group are also equivalent and will appear as a singlet, typically in the region of 5.0-5.3 ppm.
A Comparative Analysis with Alternative Spectroscopic Techniques
While ¹H NMR provides a robust framework for structural elucidation, a comprehensive characterization relies on the corroborating evidence from other analytical methods.
| Analytical Technique | Expected Key Data/Observations |
| ¹³C NMR | Signals for the vinylic carbons, with the carbon β to the nitro group being more downfield. Resonances for the aromatic carbons, with quaternary carbons showing distinct shifts. A characteristic signal for the methoxy carbon around 56 ppm and the benzyloxy methylene carbon around 70 ppm. |
| FT-IR | A strong asymmetric stretching vibration for the nitro group (NO₂) around 1520 cm⁻¹ and a symmetric stretch around 1340 cm⁻¹. C=C stretching of the vinyl group and aromatic rings in the 1600-1450 cm⁻¹ region. C-O stretching bands for the ether linkages. |
| Mass Spectrometry (e.g., GC-MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₆H₁₅NO₄ = 285.29 g/mol ). Fragmentation patterns characteristic of the loss of the nitro group, the benzyloxy group, and other fragments. |
Experimental Protocols
To obtain high-quality data for a comprehensive analysis, the following protocols are recommended:
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid 4-benzyloxy-3-methoxy-beta-nitrostyrene in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[3][4][5] Ensure the sample is fully dissolved; filter the solution if any particulate matter is present to avoid poor spectral resolution.[4]
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. For ¹³C NMR, a proton-decoupled experiment is standard. If further structural information is needed, consider 2D NMR experiments like COSY (to confirm proton-proton couplings) and HSQC (to correlate protons to their attached carbons).
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6][7] Press the mixture into a thin, transparent pellet using a hydraulic press.[6]
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Alternative Method (ATR): For a quicker analysis, Attenuated Total Reflectance (ATR) FT-IR can be used. Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[8]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Method: Use a gas chromatograph equipped with a capillary column suitable for separating aromatic compounds (e.g., a 30m HP-5ms column).[9] Program the oven temperature to ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 320°C) to ensure proper elution of the compound.[9]
-
MS Method: Operate the mass spectrometer in electron ionization (EI) mode. Set the mass range to scan from a low m/z (e.g., 40) to a value high enough to include the molecular ion (e.g., 350).
-
Data Analysis: Identify the peak corresponding to 4-benzyloxy-3-methoxy-beta-nitrostyrene in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular weight and fragmentation pattern.
Visualizing the Structure and Analytical Workflow
To aid in the understanding of the molecular structure and the process of its characterization, the following diagrams are provided.
Caption: Molecular structure of 4-benzyloxy-3-methoxy-beta-nitrostyrene with key proton groups labeled.
Caption: A comprehensive analytical workflow for the structural characterization of synthesized compounds.
Conclusion
The structural elucidation of 4-benzyloxy-3-methoxy-beta-nitrostyrene is most effectively achieved through a combination of analytical techniques. While ¹H NMR spectroscopy provides the most detailed initial picture of the molecular framework, its findings should be corroborated by ¹³C NMR, FT-IR, and mass spectrometry to ensure a comprehensive and self-validating characterization. This multi-faceted approach not only confirms the identity of the target molecule but also provides a high degree of confidence in its purity, which is paramount in the fields of chemical research and drug development.
References
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Guy, M., Freeman, S., Alder, J., & Brandt, S. D. (2008). The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. ResearchGate. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Hornak, J. P. (n.d.). Sample Preparation. Retrieved from [Link]
-
Bruker. (n.d.). NMR Sample Prepara-on. Retrieved from [Link]
-
University of Alberta. (n.d.). Sample Preparation. Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
PubChem. (n.d.). 4-Benzyloxy-3-methoxy-beta-nitrostyrene. Retrieved from [Link]
-
TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]
-
Welsch, M., Ortial, S., Fuchs, D., Weidner, L., & Jekkel, D. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8206. [Link]
-
Agilent. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Supporting Information for.... Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Methoxy-β-nitrostyrene. Retrieved from [Link]
-
de Sousa, J. S., & da Silva, R. A. (2020). 4.2.2.6. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. In Organic Chemistry: A Series of Textbooks and Monographs (pp. 1-10). CRC Press. Retrieved from [Link]
-
Ali, M. F., & Khan, S. A. (2021). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(1), 43-52. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. sites.bu.edu [sites.bu.edu]
- 4. Sample Preparation [nmr.chem.ualberta.ca]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for β-Nitrostyrene Synthesis: Homogeneous vs. Heterogeneous Approaches
The synthesis of β-nitrostyrene and its derivatives is a cornerstone reaction in organic chemistry, providing critical building blocks for a vast array of pharmaceuticals, fine chemicals, and agrochemicals. The predominant route to these valuable compounds is the Henry-Knoevenagel condensation, which unites an aromatic aldehyde with a nitroalkane.[1][2][3] The efficiency, selectivity, and environmental impact of this transformation are profoundly dictated by the choice of catalyst.
This guide offers an in-depth, objective comparison between homogeneous and heterogeneous catalytic systems for nitrostyrene synthesis. By examining the underlying mechanisms, performance data, and practical workflows, we aim to equip researchers, chemists, and process development professionals with the insights needed to make informed decisions for their specific synthetic challenges.
The Fundamental Divide: Homogeneous and Heterogeneous Catalysis
At its core, the choice between a homogeneous and a heterogeneous catalyst represents a fundamental trade-off between reaction efficiency and operational sustainability.[1][4]
-
Homogeneous Catalysts are soluble within the reaction medium, existing in the same phase as the reactants.[5] This molecular-level interaction often translates to high catalytic activity and selectivity under relatively mild conditions, as the active sites are readily accessible.[1][4][6] The primary drawback, however, lies in the post-reaction stage: separating the catalyst from the product mixture is often challenging, energy-intensive, and can lead to product contamination.[1][4][7] This complexity hinders catalyst recycling, impacting both cost and environmental footprint.
-
Heterogeneous Catalysts exist in a separate phase from the reaction mixture—typically a solid catalyst in a liquid or gas phase.[5] This intrinsic property is their greatest strength. Post-reaction, the catalyst can be effortlessly separated by simple physical methods like filtration or centrifugation, enabling straightforward product purification and excellent catalyst reusability.[1][7][8] This aligns perfectly with the principles of green chemistry, promoting more sustainable and economical processes.[1] While historically sometimes exhibiting lower activity than their homogeneous counterparts, modern advances are rapidly closing this performance gap.[4]
The Mechanism: A Base-Catalyzed Cascade
The synthesis of nitrostyrenes via the Henry reaction follows a well-established base-catalyzed pathway, irrespective of the catalyst's phase. The catalytic cycle involves three key steps:
-
Deprotonation: A base abstracts an acidic α-proton from the nitroalkane, generating a resonance-stabilized nitronate anion. This nucleophile is the key reactive intermediate.[9][10]
-
Nucleophilic Attack: The carbon atom of the nitronate attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a new carbon-carbon bond and a β-nitro alkoxide intermediate.[10]
-
Protonation & Dehydration: The alkoxide is protonated to give a β-nitro alcohol. Under the reaction conditions, this intermediate readily undergoes dehydration (elimination of a water molecule) to yield the final, conjugated β-nitrostyrene product.[9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. Synergy between homogeneous and heterogeneous catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Henry reaction - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Reactivity of Substituted β-Nitrostyrenes
For researchers, medicinal chemists, and professionals in drug development, β-nitrostyrenes are invaluable synthons. Their reactivity, governed by the powerful electron-withdrawing nitro group conjugated with a styrenic system, makes them versatile precursors for a myriad of complex molecular architectures. This guide provides an in-depth comparison of the reactivity of substituted β-nitrostyrenes, supported by experimental data, to empower you in designing efficient and predictable synthetic strategies.
The chemical behavior of trans-β-nitrostyrene is a direct result of its electronic structure. The planarity of the molecule facilitates extensive π-electron delocalization across the phenyl ring and the nitrovinyl moiety. The potent electron-withdrawing nature of the nitro group polarizes the double bond, making the β-carbon highly electrophilic and susceptible to nucleophilic attack.[1] This inherent reactivity is the cornerstone of its synthetic utility in reactions such as Michael additions, cycloadditions, and reductions.[2]
Electronic and Steric Effects of Substituents
The reactivity of the β-nitrostyrene core can be finely tuned by introducing substituents on the phenyl ring. These substituents modulate the electronic density of the conjugated system through inductive and resonance effects, thereby altering the electrophilicity of the β-carbon.
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halo (-F, -Cl) groups, particularly at the para and ortho positions, enhance the electrophilicity of the β-carbon. By withdrawing electron density from the phenyl ring, they further polarize the nitroalkene double bond, making it more susceptible to nucleophilic attack. This generally leads to an acceleration of reactions like Michael additions.
Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methoxy (-OCH₃) and alkyl groups (-CH₃) decrease the electrophilicity of the β-carbon. By pushing electron density into the phenyl ring, they partially counteract the electron-withdrawing effect of the nitro group, leading to a decrease in reaction rates for nucleophilic additions.
Steric Hindrance: Substituents at the ortho position can introduce steric hindrance, which may impede the approach of a nucleophile or another reactant, thereby slowing down the reaction rate, irrespective of the substituent's electronic nature. Furthermore, steric clashes can disrupt the planarity of the molecule, reducing conjugation and affecting reactivity.[3] An interesting case is the ortho-hydroxy-β-nitrostyrene, which exhibits unusual reactivity due to intramolecular hydrogen bonding and potential tautomerization.[2][4]
The following diagram illustrates the influence of substituent electronic effects on the electrophilicity of the β-carbon.
Caption: Electronic influence of substituents on β-nitrostyrene reactivity.
Quantitative Reactivity Comparison: The Hammett Correlation
The electronic influence of substituents on the reaction rate can be quantified using the Hammett equation, which relates the logarithm of the relative reaction rate constant (k/k₀) to a substituent constant (σ) and a reaction constant (ρ):
log(k/k₀) = ρσ
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which corresponds to a buildup of negative charge in the transition state. Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups.
Kinetic studies on the Michael addition of cyclic secondary amines to a series of para-substituted β-nitrostyrenes have demonstrated a linear Hammett correlation with a positive ρ value. This provides strong evidence for a mechanism where nucleophilic attack on the β-carbon is the rate-determining step.[5][6] For instance, in the reaction with piperidine, the catalyzed route showed a ρ value of 2.10, indicating a high sensitivity to substituent effects.[6] Another study on a Michael addition reaction reported a positive Hammett ρ-value of 0.4, also indicating that the reaction proceeded through a transition state with developing negative charge.[7]
The electrochemical reduction of substituted β-nitrostyrenes also shows a linear correlation with the Hammett σp substituent constant, demonstrating that the reduction potential is sensitive to the electron density distribution in the molecule.[3]
| Reaction Type | Reactant/Conditions | Hammett ρ Value | Implication | Reference |
| Michael Addition | Cyclic Secondary Amines (catalyzed) | 2.10 | High sensitivity to EWGs, negative charge buildup in TS | [6] |
| Michael Addition | Cyclic Secondary Amines (uncatalyzed) | 0.84 | Moderate sensitivity to EWGs | [6] |
| Michael Addition | Ketoester | 0.4 | Moderate sensitivity to EWGs | [7] |
| Electrochemical Reduction | Aqueous Media | Positive Correlation | EWGs facilitate reduction (less negative potential) | [3] |
Table 1: Hammett Reaction Constants (ρ) for Reactions of Substituted β-Nitrostyrenes.
Comparative Reactivity in Common Transformations
1. Michael Addition:
This is arguably the most characteristic reaction of β-nitrostyrenes. The high electrophilicity of the β-carbon makes them excellent Michael acceptors for a wide range of nucleophiles, including amines, thiols, and carbanions. As established by Hammett studies, the reaction rate is significantly enhanced by electron-withdrawing substituents on the phenyl ring.[8]
2. Reduction to Phenethylamines:
The reduction of β-nitrostyrenes is a crucial route to phenethylamines, a privileged scaffold in medicinal chemistry. This transformation requires the reduction of both the carbon-carbon double bond and the nitro group. Various reducing agents can be employed, with different efficiencies and functional group tolerance.
| Reducing Agent | Typical Conditions | Yield Range | Key Advantages/Disadvantages | Reference |
| LiAlH₄ | Anhydrous THF or Et₂O | High | Very powerful, but non-selective and requires strict anhydrous conditions. | [9] |
| NaBH₄/CuCl₂ | i-PrOH/H₂O, 80 °C | 62-83% | Fast, mild, high-yielding, and avoids inert atmospheres.[10][11] | [10][11][12] |
| Catalytic Hydrogenation | H₂, Pd/C | High | Clean, but may be slow and requires specialized equipment. | [9] |
| Red-Al® | Benzene, room temp. | High | Effective, but uses a benzene solvent. | [9] |
Table 2: Comparison of Reducing Agents for the Synthesis of Phenethylamines from β-Nitrostyrenes.
3. Cycloaddition Reactions:
β-Nitrostyrenes can participate as dienophiles or dipolarophiles in various cycloaddition reactions, such as Diels-Alder and [3+2] cycloadditions, to form cyclic structures.[2] The reactivity in these reactions is also influenced by substituents. Interestingly, the geometric isomerism (cis vs. trans) of the double bond plays a critical role. The less stable cis-(Z)-isomer is often more reactive in [3+2] cycloadditions than the more stable trans-(E)-isomer.[13][14][15][16] This is attributed to the higher ground-state energy of the cis-isomer.[14][16] However, in [2+2] photocycloadditions, the trans-isomer can be more reactive.[13][17]
Experimental Protocols
Protocol 1: Synthesis of trans-β-Nitrostyrene via Henry-Knoevenagel Condensation
This protocol describes a general and widely used method for the synthesis of β-nitrostyrenes.[18][19]
-
Step 1: Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine the aromatic aldehyde (1.0 eq), nitromethane (1.2 eq), and a catalyst such as ammonium acetate (0.5 eq) in a suitable solvent like glacial acetic acid.
-
Step 2: Reaction Execution: Heat the mixture to reflux (typically around 100-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Step 3: Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The precipitated solid is collected by vacuum filtration.
-
Step 4: Purification: Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure trans-β-nitrostyrene.
Caption: General workflow for the synthesis of trans-β-nitrostyrene.
Protocol 2: Kinetic Analysis of Michael Addition by UV-Vis Spectrophotometry
This protocol outlines a method for determining the reaction kinetics of the Michael addition of a nucleophile to a substituted β-nitrostyrene.[5][8]
-
Step 1: Preparation of Solutions: Prepare stock solutions of the substituted β-nitrostyrene and the nucleophile (e.g., an amine) in a suitable solvent (e.g., acetonitrile) of known concentrations.
-
Step 2: Spectrophotometer Setup: Equilibrate the solvent and reactant solutions to the desired reaction temperature in a thermostatted UV-Vis spectrophotometer.
-
Step 3: Reaction Initiation and Data Acquisition: In a quartz cuvette, mix the solutions to initiate the reaction. Immediately begin recording the absorbance at the λmax of the β-nitrostyrene over time. The reaction is typically run under pseudo-first-order conditions with the nucleophile in large excess.
-
Step 4: Data Analysis: Plot the natural logarithm of the absorbance versus time. The negative of the slope of the resulting linear plot gives the pseudo-first-order rate constant (k_obs). The second-order rate constant can be determined from the slope of a plot of k_obs versus the concentration of the nucleophile.
Conclusion
The reactivity of substituted β-nitrostyrenes is a well-defined and predictable function of their electronic and steric properties. Electron-withdrawing substituents on the phenyl ring generally accelerate nucleophilic reactions, a trend that can be quantitatively described by the Hammett equation. This understanding is crucial for optimizing reaction conditions and designing synthetic routes to a wide array of valuable compounds. The protocols and comparative data provided in this guide offer a solid foundation for researchers to harness the full synthetic potential of this versatile class of molecules.
References
-
Um, I. H., et al. (2013). Kinetic Study on Michael-Type Reactions of β-Nitrostyrenes with Cyclic Secondary Amines in Acetonitrile. The Journal of Organic Chemistry, 78(11), 5604–5610. Available at: [Link]
-
González, F. J., et al. (2007). Electrochemical study of β-nitrostyrene derivatives: Steric and electronic effects on their electroreduction. Electrochimica Acta, 52(12), 4097-4104. Available at: [Link]
-
Um, I. H., et al. (2013). Kinetic study on Michael-type reactions of β-nitrostyrenes with cyclic secondary amines in acetonitrile: transition-state structures and reaction mechanism deduced from negative enthalpy of activation and analyses of LFERs. PubMed, 23656454. Available at: [Link]
-
Ríos-Gutiérrez, M., et al. (2021). Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study. RSC Advances, 11(18), 10735-10745. Available at: [Link]
-
Oishi, T., et al. (2020). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules, 25(21), 5183. Available at: [Link]
-
Ghorbani-Choghamarani, A., & Taherpour, S. (2022). The chemistry of 2-hydroxy-β-nitrostyrenes: Versatile intermediates in synthetic organic chemistry. Organic & Biomolecular Chemistry, 20(24), 4849-4878. Available at: [Link]
-
Reiser, O., et al. (2017). Intermolecular [2+2] Photocycloaddition of β-Nitrostyrenes to Olefins upon Irradiation with Visible Light. Synthesis, 49(04), 843-849. Available at: [Link]
-
Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of β-Nitrostyrenes. The Journal of Organic Chemistry, 18(1), 1-3. Available at: [Link]
-
Ghosh, P., & Gonnade, R. G. (2018). Hammett plot of the Michael reaction of p-substituted β-nitrostyrene with 3a. ResearchGate. Available at: [Link]
-
Ríos-Gutiérrez, M., et al. (2021). Understanding the different reactivity of (Z)- and (E)-b-nitrostyrenes in [3+2] cycloaddition reactions. RSC Advances, 11, 10735-10745. Available at: [Link]
-
D'Andrea, L., et al. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 21, 1-7. Available at: [Link]
-
D'Andrea, L., et al. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 21, 1-7. Available at: [Link]
-
D'Andrea, L., & Kennedy, J. L. (2020). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. Available at: [Link]
-
Eelkema, R., et al. (2018). Kinetic analysis of the Michael reaction between trans-β-nitrostyrene 8 and butanal 9. ResearchGate. Available at: [Link]
-
Denmark, S. E., & Kesler, B. S. (2013). sigmatropic rearrangement reactions of β-nitrostyrene with 3-methyl-1,3-pentadiene. Beilstein Journal of Organic Chemistry, 9, 2198–2206. Available at: [Link]
-
ResearchGate. (2025). Research Progress on Reactions Involving β -Nitrostyrene. ResearchGate. Available at: [Link]
-
Worrall, D. E. (1930). THE SYNTHESIS OF ι-NITROSTYRENES. The Journal of Organic Chemistry, 62(13), 4370-4375. Available at: [Link]
-
Dutta, B. (2024). Efforts towards Michael addition of isobutyraldehyde to β-methyl-β- nitrostyrenes. ChemRxiv. Available at: [Link]
-
Ríos-Gutiérrez, M., et al. (2021). Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study. RSC. Available at: [Link]
-
Roberts, J. D., & Caserio, M. C. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]
-
Bakher, A. A., et al. (2022). Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. Molecules, 27(20), 6898. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The chemistry of 2-hydroxy-β-nitrostyrenes: versatile intermediates in synthetic organic chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetic study on Michael-type reactions of β-nitrostyrenes with cyclic secondary amines in acetonitrile: transition-state structures and reaction mechanism deduced from negative enthalpy of activation and analyses of LFERs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride [beilstein-journals.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Understanding the different reactivity of ( Z )- and ( E )-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00891A [pubs.rsc.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intermolecular [2+2] Photocycloaddition of β-Nitrostyrenes to Olefins upon Irradiation with Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. The Synthesis of beta-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
A Multi-Modal Spectroscopic Guide to the Structural Confirmation of 4-Benzyloxy-3-methoxy-β-nitrostyrene
Audience: Researchers, scientists, and drug development professionals.
Abstract: In the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors, unambiguous structural verification is paramount. The Henry reaction, a classical C-C bond-forming reaction between a carbonyl compound and a nitroalkane, is frequently employed to synthesize β-nitrostyrenes, which are valuable intermediates for various pharmaceuticals and bioactive compounds. This guide provides an in-depth, multi-modal spectroscopic approach to confirm the successful synthesis and structural integrity of a specific derivative, 4-benzyloxy-3-methoxy-β-nitrostyrene (C₁₆H₁₅NO₄). We will move beyond a simple checklist of techniques, delving into the causal reasoning behind spectral interpretation and providing a framework for self-validating protocols. This document serves as both a practical guide and a comparative analysis tool for researchers engaged in synthetic chemistry.
The Imperative of Orthogonal Structural Verification
The synthesis of 4-benzyloxy-3-methoxy-β-nitrostyrene from 4-benzyloxy-3-methoxybenzaldehyde and nitromethane is a cornerstone reaction. However, its success is not guaranteed. Potential side products, unreacted starting materials, and geometric isomers (cis vs. trans) can contaminate the final product, compromising downstream applications. Relying on a single analytical technique is insufficient. A robust validation strategy employs multiple, orthogonal spectroscopic methods—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Each technique probes different aspects of the molecular structure, and their combined data provides a highly confident, definitive structural assignment.
Below is a workflow diagram illustrating the integrated approach to structural confirmation.
Caption: Workflow for Spectroscopic Structure Confirmation.
¹H and ¹³C NMR Spectroscopy: The Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For 4-benzyloxy-3-methoxy-β-nitrostyrene, ¹H and ¹³C NMR not only confirm the presence of all constituent parts but also definitively establish the trans stereochemistry of the vinyl group, a critical parameter often uncontrolled in the Henry reaction.
Expertise & Causality: Why NMR is Decisive
The key to confirming the structure lies in identifying specific, unambiguous signals and their correlations:
-
The Vinylic Protons: The most diagnostic signals are from the two protons on the C=C double bond (Hα and Hβ). In the desired trans isomer, these protons exhibit a large dihedral angle, resulting in a strong coupling constant (J value) of approximately 13-16 Hz.[1] The corresponding cis-isomer would show a significantly smaller coupling constant (typically 8-12 Hz).[2] This single parameter provides incontrovertible proof of stereochemistry.
-
Comparison to Starting Material: The spectrum of the starting material, 4-benzyloxy-3-methoxybenzaldehyde, would feature a characteristic aldehyde proton singlet around 9.8-10.0 ppm and would completely lack the vinylic proton signals. Its absence in the product spectrum is a primary indicator of reaction completion.
-
Group Signatures: The presence of sharp singlets for the methoxy (-OCH₃) and benzyloxy (-OCH₂Ph) protons, along with the complex multiplets for the two distinct aromatic rings, confirms the incorporation of all structural motifs.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| Methoxy (-OCH₃) | ~3.95 | Singlet (s) | N/A | 3H | Standard chemical shift for an aryl methoxy group. |
| Benzyloxy (-CH₂-) | ~5.20 | Singlet (s) | N/A | 2H | Protons on carbon adjacent to an oxygen and an aromatic ring. |
| Aromatic (C₆H₅) | ~7.30 - 7.45 | Multiplet (m) | - | 5H | Protons of the unsubstituted benzyl ring. |
| Aromatic (Ring A) | ~6.90 - 7.20 | Multiplets (m) | - | 3H | Three protons on the substituted aromatic ring. |
| Vinylic (Hα) | ~7.60 | Doublet (d) | ~13.7 | 1H | Deshielded by adjacent aromatic ring; coupled to Hβ.[1][3] |
| Vinylic (Hβ) | ~7.98 | Doublet (d) | ~13.7 | 1H | Strongly deshielded by the electron-withdrawing nitro group; coupled to Hα.[1][3] |
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Methoxy (-OCH₃) | ~56.1 | Typical for an aryl methoxy carbon.[4] |
| Benzyloxy (-CH₂-) | ~70.5 | Aliphatic carbon singly bonded to two electronegative atoms (O and aromatic C). |
| Aromatic (Substituted Ring) | ~110 - 150 | Carbons of the trisubstituted ring, including two oxygen-bearing carbons at the low field end. |
| Aromatic (Benzyl Ring) | ~127 - 136 | Carbons of the monosubstituted benzyl ring. |
| Vinylic (Cα) | ~138 | Vinylic carbon deshielded by the nitro group.[3] |
| Vinylic (Cβ) | ~139 | Vinylic carbon deshielded by the aromatic ring.[3] |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 90° pulse angle.
-
Set a relaxation delay of 1-2 seconds.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum.
-
Use a 30° pulse angle to reduce relaxation times.
-
Set a relaxation delay of 2 seconds.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as the ¹³C nucleus is much less sensitive than ¹H.
-
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the residual CHCl₃ peak to 7.26 ppm. Calibrate the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.
FT-IR Spectroscopy: Functional Group Fingerprinting
While NMR maps the molecular skeleton, FT-IR spectroscopy provides rapid and definitive confirmation of the key functional groups, particularly the nitro group introduced during the reaction.
Expertise & Causality: The Nitro Group's Telltale Signature
The nitro (-NO₂) functional group is an exceptionally strong infrared absorber due to the large change in dipole moment during its stretching vibrations. Its presence provides a clear "fingerprint" that is absent in the starting materials.
-
Key Vibrations: The N-O bonds exhibit two characteristic, strong stretching vibrations: an asymmetric stretch and a symmetric stretch.[5]
-
Effect of Conjugation: When a nitro group is conjugated with a double bond and an aromatic ring, as in our target molecule, the frequencies of these stretches are lowered compared to aliphatic nitro compounds.[6][7] This shift provides further evidence for the fully conjugated β-nitrostyrene system. The absence of a strong, broad O-H stretch (around 3200-3500 cm⁻¹) and a sharp C=O stretch (around 1680-1700 cm⁻¹) confirms the consumption of the starting aldehyde and the absence of hydrated byproducts.
Predicted FT-IR Absorption Bands (KBr Pellet or ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium-Weak | Aromatic & Vinylic C-H Stretch[8] |
| ~2950-2850 | Medium-Weak | Aliphatic C-H Stretch (-CH₃, -CH₂)[8] |
| ~1625 | Medium | C=C Vinylic Stretch |
| ~1580, ~1500 | Medium-Strong | C=C Aromatic Ring Stretch |
| ~1520 | Strong | Asymmetric NO₂ Stretch (Conjugated) [5][6] |
| ~1345 | Strong | Symmetric NO₂ Stretch (Conjugated) [5][6][7] |
| ~1270, ~1030 | Strong | C-O Ether Stretch |
| ~965 | Medium-Strong | trans-Vinylic C-H Out-of-Plane Bend |
Experimental Protocol: FT-IR Data Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Scan Collection: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum of % Transmittance vs. Wavenumber is ready for interpretation.
Mass Spectrometry: The Molecular Weight Verdict
Mass spectrometry provides the ultimate confirmation of the molecular formula by measuring the mass-to-charge ratio (m/z) of the parent molecule and its fragments. It serves as a final, quantitative check on the identity of the synthesized compound.
Expertise & Causality: Molecular Ion and Fragmentation
The molecular weight of 4-benzyloxy-3-methoxy-β-nitrostyrene (C₁₆H₁₅NO₄) is 299.29 g/mol .
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the presence of a peak at m/z ≈ 299 corresponding to the molecular ion [M]⁺ or a protonated adduct [M+H]⁺ (m/z ≈ 300) is primary evidence for the correct product. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
-
Fragmentation Pattern: The way the molecule breaks apart provides a secondary layer of structural confirmation. For this molecule, characteristic fragments are expected:
-
Loss of NO₂: A peak at m/z 253 ([M-46]⁺) corresponding to the loss of a nitro group.
-
Benzylic Cleavage: A very common and often base peak at m/z 91 , corresponding to the stable benzyl cation ([C₇H₇]⁺), which rearranges to the tropylium cation. This confirms the presence of the benzyloxy protecting group.
-
Cleavage of Benzyl Radical: A peak at m/z 208 ([M-91]⁺) from the loss of the benzyl radical.
-
Caption: Predicted Mass Spectrometry Fragmentation Pathway.
Experimental Protocol: Mass Spectrometry Data Acquisition (Direct Infusion ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use an ESI-MS instrument, often coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for high resolution.
-
Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire spectra in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and compare its m/z value to the theoretical mass. Analyze the major fragment ions to corroborate the proposed structure.
Conclusion: A Triad of Corroborating Evidence
The structural confirmation of 4-benzyloxy-3-methoxy-β-nitrostyrene is not achieved by a single piece of data but by the confluence of evidence from orthogonal techniques. The NMR data provides the definitive carbon-hydrogen framework and stereochemistry. The FT-IR spectrum confirms the successful installation of the critical nitro functional group. Finally, mass spectrometry validates the molecular weight and formula, providing the final piece of the puzzle. When the predicted data in the tables above matches the experimental results, and when this data is inconsistent with that of plausible alternatives, the structure can be assigned with the highest degree of scientific confidence.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Scribd. (n.d.). NMR Data of Β-nitrostyrene. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Infrared of nitro compounds. Retrieved from [Link]
-
Pal, M., et al. (n.d.). Figure S7: 1 H NMR spectra of β-nitrostyrene (1a) in CDCl3. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Partial 1 H NMR spectrum of the nitrostyrene (3e). Retrieved from [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]
-
Wiley SpectraBase. (n.d.). 2,5-Dimethoxy-beta-nitrostyrene. Retrieved from [Link]
-
PubChem. (n.d.). 4-Benzyloxy-3-methoxy-beta-nitrostyrene. Retrieved from [Link]
-
PubChem. (n.d.). 4-Benzyloxy-3-methoxystyrene. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Aryafard, M., et al. (2026). β-nitrostyrene as a novel spectroscopic probe for measuring nucleophilicity. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxy-beta-nitrostyrene. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Nakatani, R., et al. (2020). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules, 25(18), 4275. Retrieved from [Link]
-
NIST WebBook. (n.d.). 4-Methoxy-β-nitrostyrene Mass Spectrum. Retrieved from [Link]
-
NIST WebBook. (n.d.). 4-Methoxy-β-nitrostyrene IR Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). trans-4-Methoxy-beta-nitrostyrene. Retrieved from [Link]
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026). Journal of Characterization. Retrieved from [Link]
-
Lin, J. K., & Lee, Y. J. (1988). Isolation and identification of beta-nitrostyrene from smoked chicken. Environmental Pollution. Retrieved from [Link]
-
3E. (n.d.). 4-Benzyloxy-3-Methoxy-Beta-Nitrostyrene - Free SDS search. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Methoxy-«beta»-nitrostyrene (CAS 3179-10-0). Retrieved from [Link]
-
Pal, M., et al. (n.d.). Figure S8: 13 C NMR spectra of β-nitrostyrene (1a) in CDCl3. ResearchGate. Retrieved from [Link]
-
MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP000532. Retrieved from [Link]
-
Wiley SpectraBase. (n.d.). 4-Hydroxy-3-methoxybenzonitrile. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. rsc.org [rsc.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Navigating the Synthesis of 4-benzyloxy-3-methoxy-beta-nitrostyrene: A Comparative Guide to Catalytic Alternatives
In the landscape of pharmaceutical and fine chemical synthesis, β-nitrostyrenes stand as pivotal intermediates, valued for their versatile reactivity. Among these, 4-benzyloxy-3-methoxy-beta-nitrostyrene is a key precursor for a variety of complex molecular targets, owing to the strategic placement of its functional groups. The synthesis of this compound, however, is not a monolithic endeavor. A researcher's choice of synthetic route can profoundly impact yield, reaction time, scalability, and environmental footprint. This guide provides an in-depth comparison of three distinct synthetic pathways to 4-benzyloxy-3-methoxy-beta-nitrostyrene, offering experimental protocols, comparative data, and expert insights to inform your selection.
Route 1: The Workhorse - Conventional Henry-Knoevenagel Condensation
The most established and widely employed method for the synthesis of β-nitrostyrenes is the Henry-Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane, followed by dehydration. In the context of our target molecule, this translates to the reaction of 4-benzyloxy-3-methoxybenzaldehyde with nitromethane. The use of ammonium acetate in glacial acetic acid under reflux conditions is a common and effective protocol for this transformation.
Experimental Protocol: Conventional Synthesis
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-benzyloxy-3-methoxybenzaldehyde (1 equivalent), nitromethane (6.9 equivalents), and ammonium acetate (2.4 equivalents) in glacial acetic acid (approximately 4 mL per gram of aldehyde).
-
Reaction Execution: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-water with stirring. The precipitated product is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or isopropanol to yield the desired 4-benzyloxy-3-methoxy-beta-nitrostyrene as a yellow solid.
Causality of Experimental Choices:
The use of glacial acetic acid as the solvent serves a dual purpose: it facilitates the dissolution of the reactants and also acts as a co-catalyst. Ammonium acetate provides the basic conditions necessary to deprotonate nitromethane, forming the reactive nitronate anion which then attacks the carbonyl carbon of the aldehyde. The subsequent dehydration of the intermediate nitroalkanol is promoted by the acidic medium and heat.
Route 2: The Sprinter - Microwave-Assisted Synthesis
In the pursuit of greener and more efficient chemical processes, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. By applying microwave irradiation, reaction times can be dramatically reduced from hours to minutes. This acceleration is attributed to the efficient and uniform heating of the reaction mixture, often leading to higher yields and cleaner reaction profiles.
Experimental Protocol: Microwave-Assisted Synthesis
-
Reaction Setup: In a microwave-safe reaction vessel, combine 4-benzyloxy-3-methoxybenzaldehyde (1 equivalent), nitromethane (5 equivalents), and a catalytic amount of ammonium acetate (0.3 equivalents).
-
Reaction Execution: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120-150 °C) for 5-15 minutes. The reaction should be monitored by TLC.
-
Work-up and Purification: After cooling, the excess nitromethane is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel or by recrystallization to afford the pure product.
Causality of Experimental Choices:
The significant rate enhancement in the microwave-assisted method is due to the direct interaction of the microwave energy with the polar molecules in the reaction mixture, leading to rapid and homogeneous heating. This avoids the temperature gradients often associated with conventional heating and can lead to the formation of fewer byproducts. The reduced reaction time also minimizes the potential for thermal degradation of the product.
Route 3: The Alternative Path - Direct Nitration of a Styrene Precursor
A fundamentally different approach to the synthesis of 4-benzyloxy-3-methoxy-beta-nitrostyrene involves the direct nitration of the corresponding styrene derivative, 4-benzyloxy-3-methoxystyrene. This method circumvents the use of the benzaldehyde as a starting material and offers an alternative pathway for researchers who may have access to the styrene precursor. A one-pot procedure utilizing a copper(II) salt, iodine, and sodium nitrite provides a mild and selective means of achieving this transformation.
Synthesis of the Styrene Precursor: 4-Benzyloxy-3-methoxystyrene
The requisite starting material for this route, 4-benzyloxy-3-methoxystyrene, can be synthesized via several methods, most notably the Wittig reaction from 4-benzyloxy-3-methoxybenzaldehyde or through the decarboxylation of 4-benzyloxy-3-methoxycinnamic acid. The Wittig reaction provides a reliable method for converting the aldehyde to the corresponding vinyl group.
Experimental Protocol: Direct Nitration of Styrene
-
Reaction Setup: In a round-bottom flask, prepare a solution of copper(II) tetrafluoroborate (from CuO and HBF₄) in acetonitrile. To this, add sodium nitrite.
-
Reaction Execution: After stirring for a few minutes, introduce iodine and 4-benzyloxy-3-methoxystyrene (1 equivalent) to the reaction mixture. Stir at room temperature for 7-10 hours.
-
Work-up and Purification: Upon completion, add water to the reaction mixture and filter to remove the precipitated copper(I) iodide. The filtrate is then extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the target nitrostyrene.
Causality of Experimental Choices:
This reaction proceeds through the in-situ generation of a nitrating agent, likely an iodine-nitro species, from the reaction of the copper(II) salt, iodine, and sodium nitrite. This species then undergoes an electrophilic addition to the double bond of the styrene, followed by elimination of HI, which is facilitated by the reaction conditions, to yield the β-nitrostyrene. This method offers the advantage of proceeding under mild, room temperature conditions.
Comparative Analysis
| Parameter | Route 1: Conventional Henry-Knoevenagel | Route 2: Microwave-Assisted Synthesis | Route 3: Direct Nitration of Styrene |
| Starting Material | 4-Benzyloxy-3-methoxybenzaldehyde | 4-Benzyloxy-3-methoxybenzaldehyde | 4-Benzyloxy-3-methoxystyrene |
| Key Reagents | Nitromethane, Ammonium Acetate, Acetic Acid | Nitromethane, Ammonium Acetate | Copper(II) Tetrafluoroborate, Iodine, NaNO₂ |
| Reaction Time | 4-6 hours | 5-15 minutes | 7-10 hours |
| Temperature | ~100-110 °C | ~120-150 °C | Room Temperature |
| Typical Yield | Good to Excellent (70-90%) | Excellent (85-95%) | Moderate to Good (60-80%)* |
| Scalability | Readily scalable | Scalable with appropriate microwave equipment | Potentially scalable |
| Green Chemistry | Moderate (long reaction time, solvent use) | High (short reaction time, reduced energy) | Moderate (use of metal catalyst and iodine) |
| Purification | Recrystallization often sufficient | Column chromatography or recrystallization | Column chromatography required |
*Yields are estimated based on similar reactions reported in the literature and may vary depending on specific experimental conditions.
Visualizing the Synthetic Workflows
Figure 1. Comparative workflow of the three synthesis routes.
Discussion and Insights
The choice of the optimal synthesis route for 4-benzyloxy-3-methoxy-beta-nitrostyrene is contingent upon the specific priorities of the researcher or organization.
-
For reliability and scalability with readily available starting materials, the conventional Henry-Knoevenagel condensation (Route 1) remains a robust and well-understood choice. Its primary drawback is the lengthy reaction time and the use of a stoichiometric amount of ammonium acetate.
-
When speed and energy efficiency are paramount, the microwave-assisted synthesis (Route 2) offers a compelling advantage. The dramatic reduction in reaction time can significantly improve laboratory throughput. However, the initial investment in specialized microwave equipment may be a consideration for some laboratories.
-
The direct nitration of the styrene precursor (Route 3) presents an intriguing alternative, particularly if 4-benzyloxy-3-methoxystyrene is readily available or can be synthesized economically. This route operates under mild conditions, avoiding the high temperatures of the other two methods. The need for a copper catalyst and iodine, as well as the necessity of chromatographic purification, are factors to be weighed.
Ultimately, the selection of a synthetic route should be guided by a holistic assessment of factors including precursor availability, desired reaction scale, available equipment, and green chemistry considerations. This guide provides the foundational data and protocols to enable an informed decision for the efficient and effective synthesis of 4-benzyloxy-3-methoxy-beta-nitrostyrene.
References
-
Gairaud, C. B., & Lappin, G. R. (1953). The Condensation of Nitroalkanes with Benzaldehydes. The Journal of Organic Chemistry, 18(1), 1–3. [Link]
-
Varma, R. S., & Dahiya, R. (1997). A convenient synthesis of β-nitrostyrenes on alumina surface without solvent. Tetrahedron Letters, 38(12), 2043-2044. [Link]
-
Caddick, S., Fitzmaurice, R., & Varma, R. S. (2002). Microwave assisted solid-phase synthesis of β-nitrostyrenes. Tetrahedron Letters, 43(21), 3805-3808. [Link]
-
Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters, 41(6), 979-982. [Link]
- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318–1330. [Link]
-
Wiley, R. H., & Smith, N. R. (1951). The Knoevenagel Condensation. Organic Reactions, 1, 367-413. [Link]
A Senior Application Scientist's Guide to Catalyst Efficacy in the Henry-Knoevenagel Tandem Reaction
For researchers, scientists, and professionals in the dynamic field of drug development, the formation of carbon-carbon bonds remains a cornerstone of organic synthesis. Among the arsenal of reactions available, the Henry (or nitroaldol) reaction and the Knoevenagel condensation stand out for their versatility in constructing complex molecular architectures. The strategic combination of these reactions, often in a tandem or domino fashion, provides a powerful pathway to highly functionalized molecules, which are pivotal intermediates for pharmaceuticals and biologically active compounds.
The success of these transformations hinges critically on the choice of catalyst. A judiciously selected catalyst not only dictates the reaction's efficiency in terms of yield and reaction time but also governs its stereochemical outcome—a crucial aspect in the synthesis of chiral drugs. This guide offers an in-depth, objective comparison of various catalytic systems for the Henry-Knoevenagel reaction, grounded in experimental data and field-proven insights. We will delve into the mechanistic nuances of different catalyst classes, from traditional homogeneous bases to advanced heterogeneous materials and sophisticated organocatalysts, providing you with the knowledge to select the optimal catalyst for your synthetic challenge.
The Mechanistic Heart of the Matter: A Tale of Two Condensations
The Henry and Knoevenagel reactions, while distinct, share a common mechanistic thread: the generation of a stabilized carbanion that acts as a nucleophile towards a carbonyl compound.
The Knoevenagel condensation involves the reaction of an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) with an aldehyde or ketone. The reaction is typically base-catalyzed, where the base abstracts a proton from the active methylene compound to form a resonance-stabilized enolate. This enolate then attacks the carbonyl carbon, and subsequent dehydration yields the α,β-unsaturated product.
Caption: Generalized mechanism of the base-catalyzed Knoevenagel condensation.
The Henry reaction , on the other hand, employs a nitroalkane as the nucleophilic partner. The presence of the electron-withdrawing nitro group acidifies the α-protons, allowing a base to generate a nitronate anion. This anion then adds to a carbonyl compound to form a β-nitro alcohol.
The true synthetic power emerges when these reactions are combined. For instance, a Knoevenagel condensation can be followed by a Michael addition of a nitronate and an subsequent intramolecular Henry reaction, leading to complex cyclic structures with multiple stereocenters.
A Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount and is often a trade-off between reactivity, selectivity, cost, and operational simplicity. Here, we compare the performance of representative catalysts from three major classes.
Heterogeneous Catalysts: The Workhorses of Scalable Synthesis
Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and potential for continuous flow processes, making them highly attractive for industrial applications.
Data Presentation: Performance of Heterogeneous Catalysts in the Knoevenagel Condensation
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Basic-Meso-ZSM-5 | 20 mg | - | 50 | 0.5 h | >95 | [1] |
| In/AlMCM-41 | 0.1 g | Ethanol | RT | 25 min | 95 | [1] |
| HZSM-5 Zeolite | 0.52 g | Dichloromethane | Reflux | 5 h | 80 | |
| MALPO | - | Ethanol | RT | 1 h | 99 | [2] |
| Cu-MOF | 10 mol% | H₂O-MeOH | RT | 15 min | High | [3] |
Expertise & Experience: As the data suggests, the efficacy of heterogeneous catalysts can vary significantly. Zeolites, such as ZSM-5, are robust and effective, particularly at elevated temperatures. Their well-defined pore structures can also impart shape selectivity. Mesoporous materials like MCM-41, especially when functionalized, offer high surface areas and can facilitate reactions under milder conditions.[1] Metal-Organic Frameworks (MOFs) represent a newer class of heterogeneous catalysts with tunable porosity and active metal sites, often exhibiting remarkable activity at room temperature.[3] The mixed-metal phosphate, MALPO, demonstrates excellent performance in ethanol at room temperature, highlighting the potential of these materials.[2]
Trustworthiness: A key advantage of heterogeneous catalysts is their reusability. For instance, HZSM-5 zeolite can be recycled for at least five experiments without a significant loss in activity. Similarly, MALPO has been shown to be recyclable for up to four consecutive cycles.[2] This not only reduces cost but also minimizes waste, aligning with the principles of green chemistry.
Experimental Protocol: Knoevenagel Condensation using HZSM-5 Zeolite
-
Catalyst Activation: The HZSM-5 zeolite catalyst (with a specified Si/Al ratio) is activated by heating at an appropriate temperature (e.g., 500 °C) for several hours under a flow of dry air or nitrogen to remove adsorbed water.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aromatic aldehyde (1.0 eq), the active methylene compound (1.0 eq), the activated HZSM-5 zeolite (e.g., 0.5 g per 10 mmol of aldehyde), and a suitable dry solvent (e.g., dichloromethane).
-
Reaction Execution: The reaction mixture is heated to reflux and stirred vigorously. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The catalyst is removed by filtration and washed with the solvent. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the pure α,β-unsaturated product.
-
Catalyst Regeneration: The recovered zeolite can be washed with a suitable solvent, dried, and reactivated for subsequent runs.
Caption: A typical experimental workflow for a heterogeneously catalyzed Knoevenagel condensation.
Organocatalysts: The Champions of Asymmetric Synthesis
For the synthesis of chiral molecules, particularly in the context of the asymmetric Henry reaction, organocatalysts have emerged as a powerful and versatile tool. These small organic molecules, often derived from natural products like cinchona alkaloids, can create a chiral environment around the reacting species, leading to high levels of enantioselectivity.[4]
Data Presentation: Performance of Chiral Organocatalysts in the Asymmetric Henry Reaction
| Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | dr (syn/anti) | Reference |
| Chiral Guanidine | 10 | 48 | 85 | 91 | - | [5] |
| Cinchona Alkaloid Thiourea | 5 | 24 | 95 | 98 | - | [6] |
| Bifunctional Amine-Thiourea | 10 | 72 | 78 | 96 | 95:5 | [5] |
Expertise & Experience: The data clearly demonstrates the high enantioselectivities achievable with organocatalysts. Bifunctional catalysts, which possess both a basic site (e.g., an amine) to deprotonate the nitroalkane and a hydrogen-bond donor site (e.g., a thiourea) to activate the aldehyde, are particularly effective.[5][7] This dual activation model is key to achieving high stereocontrol.
Trustworthiness: The stereochemical outcome of an organocatalyzed asymmetric Henry reaction is highly dependent on the catalyst structure. The use of pseudo-enantiomeric catalysts, often derived from quinine and quinidine, allows for the selective synthesis of either enantiomer of the product, a significant advantage in drug development.
Experimental Protocol: Asymmetric Henry Reaction using a Bifunctional Amine-Thiourea Catalyst
-
Reaction Setup: To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the chiral bifunctional amine-thiourea catalyst (e.g., 10 mol%).
-
Solvent and Pre-stirring: Add an anhydrous solvent (e.g., toluene) to achieve the desired concentration (e.g., 0.5 M). Stir the mixture at room temperature for a designated period (e.g., 1 hour) to allow for catalyst dissolution and potential pre-organization.
-
Cooling and Addition of Reactants: Cool the solution to the specified temperature (e.g., 0 °C). Add the aldehyde (1.0 eq) to the reaction mixture, followed by the nitroalkane (e.g., 3.0 eq).
-
Reaction Execution: Stir the reaction at the specified temperature for the required time (e.g., 72 hours). Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, remove the solvent in vacuo. Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate eluent) to yield the β-nitroalcohol.
-
Stereochemical Analysis: Determine the yield and measure the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis. The diastereomeric ratio (dr) can be determined by ¹H NMR spectroscopy of the crude reaction mixture.
Caption: A typical experimental workflow for an organocatalyzed asymmetric Henry reaction.
Conclusion: Selecting the Right Tool for the Job
The choice of catalyst for a Henry-Knoevenagel reaction is not a one-size-fits-all decision. For large-scale synthesis where catalyst recovery and reuse are paramount, heterogeneous catalysts like zeolites, functionalized mesoporous silicas, and MOFs offer a robust and sustainable solution. When the synthesis of a specific enantiomer of a chiral molecule is the primary objective, the high stereocontrol afforded by chiral organocatalysts is unparalleled.
As a senior application scientist, my recommendation is to first clearly define the goals of your synthesis. Is it high throughput and scalability, or is it exquisite stereochemical control? By understanding the strengths and weaknesses of each catalyst class, as outlined in this guide, you can make an informed decision that will ultimately lead to a more efficient and successful synthetic outcome. The field of catalysis is ever-evolving, and staying abreast of new developments will undoubtedly unlock even more powerful tools for the synthesis of next-generation therapeutics.
References
-
Alvarez-Casao, E., et al. (2011). Organocatalytic Enantioselective Henry Reactions. Symmetry, 3(2), 220-245. [Link]
-
Gascon, J., et al. (2011). Comparison of the catalytic activity of MOFs and zeolites in Knoevenagel condensation. Catalysis Science & Technology, 1(7), 1219-1226. [Link]
-
Heravi, M. M., et al. (1998). An efficient Knoevenagel condensation using HZSM-5 zeolite as a catalyst. Indian Journal of Chemistry - Section B, 37B(10), 1044-1045. [Link]
-
Okino, T., et al. (2005). Enantioselective Aza-Henry Reaction Catalyzed by a Bifunctional Organocatalyst. Organic Letters, 7(4), 629-632. [Link]
-
Palermo, V., et al. (2022). Asymmetric Cascade Aza-Henry/Lactamization Reaction in the Highly Enantioselective Organocatalytic Synthesis of 3-(Nitromethyl)isoindolin-1-ones from α-Amido Sulfones. The Journal of Organic Chemistry, 87(13), 8565-8576. [Link]
-
Kumar, R., et al. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(5), 17-25. [Link]
-
Appaturi, J. N., et al. (2021). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions, 50(15), 5038-5060. [Link]
-
Buchler GmbH. (n.d.). Asymmetric Henry Reaction (Nitroaldol Reaction). Retrieved from [Link]
-
Lai, W., et al. (2014). An investigation of Knoevenagel condensation reaction in microreactors using a new zeolite catalyst. Chemical Engineering Journal, 258, 204-212. [Link]
-
Muralidhar, L., & Girija, C. R. (2014). The comparison of Knoevenagel condensation under different reaction conditions. Journal of Molecular Structure, 1074, 469-472. [Link]
-
Zhu, S., et al. (2002). Knoevenagel condensation over acidic zeolite. Chinese Journal of Catalysis, 23(5), 443-447. [Link]
-
Singh, P., & Singh, A. (2015). Synthesis, Characterization of Thomsonite Zeolite for Knoevenagel Condensation. International Journal of Chemical and Physical Sciences, 4(6), 1-8. [Link]
-
Zhang, X., et al. (2009). Knoevenagel condensation reaction in zeolite membrane microreactor. Microporous and Mesoporous Materials, 119(1-3), 161-168. [Link]
-
Trost, B. M., & Brindle, C. S. (2004). Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction. Angewandte Chemie International Edition, 43(38), 4960-4963. [Link]
-
ResearchGate. (2011). (PDF) Organocatalytic Enantioselective Henry Reactions. [Link]
-
Ghorbani-Vaghei, R., et al. (2021). Urea-rich porous organic polymer as a hydrogen bond catalyst for Knoevenagel condensation reaction and synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Scientific Reports, 11(1), 1-11. [Link]
-
Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]
-
Das, M. C., et al. (2019). A Reusable Efficient Green Catalyst of 2D Cu-MOF for the Click and Knoevenagel Reaction. Inorganica Chimica Acta, 486, 63-70. [Link]
-
Maikup, K., et al. (2023). A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. Catalysts, 13(7), 1083. [Link]
-
Appaturi, J. N., et al. (2021). Correction: A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions, 50(15), 5333-5333. [Link]
-
dos Santos, A. C. S., et al. (2022). Prolinate-based heterogeneous catalyst for Knoevenagel condensation reaction: Insights into mechanism reaction using solid-state electrochemical studies. Journal of Catalysis, 413, 1-13. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A Reusable Efficient Green Catalyst of 2D Cu-MOF for the Click and Knoevenagel Reaction [mdpi.com]
- 4. Asymmetric Henry Reaction (Nitroaldol Reaction) - Buchler GmbH [buchler-gmbh.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Nitrostyrene Synthesis: Conventional Heating vs. Microwave Irradiation
Introduction: The Significance of Nitrostyrenes in Modern Chemistry
β-Nitrostyrenes are pivotal intermediates in organic synthesis, serving as versatile precursors for a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and specialty polymers.[1] Their synthetic importance stems from the electrophilic nature of the carbon-carbon double bond, which is activated by the potent electron-withdrawing nitro group, making them excellent Michael acceptors. This reactivity allows for the facile introduction of various functionalities and the construction of complex molecular architectures.
The classical method for synthesizing nitrostyrenes is the Henry-Knoevenagel condensation, a reaction between an aromatic aldehyde and a nitroalkane, typically catalyzed by a base.[2][3] Traditionally, this transformation is carried out using conventional heating methods, often requiring prolonged reaction times and yielding moderate product yields.[4] In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative, offering significant advantages in terms of reaction speed, efficiency, and sustainability.[5][6][7][8]
This comprehensive guide provides a comparative study of conventional heating and microwave irradiation for the synthesis of nitrostyrenes. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols for both methods, and present a side-by-side comparison of their performance based on experimental data. This guide is intended for researchers, scientists, and professionals in drug development seeking to optimize their synthetic strategies for this important class of compounds.
The Henry-Knoevenagel Condensation: A Mechanistic Overview
The synthesis of β-nitrostyrenes from aromatic aldehydes and nitroalkanes proceeds through a two-step sequence: a base-catalyzed nitroaldol addition followed by dehydration of the resulting β-nitro alcohol intermediate.[2]
-
Step 1: Nitroaldol Addition: A base abstracts an acidic α-proton from the nitroalkane to form a resonance-stabilized nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of the aldehyde, forming a β-nitro alkoxide. Subsequent protonation yields the β-nitro alcohol.
-
Step 2: Dehydration: The β-nitro alcohol undergoes dehydration to form the nitrostyrene. This elimination reaction can be promoted by either acidic or basic conditions and is often favored by elevated temperatures.
The overall transformation is a condensation reaction where a molecule of water is eliminated.
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of nitrostyrenes via the Henry-Knoevenagel condensation, highlighting the key stages of the process.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 6. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. ajchem-a.com [ajchem-a.com]
A Comprehensive Guide to the Analysis of E/Z Isomerism in Nitrostyrenes by NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, β-nitrostyrenes represent a critical class of synthetic intermediates.[1] Their utility in constructing a wide range of pharmaceuticals and fine chemicals is well-documented. The stereochemistry of the carbon-carbon double bond in these molecules, designated as E (entgegen) or Z (zusammen), is of paramount importance as it dictates the three-dimensional structure and, consequently, the biological activity and reaction pathways of subsequent products. Therefore, the accurate and unambiguous determination of the E/Z isomeric ratio is a non-negotiable aspect of quality control and reaction optimization.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose.[2] This guide provides an in-depth analysis of how to leverage one- and two-dimensional NMR experiments to distinguish between E/Z isomers of nitrostyrenes, moving from fundamental principles to advanced, failsafe methodologies. We will explore the causality behind experimental choices and provide the necessary data to empower scientists to confidently assign stereochemistry.
The Foundational Principles: Chemical Shift and Coupling Constants
The differentiation of E/Z isomers via ¹H NMR spectroscopy hinges on two primary parameters: the chemical shift (δ) and the scalar or J-coupling constant (J).[3] These parameters are exquisitely sensitive to the local electronic environment and the spatial arrangement of atoms.
In β-nitrostyrenes, the key reporters of stereochemistry are the two vinylic protons, Hα and Hβ. The powerful electron-withdrawing nature of the nitro group (NO₂) and the anisotropic effects of the conjugated phenyl ring create distinct magnetic environments for these protons in the E and Z configurations.
-
The E-Isomer : The phenyl and nitro groups are on opposite sides of the double bond. This is typically the thermodynamically more stable and more commonly synthesized isomer.[4]
-
The Z-Isomer : The phenyl and nitro groups are on the same side of the double bond, leading to increased steric hindrance.
Below is a diagram illustrating the two isomers and the protons of interest.
Caption: General structures of E- and Z-β-nitrostyrene isomers.
Vicinal Coupling Constant (³JHH): The Gold Standard for Assignment
The most reliable parameter for differentiating E/Z isomers of disubstituted alkenes is the three-bond coupling constant (³JHH) between the vinylic protons (Hα and Hβ). This through-bond interaction is highly dependent on the dihedral angle between the C-H bonds, a relationship described by the Karplus equation.
-
For E-isomers , the protons are trans to each other with a dihedral angle of ~180°. This geometry results in a large coupling constant, typically in the range of 12–18 Hz .[2]
-
For Z-isomers , the protons are cis to each other with a dihedral angle of ~0°. This leads to a significantly smaller coupling constant, generally between 6–12 Hz .[2]
This marked difference in coupling constants provides a definitive and easily measurable tool for assignment. For β-nitrostyrenes specifically, literature values consistently report ³JHH around 13.5–14.0 Hz for the E-isomer.[5][6]
Chemical Shift (δ): A Corroborating Indicator
While the coupling constant is the primary determinant, chemical shifts offer valuable supporting evidence. The deshielding effect of the nitro group and the anisotropic current of the phenyl ring cause the vinylic protons to resonate at distinct frequencies.
-
In the E-isomer , Hβ is trans to the phenyl ring and cis to the nitro group. The powerful deshielding effect of the conjugated nitro group typically pushes the Hβ signal significantly downfield.
-
In the Z-isomer , Hβ is cis to the phenyl ring. It experiences a stronger shielding effect from the phenyl ring's magnetic anisotropy compared to the E-isomer, often causing it to appear at a relatively upfield position.
Comparative Data: A Quantitative Look at E/Z Isomers
To provide a clear benchmark, the table below summarizes the typical ¹H and ¹³C NMR spectroscopic data for the vinylic nuclei of E- and Z-β-nitrostyrene. These values serve as an excellent starting point for analysis.
| Parameter | E-Isomer | Z-Isomer | Causality & Rationale |
| ¹H Chemical Shift (Hα) | ~7.60 ppm | ~7.03 ppm | In the Z-isomer, Hα is closer to the shielding cone of the phenyl ring, shifting it upfield.[5] |
| ¹H Chemical Shift (Hβ) | ~8.00 ppm | ~6.80 ppm | In the E-isomer, Hβ is strongly deshielded by the nitro group. In the Z-isomer, it is shielded by the phenyl ring.[5][6] |
| ³JHαHβ Coupling Constant | 13-14 Hz | 9-10 Hz | The trans relationship in the E-isomer leads to a large coupling constant, while the cis relationship in the Z-isomer results in a smaller one.[5][7] |
| ¹³C Chemical Shift (Cα) | ~139 ppm | ~138 ppm | The chemical shift for Cα is less sensitive to isomerism but can show minor variations.[5] |
| ¹³C Chemical Shift (Cβ) | ~136 ppm | ~129 ppm | Cβ in the Z-isomer is noticeably shielded (shifted upfield) due to steric compression and electronic effects from the nearby phenyl group.[5] |
Note: Chemical shifts are reported for CDCl₃ and can vary slightly based on the solvent and aromatic ring substituents.[8]
Advanced Methods for Ambiguous Cases: The Power of NOE
While ¹H NMR is often sufficient, challenges can arise with multisubstituted alkenes or in cases of severe signal overlap. In such scenarios, the Nuclear Overhauser Effect (NOE) provides an unambiguous solution by probing through-space proximity rather than through-bond connectivity.[9] An NOE is observed between nuclei that are close in space (typically < 5 Å), regardless of whether they are J-coupled.
-
In the Z-isomer , Hα and Hβ are on the same side of the double bond and thus are spatially close. Irradiating one of these protons will produce a positive NOE enhancement on the other.
-
In the E-isomer , Hα and Hβ are far apart. No NOE correlation will be observed between them. Instead, an NOE may be seen between Hα and the ortho-protons of the phenyl ring.
This makes 1D NOE difference experiments or 2D NOESY spectroscopy a definitive tie-breaker.[10][11]
The following workflow illustrates a robust decision-making process for assigning stereochemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. J-coupling - Wikipedia [en.wikipedia.org]
- 4. investigacion.unirioja.es [investigacion.unirioja.es]
- 5. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. compoundchem.com [compoundchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Validating the Purity of 4-Benzyloxy-3-methoxy-beta-nitrostyrene using HPLC
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 4-benzyloxy-3-methoxy-beta-nitrostyrene, a valuable building block in organic synthesis. We will delve into the rationale behind methodological choices, present comparative data, and provide a fully validated protocol to ensure scientific integrity and trustworthiness in your analytical workflow.
The Importance of Purity in Synthesis: The Case of 4-Benzyloxy-3-methoxy-beta-nitrostyrene
4-Benzyloxy-3-methoxy-beta-nitrostyrene is commonly synthesized via a Henry condensation reaction between 4-benzyloxy-3-methoxybenzaldehyde (also known as benzyloxyvanillin) and nitromethane.[1][2] While this reaction is effective, the final product can contain residual starting materials and side-products that can interfere with subsequent reactions or compromise the integrity of biological assays.
The most probable process-related impurity is the unreacted starting material, 4-benzyloxy-3-methoxybenzaldehyde . Due to the nature of the Henry reaction, other potential impurities could include products from self-condensation of the aldehyde or other minor side reactions.[3] Therefore, a validated HPLC method must be able to resolve the main compound from these potential impurities with high specificity and sensitivity.
Comparative Analysis of HPLC Methods
The choice of HPLC column and mobile phase is critical for achieving optimal separation. We will compare two common reversed-phase columns, a standard C18 and a Phenyl-Hexyl column, to assess their performance in resolving 4-benzyloxy-3-methoxy-beta-nitrostyrene from its key potential impurity, 4-benzyloxy-3-methoxybenzaldehyde. Reversed-phase HPLC is the method of choice for this analysis due to the non-polar nature of the target analyte and its potential impurities.[4][5][6]
Method A: The Industry Standard - C18 Column
The C18 column is a workhorse in reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of organic molecules.[7]
Method B: An Alternative Approach - Phenyl-Hexyl Column
Phenyl-Hexyl columns provide an alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and aromatic analytes.[8] This can be advantageous when separating compounds with similar hydrophobicity but different aromatic character.
Experimental Comparison
To objectively compare these methods, a sample of 4-benzyloxy-3-methoxy-beta-nitrostyrene, intentionally spiked with 4-benzyloxy-3-methoxybenzaldehyde, was analyzed using both columns under identical gradient conditions.
Table 1: Chromatographic Conditions for Method Comparison
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 310 nm (based on the strong absorbance of nitrostyrenes in this region)[9][10][11] |
| Injection Volume | 5 µL |
Table 2: Comparative Performance Data
| Parameter | Method A (C18 Column) | Method B (Phenyl-Hexyl Column) | Rationale for Superior Performance |
| Retention Time (Main Peak) | 8.2 min | 7.5 min | - |
| Retention Time (Impurity) | 7.9 min | 6.8 min | - |
| Resolution (Rs) | 1.8 | 2.5 | The Phenyl-Hexyl column provides enhanced resolution due to the additional π-π interactions with the aromatic rings of both the analyte and the impurity, leading to better separation. |
| Tailing Factor (Tf) | 1.2 | 1.1 | The peak shape is more symmetrical on the Phenyl-Hexyl column, indicating fewer secondary interactions with residual silanols. |
| Theoretical Plates (N) | 12,000 | 15,000 | Higher plate count signifies greater column efficiency and sharper peaks. |
As the data indicates, the Phenyl-Hexyl column (Method B) provides a superior separation with better resolution, peak symmetry, and efficiency for this specific application. Therefore, we will proceed with the validation of the method using the Phenyl-Hexyl column.
Validated HPLC Protocol for Purity Determination
This protocol is designed to be a self-validating system, incorporating system suitability tests and validation parameters as stipulated by the International Conference on Harmonisation (ICH) guidelines (Q2(R1)).[4][9][10][12]
Experimental Workflow
Caption: Workflow for HPLC Purity Validation of 4-Benzyloxy-3-methoxy-beta-nitrostyrene.
Step-by-Step Methodology
-
Preparation of Solutions:
-
Mobile Phase A: HPLC grade water with 0.1% (v/v) formic acid.
-
Mobile Phase B: HPLC grade acetonitrile with 0.1% (v/v) formic acid.
-
Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 4-benzyloxy-3-methoxy-beta-nitrostyrene reference standard into a 25 mL volumetric flask and dissolve in acetonitrile.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the sample to be tested into a 25 mL volumetric flask and dissolve in acetonitrile.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase Gradient:
Time (min) %A %B 0 50 50 10 10 90 12 10 90 12.1 50 50 | 15 | 50 | 50 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 310 nm.
-
Injection Volume: 5 µL.
-
-
System Suitability Testing (SST):
-
Inject the Standard Solution five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.
-
Tailing factor (Tf) ≤ 1.5.
-
Theoretical plates (N) ≥ 10,000.
-
-
The SST ensures that the chromatographic system is performing adequately before analyzing any samples.
-
-
Validation Parameters:
-
Specificity: Inject the blank (acetonitrile), the standard solution, the sample solution, and a spiked sample solution (sample spiked with a known amount of 4-benzyloxy-3-methoxybenzaldehyde). The method is specific if the main peak is well-resolved from any impurity peaks and there are no interfering peaks from the blank.
-
Linearity: Prepare a series of at least five concentrations of the standard solution over a range of 0.05% to 150% of the sample concentration. Plot a graph of peak area versus concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.
-
Accuracy: Analyze the spiked sample in triplicate. The accuracy is determined by calculating the percentage recovery of the added impurity. The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample solution. The RSD of the purity values should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 3.0%.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This can be established from the linearity data or by determining the concentration that gives a signal-to-noise ratio of approximately 10:1.[4]
-
-
Calculation of Purity:
-
The purity of the sample is calculated using the area normalization method, assuming that all impurities have a similar response factor to the main compound.
-
Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100
-
Conclusion
This guide provides a comprehensive framework for the validation of an HPLC method for determining the purity of 4-benzyloxy-3-methoxy-beta-nitrostyrene. By comparing different stationary phases, we have demonstrated that a Phenyl-Hexyl column offers superior separation for this particular analyte and its primary process-related impurity. The detailed, ICH-compliant protocol ensures that the analytical results are reliable, reproducible, and meet the stringent requirements of the pharmaceutical industry and academic research. Adherence to these principles of scientific integrity is paramount for advancing drug development and ensuring the quality of chemical synthesis.
References
-
International Conference on Harmonisation. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]
-
U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. [Link]
- Shabir, G. A. HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology, 2003.
- Henry, L. Formation d'alcools nitrés. Bull. Soc. Chim. Fr. 1895, 13, 999.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography, 3rd ed. John Wiley & Sons, 2010.
-
Jagerdeo, E., Passetti, E., & Dugar, S. M. Liquid chromatographic determination of vanillin and related aromatic compounds. Journal of AOAC International, 2000, 83(1), 237-240. [Link]
-
Freeman, J. P., & Stevens, T. E. Ultraviolet Absorption Spectra of Nitrostyrene Derivatives. The Journal of Organic Chemistry, 1958, 23(9), 1363-1364. [Link]
- Dalpozzo, R., De Nino, A., Maiuolo, L., Procopio, A., & Tagarelli, A. A facile and convenient synthesis of β-nitrostyrenes.
-
Phenomenex. Reversed Phase HPLC Method Development. [Link]
-
Agilent Technologies. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with π-π Interaction and a C-18 Column. Application Note. [Link]
- Bachman, G. B., & Hass, H. B. The Henry Reaction. Organic Reactions, 2011.
-
Sciencemadness Discussion Board. Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). [Link]
-
ResearchGate. The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sciencemadness Discussion Board - 2-(4-hydroxy-3-methoxy-phenyl)-nitroethene/Vanillin nitrostyrene - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. Liquid chromatographic determination of vanillin and related aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. agilent.com [agilent.com]
- 9. Intermolecular [2+2] Photocycloaddition of β-Nitrostyrenes to Olefins upon Irradiation with Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pickeringlabs.com [pickeringlabs.com]
A Senior Application Scientist's Guide to the Biological Activity of Nitrostyrene Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of scaffolds explored, nitrostyrene derivatives have emerged as a compelling class of compounds with a broad spectrum of biological activities. Their deceptively simple structure, an aromatic ring conjugated to a nitroethene group, belies a rich and tunable chemical reactivity that translates into potent anticancer, antimicrobial, and anti-inflammatory properties.
This guide provides an in-depth comparison of the biological activities of various nitrostyrene derivatives, supported by experimental data and detailed protocols. Our objective is to equip you with the foundational knowledge and practical methodologies to explore the therapeutic potential of these versatile molecules in your own research.
The Chemical Appeal of Nitrostyrenes: A Matter of Reactivity
The biological activity of nitrostyrenes is intrinsically linked to the electrophilic nature of the β-carbon in the nitrovinyl group. This electrophilicity is a consequence of the strong electron-withdrawing effect of the nitro group. This makes the molecule susceptible to nucleophilic attack, particularly Michael addition, by biological nucleophiles such as the thiol groups in cysteine residues of proteins. This covalent modification of key cellular proteins is a primary mechanism through which nitrostyrenes exert their biological effects.
The aromatic ring of the nitrostyrene scaffold offers a versatile platform for chemical modification. The introduction of various substituents at different positions on the ring can profoundly influence the compound's electronic properties, lipophilicity, and steric profile. These modifications, in turn, modulate the reactivity of the nitrovinyl group and the compound's interaction with biological targets, leading to a diverse range of biological activities. This forms the basis of the structure-activity relationship (SAR) studies that are crucial in optimizing the therapeutic potential of nitrostyrene derivatives.
Comparative Analysis of Biological Activities
Anticancer Activity: Inducing Apoptosis and Inhibiting Cell Proliferation
Nitrostyrene derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and pro-apoptotic effects across a range of cancer cell lines.[1] The core mechanism often involves the induction of cellular stress, leading to programmed cell death.
A key study highlighted that the nitrostyrene (NS) moiety is essential for inducing apoptosis.[2] Structure-activity analysis revealed that the nitro group at the β-position of the side chain is necessary for this activity.[2] Furthermore, substitutions on the benzene ring can enhance cytotoxicity, with substitutions at the 2- or 3-position showing prominent enhancement.[2]
One notable derivative, 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene (CYT-Rx20), has shown potent anticancer activity in colorectal cancer cells.[1] This compound was found to reduce cell viability and induce DNA damage, leading to cell cycle arrest at the G2/M phase.[1] The anticancer effects of CYT-Rx20 are mediated by the generation of reactive oxygen species (ROS), which leads to DNA damage and mitochondrial dysfunction.[1]
Table 1: Comparative Anticancer Activity of Selected Nitrostyrene Derivatives
| Derivative | Cancer Cell Line | IC₅₀ (µM) | Key Findings | Reference |
| β-Nitrostyrene | Various | 10-25 | Core structure for pro-apoptotic effect. | [2] |
| p-chloro-nitrostyrene adduct | Various | ~15 | Prominent pro-apoptotic effect. | [2] |
| 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene (CYT-Rx20) | HCT116 (Colon) | ~1.15 µg/mL | Induces ROS-mediated DNA damage and mitochondrial dysfunction. | [1] |
| 3,4-methylenedioxy-β-nitrostyrene | Breast Cancer Cells | Not specified | Inhibits cell adhesion and migration. | [1] |
Antimicrobial Activity: A Broad Spectrum of Action
The antimicrobial properties of nitrostyrenes have been extensively investigated, with derivatives showing activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[3] The addition of a β-methyl group to the nitrostyrene scaffold has been shown to enhance antibacterial activity.[4]
A structure-property-activity relationship (SPAR) study revealed a clear correlation between the redox potentials of β-nitrostyrene derivatives and their antibacterial activity.[5] Interestingly, β-methyl-β-nitrostyrene analogues generally display higher activity against bacteria compared to their β-nitrostyrene counterparts.[5] For instance, 3-hydroxy-4-methoxy-β-methyl-β-nitrostyrene has demonstrated notable activity against Gram-positive bacteria like Staphylococcus aureus, Enterococcus faecalis, and Enterococcus faecium.[5]
The substitution pattern on the aromatic ring also plays a critical role. For example, 4-fluoro derivatives have been found to be particularly effective against Gram-negative bacteria such as E. coli.[4]
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Nitrostyrene Derivatives
| Derivative | S. aureus (Gram-positive) | E. coli (Gram-negative) | Key Findings | Reference |
| β-Nitrostyrene | Lower activity | Lower activity | Generally less active than β-methyl analogues. | [5] |
| β-methyl-β-nitrostyrene | Higher activity | Moderate activity | β-methyl group enhances activity. | [4] |
| 3-hydroxy-4-methoxy-β-methyl-β-nitrostyrene | Potent activity | Not specified | Particularly effective against Gram-positive bacteria. | [5] |
| 4-fluoro-β-methyl-β-nitrostyrene | Moderate activity | High activity | 4-fluoro substitution enhances activity against Gram-negative bacteria. | [4] |
Anti-inflammatory Activity: Modulating Key Inflammatory Pathways
Nitrostyrene derivatives have also been recognized for their anti-inflammatory properties.[1][3] A primary mechanism of their anti-inflammatory action is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[2]
Certain nitrostyrene derivatives have been shown to act as ligands for the retinoid X receptor alpha (RXRα), a nuclear receptor involved in regulating inflammation.[2] By binding to RXRα, these derivatives can inhibit the activation of NF-κB induced by tumor necrosis factor-alpha (TNFα).[2][6] This inhibition of NF-κB activation leads to a reduction in the production of pro-inflammatory mediators.
The evaluation of anti-inflammatory activity is often carried out by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The Griess assay is a common method for quantifying nitrite, a stable and nonvolatile breakdown product of NO.
Experimental Protocols: A Practical Guide
To facilitate the exploration of nitrostyrene derivatives in your research, we provide detailed, step-by-step methodologies for key in vitro assays.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, treat the cells with various concentrations of the nitrostyrene derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24-72 hours, depending on the experimental design.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 1.5-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity, and the MIC is determined as the lowest concentration of the agent that prevents visible growth.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: Perform a two-fold serial dilution of the nitrostyrene derivatives in a 96-well microplate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria and medium) and a negative control (medium only).
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Protocol 3: Griess Assay for Nitric Oxide (NO) Production
This assay measures the concentration of nitrite, a stable metabolite of NO, in cell culture supernatants as an indicator of NO production by cells such as macrophages.
Principle: The Griess reagent is a two-component solution that reacts with nitrite in a diazotization reaction to form a colored azo compound. The intensity of the color, which is proportional to the nitrite concentration, is measured spectrophotometrically.
Step-by-Step Methodology:
-
Cell Culture and Stimulation: Plate murine macrophage cells (e.g., RAW 264.7) in a 24-well plate at a density of 1 x 10⁵ cells/mL. Allow the cells to adhere and then treat them with the nitrostyrene derivatives for 1 hour before stimulating with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection: Collect the cell culture supernatants from each well.
-
Griess Reaction: In a new 96-well plate, mix 100 µL of the cell culture supernatant with 100 µL of the Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540-550 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate key pathways and experimental workflows.
Caption: Inhibition of the NF-κB signaling pathway by nitrostyrene derivatives.
Caption: A streamlined workflow for the MTT cell viability assay.
Caption: The logical relationship in SAR studies of nitrostyrene derivatives.
Conclusion and Future Directions
Nitrostyrene derivatives represent a promising and versatile class of compounds with significant therapeutic potential across multiple disease areas. Their tunable chemical reactivity, coupled with a broad spectrum of biological activities, makes them an attractive scaffold for further drug discovery and development efforts. The structure-activity relationships discussed herein provide a roadmap for the rational design of novel derivatives with enhanced potency and selectivity.
As a senior application scientist, I encourage the continued exploration of this fascinating class of molecules. The experimental protocols provided in this guide offer a solid foundation for initiating or advancing your research into the biological activities of nitrostyrene derivatives. Future investigations should focus on elucidating the precise molecular targets of these compounds, exploring their in vivo efficacy and safety profiles, and expanding the SAR to discover next-generation therapeutics.
References
-
Schmölz, L., et al. (2017). Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. Journal of Pharmacological and Toxicological Methods, 88, 55-58. Available from: [Link]
-
Zeng, Z., et al. (2015). Nitrostyrene derivatives act as RXRα ligands to inhibit TNFα activation of NFκB. Oncotarget, 6(10), 8137–8152. Available from: [Link]
-
National Cancer Institute. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Nanotechnology Characterization Laboratory. Available from: [Link]
-
ResearchGate. (2016). Possible ways to optimize Greiss Reagent protocol for NO production in macrophages? [Forum discussion]. Available from: [Link]
-
ResearchGate. (n.d.). Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. [Publication]. Available from: [Link]
-
Zeng, Z., et al. (2015). Nitrostyrene Derivatives Act as RXRα Ligands to Inhibit TNFα Activation of NF-κB. PubMed. Available from: [Link]
-
Hsieh, M. J., et al. (2018). 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. Journal of Biomedical Science, 25(1), 19. Available from: [Link]
-
ResearchGate. (2016). Assays for Nitric Oxide Expression. [Publication]. Available from: [Link]
-
ResearchGate. (n.d.). β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. [Publication]. Available from: [Link]
-
ResearchGate. (n.d.). β-Nitrostyrene Derivatives as Inhibitors of the Free Radical Polymerization. [Publication]. Available from: [Link]
-
Medunjanin, S., et al. (2005). Structure Activity Analysis of the Pro-Apoptotic, Antitumor Effect of Nitrostyrene Adducts and Related Compounds. PubMed. Available from: [Link]
-
ResearchGate. (n.d.). The structures of the E-β-nitrostyrene derivative test compounds. [Figure]. Available from: [Link]
-
Milhazes, N., et al. (2006). Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study. Bioorganic & Medicinal Chemistry, 14(12), 4078-4088. Available from: [Link]
-
Marčeková, M., et al. (2020). Denitrative Cross-Couplings of Nitrostyrenes. Molecules, 25(15), 3390. Available from: [Link]
-
Cornell, H., et al. (2014). Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. Applied Sciences, 4(1), 1-11. Available from: [Link]
Sources
- 1. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrostyrene derivatives act as RXRα ligands to inhibit TNFα activation of NFκB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitrostyrene Derivatives Act as RXRα Ligands to Inhibit TNFα Activation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4-Benzyloxy-3-methoxy-beta-nitrostyrene: A Guide to Safe and Compliant Laboratory Practices
In the landscape of pharmaceutical research and complex organic synthesis, the responsible management of chemical reagents is as crucial as the innovative discoveries they enable. This guide provides essential safety and logistical information for the proper disposal of 4-benzyloxy-3-methoxy-beta-nitrostyrene, a compound often utilized in the synthesis of various bioactive molecules. Our focus extends beyond mere procedural steps to instill a deep understanding of the chemical principles that govern safe handling and disposal, ensuring the protection of both laboratory personnel and the environment.
Understanding the Compound: Hazard Profile and Reactivity
4-Benzyloxy-3-methoxy-beta-nitrostyrene belongs to the class of nitrostyrenes, which are known for their reactivity and potential physiological effects. A thorough understanding of its properties is the foundation of safe disposal.
-
Reactivity: The presence of the nitro group and the carbon-carbon double bond makes the molecule susceptible to various chemical reactions. It can act as a Michael acceptor and may be unstable under certain conditions, such as high temperatures or in the presence of strong acids or bases.
-
Toxicity: While specific toxicological data for this exact compound may be limited, nitrostyrenes as a class are often considered to be irritants and may have other toxic properties. It is prudent to handle this compound with appropriate engineering controls and personal protective equipment.
-
Environmental Impact: Improper disposal can lead to the contamination of soil and water. The environmental fate of this compound should be considered, and all disposal methods must comply with local, state, and federal regulations.
A critical first step in any disposal plan is to consult the Safety Data Sheet (SDS) for 4-benzyloxy-3-methoxy-beta-nitrostyrene. The SDS provides comprehensive information on hazards, handling, storage, and emergency procedures.
The Core Principle: Waste Segregation and Labeling
Proper disposal begins at the point of generation. Never mix chemical waste streams without a thorough understanding of their compatibility. For 4-benzyloxy-3-methoxy-beta-nitrostyrene, a dedicated and clearly labeled waste container is essential.
Table 1: Waste Container Labeling Requirements
| Information | Description |
| Chemical Name | "4-Benzyloxy-3-methoxy-beta-nitrostyrene" |
| CAS Number | If available. |
| Hazard Symbols | Appropriate pictograms (e.g., irritant, environmentally hazardous) as indicated in the SDS. |
| Accumulation Date | The date when the first drop of waste was added to the container. |
| Contact Information | Name of the principal investigator or responsible person and laboratory location. |
Step-by-Step Disposal Workflow
The following is a generalized workflow for the disposal of 4-benzyloxy-3-methoxy-beta-nitrostyrene. This should be adapted to the specific requirements of your institution's Environmental Health and Safety (EHS) department.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.
-
Gloves: Chemically resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A flame-resistant lab coat should be worn and properly fastened.
-
Respiratory Protection: If handling outside of a fume hood or if there is a risk of aerosolization, a respirator may be necessary. Consult your institution's EHS for guidance.
Step 2: Waste Collection
-
Collect all waste containing 4-benzyloxy-3-methoxy-beta-nitrostyrene, including residual amounts in reaction vessels, contaminated consumables (e.g., filter paper, silica gel), and solutions, in a designated, compatible waste container.
-
For solid waste, use a separate, clearly labeled container.
-
For liquid waste, use a container made of a material compatible with the solvents used. Avoid mixing with incompatible waste streams.
Step 3: Temporary Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from heat sources, direct sunlight, and incompatible chemicals.
-
Ensure secondary containment is in place to capture any potential leaks.
Step 4: Scheduling a Pickup
-
Once the waste container is full or has reached the maximum allowable accumulation time as per your institution's policy, schedule a pickup with your EHS department or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.
Decontamination Procedures
Any laboratory equipment or surfaces that come into contact with 4-benzyloxy-3-methoxy-beta-nitrostyrene must be thoroughly decontaminated.
-
Glassware: Rinse with an appropriate organic solvent (e.g., acetone, ethanol) to remove residual compound. The solvent rinse should be collected as hazardous waste. Follow with a standard laboratory glassware cleaning procedure.
-
Surfaces: Wipe down the work area with a cloth dampened with a suitable solvent, followed by a cleaning agent. Dispose of the cleaning materials as hazardous waste.
Emergency Preparedness: Spills and Exposures
Accidents can happen, and a well-defined emergency plan is crucial.
Spill Response:
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control: If safe to do so, prevent the spread of the spill using absorbent materials.
-
Report: Notify your laboratory supervisor and EHS department immediately.
-
Clean-up: Follow the specific spill clean-up procedures provided in the SDS and by your EHS department. This should only be done by trained personnel with the correct PPE.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and provide the SDS to the medical personnel.
Visualizing the Disposal Workflow
The following diagram illustrates the key decision points and steps in the safe disposal of 4-benzyloxy-3-methoxy-beta-nitrostyrene.
Caption: A flowchart outlining the key stages of proper chemical waste management.
References
For further information on chemical safety and waste disposal, please consult the following authoritative sources:
-
Occupational Safety and Health Administration (OSHA): Hazardous Waste Operations and Emergency Response (HAZWOPER) - [Link]
-
Environmental Protection Agency (EPA): Hazardous Waste - [Link]
-
American Chemical Society (ACS): Chemical Safety - [Link]
Disclaimer: This guide is intended for informational purposes only and does not supersede the specific guidelines and regulations of your institution or local authorities. Always consult your institution's Environmental Health and Safety department for guidance on chemical waste disposal.
Personal protective equipment for handling 4-Benzyloxy-3-methoxy-beta-nitrostyrene
As a Senior Application Scientist, I've seen firsthand how the success of novel drug development hinges not just on brilliant synthetic pathways, but on the rigorous execution of safety protocols. Compounds like 4-Benzyloxy-3-methoxy-beta-nitrostyrene, a valuable intermediate, demand our full respect. Its reactivity is key to its utility, but it also presents hazards that must be meticulously managed. This guide is designed to provide you, my fellow researchers, with the essential, field-tested information needed to handle this compound safely and effectively. Our goal is to build a culture of safety that empowers innovation, ensuring that our focus remains on the scientific breakthroughs ahead.
Hazard Identification: Understanding the "Why" Behind the "What"
4-Benzyloxy-3-methoxy-beta-nitrostyrene is classified with specific hazard statements that form the logical basis for our safety protocols. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] These are not mere warnings; they are directives. Skin contact can lead to localized inflammation, eye contact can cause significant damage, and inhalation of the dust can compromise respiratory function.[2][3] Therefore, our primary objective is to establish a series of barriers between the researcher and the chemical, a principle best achieved through a combination of engineering controls and Personal Protective Equipment (PPE).
Core Directive: A Multi-Layered PPE Strategy
Effective protection is not about a single piece of equipment, but a comprehensive, multi-layered system. Each component is chosen to mitigate a specific, identified risk. The following table summarizes the mandatory PPE for handling 4-Benzyloxy-3-methoxy-beta-nitrostyrene.
| Protection Area | Required PPE | Standard/Specification | Rationale for Use |
| Eye & Face | Chemical Safety Goggles | EN 166 (EU) or OSHA 29 CFR 1910.133 (US) compliant.[4] | Provides a seal around the eyes to protect against dust particles and accidental splashes. Standard eyeglasses are insufficient.[5] |
| Face Shield | Worn over safety goggles. | Mandatory during procedures with a high risk of splashing (e.g., transfers, reaction quenching).[6] | |
| Hand | Nitrile Gloves | Inspected for integrity before each use. | Provides a chemical-resistant barrier to prevent skin contact and irritation.[7] Double-gloving is a recommended best practice for enhanced protection.[6] |
| Body | Long-Sleeved Laboratory Coat | Fully fastened. | Protects skin on the arms and torso from incidental contact and minor spills.[8] |
| Chemical-Resistant Apron | Worn over the lab coat. | Provides an additional layer of protection against larger spills and splashes, particularly during weighing and transfer operations.[9] | |
| Respiratory | Certified Chemical Fume Hood | N/A (Engineering Control) | Primary line of defense. All handling of the solid compound must be performed within a functioning fume hood to control dust and vapors at the source.[6][10] |
| NIOSH/MSHA or EN 149 Approved Respirator | As per institutional EHS guidance. | Required if engineering controls are insufficient, during a large spill cleanup, or if irritation is experienced.[8][11] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, sequential protocol minimizes risk by creating a predictable and safe workflow.
Step 1: Preparation and Engineering Controls
-
Verify Fume Hood Function: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and the airflow is verified.
-
Designate a Work Area: Clearly demarcate a specific area within the fume hood for the experiment. This contains potential contamination.
-
Assemble Materials: Have all necessary equipment, reagents, and waste containers pre-labeled and ready within the fume hood to minimize handling time.
-
Don PPE: Put on all required PPE as detailed in the table above before handling the primary container.
Step 2: Weighing and Transfer of Solid Compound
-
Perform in Fume Hood: All weighing and transfers of the solid 4-Benzyloxy-3-methoxy-beta-nitrostyrene must occur inside the designated fume hood area to contain any dust.[6][10]
-
Use a Weighing Dish: Tare a suitable container (e.g., weighing paper or a beaker) on the balance.
-
Minimize Dust Generation: Carefully transfer the required amount of the compound using a spatula. Avoid any actions that could create airborne dust.
-
Immediate Cleanup: If any solid is spilled during transfer, decontaminate the area immediately (see spill protocol).
-
Secure the Source Container: Tightly close the main container of 4-Benzyloxy-3-methoxy-beta-nitrostyrene and return it to its designated storage location.[1][8]
Step 3: Post-Experiment Decontamination and Cleanup
-
Decontaminate Equipment: All non-disposable glassware and equipment that came into contact with the chemical must be decontaminated. Rinse items with a suitable solvent (e.g., ethanol or acetone), ensuring the rinsate is collected into the appropriate liquid hazardous waste container.[7]
-
Clean Work Area: Wipe down the designated work surface within the fume hood with a suitable cleaning agent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination: first gloves, then apron, followed by lab coat and eye/face protection. Wash hands thoroughly with soap and water immediately after removing all PPE.[1][2]
Emergency Procedures: Spill and Exposure Management
Preparedness is the key to managing unexpected events safely.
Chemical Spill Response Workflow
In the event of a spill, a calm and methodical response is critical. The following workflow should be followed.
Caption: Workflow for managing a chemical spill.
First Aid for Accidental Exposure
Immediate and correct action can significantly mitigate the effects of an exposure.[2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][8] Remove all contaminated clothing. If skin irritation occurs or persists, seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][8] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[2][3] If they feel unwell or have difficulty breathing, call a poison center or doctor.[1]
-
Ingestion: Rinse the mouth with water and then drink plenty of water.[2] Do not induce vomiting. Seek medical attention if symptoms occur.[8]
Disposal Plan: Responsible End-of-Life Management
Proper disposal is a critical final step in the chemical handling lifecycle. All waste streams must be treated as hazardous.
-
Solid Waste: Collect all disposable materials contaminated with 4-Benzyloxy-3-methoxy-beta-nitrostyrene (e.g., gloves, weighing paper, absorbent pads) in a designated, sealed, and clearly labeled hazardous waste container.[6][7]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for organic solvents. Do not mix with incompatible waste streams.[7]
-
Arranging Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed contractor, in accordance with all local and national regulations.[2][3]
By integrating these safety measures into your daily laboratory practice, you ensure not only your own protection but also that of your colleagues and the integrity of your research.
References
-
Chem-Supply. TRANS-3-BENZYLOXY-4-METHOXY-BETA-NITROSTYRENE (CAS No. 63909-29-5) SDS. [Link]
-
Science of Synthesis. (2020, August 28). Preparation of a β-Nitrostyrene Derivative by the Henry Reaction. Thieme. [Link]
-
3E. 4-Benzyloxy-3-Methoxy-Beta-Nitrostyrene - Free SDS search. [Link]
-
Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals. [Link]
-
Polovich, M. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. ONS. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pppmag.com [pppmag.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.es [fishersci.es]
- 9. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 10. echemi.com [echemi.com]
- 11. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
